3-methyl-9H-carbazol-2-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-9H-carbazol-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c1-8-6-10-9-4-2-3-5-11(9)14-12(10)7-13(8)15/h2-7,14-15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLOJFAGTWDOURE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1O)NC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50392684 | |
| Record name | 3-methyl-9H-carbazol-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50392684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2-Hydroxy-3-methyl-9H-carbazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033455 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
24224-30-4 | |
| Record name | 3-Methyl-9H-carbazol-2-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24224-30-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-methyl-9H-carbazol-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50392684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Hydroxy-3-methyl-9H-carbazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033455 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
245 - 246 °C | |
| Record name | 2-Hydroxy-3-methyl-9H-carbazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033455 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 3-methyl-9H-carbazol-2-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Significance of the Carbazole Scaffold
The carbazole nucleus, a tricyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry and materials science. Its rigid, planar structure and electron-rich nature impart unique photophysical and biological properties. Carbazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antibacterial, antiviral, and neuroprotective effects.[1][2] The specific substitution pattern on the carbazole core allows for the fine-tuning of these properties, making the development of efficient and regioselective synthetic routes to functionalized carbazoles a critical endeavor for drug discovery and the creation of novel organic electronic materials.[1][3]
3-methyl-9H-carbazol-2-ol is a naturally occurring carbazole alkaloid that has been isolated from various plant species, including Clausena dunniana and the curry leaf tree (Murraya koenigii).[2][4] Its structure, featuring both a hydroxyl and a methyl group on one of the benzene rings, presents an interesting target for synthetic chemists and a valuable building block for further derivatization to explore its therapeutic potential.[1][2] This guide provides a comprehensive overview of a proposed synthetic pathway and detailed characterization methods for 3-methyl-9H-carbazol-2-ol.
Part 1: Strategic Synthesis of 3-methyl-9H-carbazol-2-ol
While several methods exist for the synthesis of the carbazole core, including the Graebe-Ullmann synthesis and modern palladium-catalyzed cross-coupling reactions, the Borsche-Drechsel cyclization offers a classic and reliable approach for the construction of tetrahydrocarbazoles, which can then be aromatized to the desired carbazole.[5][6][7][8] This method is particularly advantageous due to the ready availability of the starting materials.
The proposed synthetic strategy involves a three-step process:
-
Formation of the Arylhydrazone: Condensation of 4-hydroxy-3-methylphenylhydrazine with cyclohexanone.
-
Borsche-Drechsel Cyclization: Acid-catalyzed cyclization of the resulting arylhydrazone to form the corresponding tetrahydrocarbazole.
-
Aromatization: Dehydrogenation of the tetrahydrocarbazole intermediate to yield the final product, 3-methyl-9H-carbazol-2-ol.
Experimental Protocol: A Self-Validating System
Step 1: Synthesis of Cyclohexanone (4-hydroxy-3-methylphenyl)hydrazone
-
Rationale: The initial step involves the formation of a hydrazone through the condensation of a hydrazine with a ketone. This reaction is typically carried out under mild acidic conditions to facilitate the nucleophilic attack of the hydrazine on the carbonyl carbon.
-
Procedure:
-
To a solution of 4-hydroxy-3-methylphenylhydrazine hydrochloride (1.0 eq) in a mixture of ethanol and water, add sodium acetate (1.1 eq) and stir until a clear solution is obtained.
-
Add cyclohexanone (1.05 eq) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, the precipitated product is collected by filtration, washed with cold water, and dried under vacuum.
-
Step 2: Borsche-Drechsel Cyclization to 3-Methyl-2,3,4,9-tetrahydro-1H-carbazol-2-ol
-
Rationale: This key step involves an acid-catalyzed intramolecular electrophilic substitution, analogous to the Fischer indole synthesis, to form the tetrahydrocarbazole ring system.[6] The choice of acid catalyst is crucial for efficient cyclization while minimizing side reactions.
-
Procedure:
-
Suspend the dried cyclohexanone (4-hydroxy-3-methylphenyl)hydrazone (1.0 eq) in glacial acetic acid.
-
Heat the mixture to reflux (approximately 118 °C) for 4-6 hours. The reaction should be monitored by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-water.
-
The resulting precipitate is collected by filtration, washed thoroughly with water to remove acetic acid, and dried.
-
Step 3: Aromatization to 3-methyl-9H-carbazol-2-ol
-
Rationale: The final step is the dehydrogenation of the tetrahydrocarbazole intermediate to the fully aromatic carbazole. A common and effective method for this transformation is catalytic dehydrogenation using palladium on carbon (Pd/C) at elevated temperatures.
-
Procedure:
-
In a round-bottom flask, combine the 3-methyl-2,3,4,9-tetrahydro-1H-carbazol-2-ol (1.0 eq) with 10% Pd/C (0.1 eq by weight).
-
Add a high-boiling solvent such as diphenyl ether or p-cymene.
-
Heat the mixture to reflux for 6-8 hours under an inert atmosphere.
-
Cool the reaction mixture and filter through a pad of Celite to remove the catalyst.
-
The filtrate is then subjected to column chromatography on silica gel to afford the pure 3-methyl-9H-carbazol-2-ol.
-
Part 2: Comprehensive Characterization
The identity and purity of the synthesized 3-methyl-9H-carbazol-2-ol must be confirmed through a combination of spectroscopic and physical methods.
Physical Properties
| Property | Expected Value |
| Molecular Formula | C₁₃H₁₁NO |
| Molecular Weight | 197.23 g/mol |
| Appearance | Solid |
| Melting Point | 245-246 °C[5] |
Spectroscopic Analysis
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton, the O-H proton, and the methyl group protons. The coupling patterns of the aromatic protons will be indicative of the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule. The chemical shifts will be characteristic of the aromatic carbons, the methyl carbon, and the carbons bearing the hydroxyl and amino groups. A computed ¹³C NMR spectrum is available on public databases and can serve as a reference.
2. Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretch | 3400-3300 |
| O-H stretch | 3600-3200 (broad) |
| C-H stretch (aromatic) | 3100-3000 |
| C-H stretch (aliphatic) | 3000-2850 |
| C=C stretch (aromatic) | 1600-1450 |
| C-N stretch | 1350-1250 |
| C-O stretch | 1260-1000 |
3. Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight of the compound. The high-resolution mass spectrum (HRMS) should show the molecular ion peak corresponding to the exact mass of C₁₃H₁₁NO.
Conclusion
This technical guide outlines a robust and logical pathway for the synthesis and characterization of 3-methyl-9H-carbazol-2-ol. By employing the well-established Borsche-Drechsel cyclization followed by aromatization, this valuable carbazole derivative can be accessed in a controlled and efficient manner. The detailed characterization protocol ensures the unequivocal identification and purity assessment of the final product, providing a solid foundation for its use in further research and development in the fields of medicinal chemistry and materials science. The presented methodologies are designed to be self-validating, offering researchers a reliable guide for the preparation and analysis of this important heterocyclic compound.
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physicochemical properties of 3-methyl-9H-carbazol-2-ol
An In-depth Technical Guide to the Physicochemical Properties of 3-methyl-9H-carbazol-2-ol
Prepared by: Gemini, Senior Application Scientist
Introduction
3-methyl-9H-carbazol-2-ol is a naturally occurring carbazole alkaloid of significant scientific interest.[1] Isolated from various plant species, including Clausena dunniana, Glycosmis parviflora, and the curry leaf tree (Murraya koenigii), this compound represents a privileged scaffold in medicinal chemistry and materials science.[1][][3] The unique electronic and structural characteristics of the carbazole nucleus, combined with the specific substitution pattern of a methyl and a hydroxyl group, impart a range of physicochemical properties that are critical to its function and application.
This guide provides a comprehensive overview of the core . It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this molecule for applications ranging from synthetic chemistry and biochemical pathway exploration to the development of novel therapeutics and organic electronic materials.[1][4] We will move beyond a simple recitation of data to explore the causality behind these properties and the experimental methodologies used for their determination.
Chemical Identity and Structure
Accurate identification is the foundation of all subsequent scientific investigation. 3-methyl-9H-carbazol-2-ol is classified as a member of the carbazoles chemical class.[3]
-
Synonyms: 2-Hydroxy-3-methylcarbazole, 2-Hydroxy-3-methyl-9H-carbazole[3]
-
Chemical Structure:
The structure features a tricyclic aromatic system with a central pyrrole ring fused to two benzene rings. The key functional groups influencing its properties are the phenolic hydroxyl (-OH) group at position 2, the methyl (-CH₃) group at position 3, and the secondary amine (-NH-) of the pyrrole ring.
Core Physicochemical Properties
The following table summarizes the key experimentally determined and computationally predicted .
| Property | Value | Data Type | Source |
| Physical Description | Solid | Experimental | Human Metabolome Database (HMDB)[3] |
| Melting Point | 245 - 246 °C | Experimental | Human Metabolome Database (HMDB)[3] |
| Boiling Point | 430.8 ± 25.0 °C at 760 mmHg | Predicted | ChemSrc[6] |
| Density | 1.3 ± 0.1 g/cm³ | Predicted | ChemSrc[6] |
| Water Solubility | Data not available | - | - |
| pKa (Acidic) | Data not available | - | - |
| Octanol-Water Partition Coefficient (logP) | 3.4 | Computed (XLogP3) | PubChem[3][5] |
Spectroscopic and Structural Profile
Spectroscopic data is essential for the unambiguous identification and structural elucidation of a compound. While specific spectra for this compound are not universally published, the expected characteristics and available data are discussed below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
-
¹H NMR: Expected signals would include distinct resonances in the aromatic region (approx. 7.0-8.5 ppm) for the protons on the carbazole rings. A singlet for the methyl group (-CH₃) would likely appear in the upfield region (approx. 2.0-2.5 ppm). Resonances for the phenolic -OH and the amine -NH protons would also be present, with chemical shifts that are sensitive to solvent and concentration.
-
¹³C NMR: The spectrum would show 13 distinct signals corresponding to the carbon atoms. A computed ¹³C NMR spectrum is available, which can serve as a reference for experimental verification.[7] Aromatic carbons would resonate between ~110-150 ppm, while the methyl carbon would appear significantly upfield (~15-25 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups.
-
O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ for the phenolic hydroxyl group.
-
N-H Stretch: A sharp to medium absorption band around 3400 cm⁻¹ would indicate the secondary amine of the carbazole ring.
-
C-H Aromatic Stretch: Signals would appear just above 3000 cm⁻¹.
-
C=C Aromatic Stretch: Multiple sharp bands are expected in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
-
Electrospray Ionization (ESI-MS): This technique would confirm the molecular weight, showing a molecular ion peak [M+H]⁺ at m/z ≈ 198.09 or [M-H]⁻ at m/z ≈ 196.08. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula C₁₃H₁₁NO.[8]
X-Ray Crystallography
The definitive three-dimensional structure of a molecule in its solid state is determined by X-ray crystallography. A crystal structure for 3-methyl-9H-carbazol-2-ol is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 881418, providing precise bond lengths, angles, and intermolecular interactions.[3]
Experimental Determination of Key Properties
To ensure scientific rigor, physicochemical properties must be determined using validated experimental protocols. The following sections describe standard methodologies applicable to 3-methyl-9H-carbazol-2-ol.
Protocol for Melting Point Determination
The melting point is a critical indicator of purity. The capillary method is a standard and reliable technique.
Causality: This method relies on the principle that a pure crystalline solid has a sharp, well-defined melting point range. Impurities typically depress and broaden this range.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry 3-methyl-9H-carbazol-2-ol is packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid particle melts (completion) are recorded as the melting point range. For this compound, the expected range is 245-246 °C.[3]
Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)
Solubility is a crucial parameter for drug delivery and formulation. The shake-flask method (OECD Guideline 105) is the gold-standard for determining thermodynamic aqueous solubility.
Causality: This method ensures that a true equilibrium is reached between the excess solid compound and the saturated solution, providing a thermodynamically stable solubility value.
Methodology:
-
System Preparation: An excess amount of solid 3-methyl-9H-carbazol-2-ol is added to a known volume of purified water (or a relevant buffer, e.g., pH 7.4 phosphate-buffered saline) in a sealed, inert flask.
-
Equilibration: The flask is agitated (e.g., shaken or stirred) in a constant temperature bath (typically 25 °C or 37 °C) for a prolonged period (24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the solid phase from the saturated aqueous solution. Care must be taken to avoid temperature changes during this step.
-
Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Protocol for LogP Determination (Reverse-Phase HPLC Method)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is critical for predicting its absorption and distribution in biological systems.
Causality: This method is based on the correlation between a compound's retention time on a nonpolar (C18) stationary phase and its known LogP value. It is a rapid and reliable alternative to the traditional shake-flask method for LogP.
Methodology:
-
System Calibration: A series of standard compounds with known LogP values are injected into a reverse-phase HPLC system. The logarithm of their capacity factor (k') is plotted against their known LogP values to generate a calibration curve.
-
Sample Analysis: A solution of 3-methyl-9H-carbazol-2-ol is injected into the same HPLC system under identical conditions (e.g., C18 column, isocratic mobile phase of methanol/water).
-
Retention Time Measurement: The retention time (t_R) of the compound is recorded. The void time (t_0) is also measured using a non-retained compound.
-
Calculation:
-
The capacity factor (k') is calculated: k' = (t_R - t_0) / t_0.
-
The LogP of 3-methyl-9H-carbazol-2-ol is determined by interpolating its log(k') value onto the calibration curve.
-
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Spectroscopic Blueprint of 3-methyl-9H-carbazol-2-ol: An In-depth Technical Guide
Foreword: The Rationale for Spectroscopic Characterization
In the landscape of drug discovery and materials science, the carbazole scaffold is a recurring motif of significant interest. Its rigid, planar structure and rich electron density make it a privileged core for developing agents with a wide array of biological activities and optoelectronic properties.[1] 3-methyl-9H-carbazol-2-ol, a naturally occurring carbazole alkaloid, represents a valuable synthetic building block and a potential lead compound in its own right.
This guide provides a comprehensive technical overview of the core spectroscopic techniques required to unambiguously identify and characterize 3-methyl-9H-carbazol-2-ol. As direct, consolidated spectral data for this specific molecule is not always readily available, this document serves as both a repository of predicted data—grounded in the analysis of analogous structures—and a methodological blueprint for its empirical validation. The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide a field-proven perspective for researchers, scientists, and drug development professionals.
Molecular Structure and Numbering
A clear understanding of the molecular architecture is paramount for the correct assignment of spectroscopic signals. The structure and standard numbering convention for 3-methyl-9H-carbazol-2-ol are depicted below.
Caption: Molecular structure and atom numbering of 3-methyl-9H-carbazol-2-ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 3-methyl-9H-carbazol-2-ol, a combination of ¹H NMR, ¹³C NMR, and 2D correlation experiments (like COSY and HSQC) would provide a complete structural assignment.
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
The choice of deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent is strategic. Its ability to form hydrogen bonds with the -OH and -NH protons allows for their observation as distinct signals, which might otherwise be broadened or exchange too rapidly in other solvents.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Analysis |
| ~10.8 | br s | 1H | N9-H | The N-H proton of a carbazole is typically deshielded and appears as a broad singlet. In DMSO, its chemical shift is expected to be significantly downfield. |
| ~9.2 | s | 1H | C2-OH | The phenolic hydroxyl proton will also be deshielded due to hydrogen bonding with the solvent and intramolecular interactions. Its chemical shift is anticipated to be in this region. |
| ~7.9 | d | 1H | H5 | Protons on the unsubstituted benzene ring are influenced by the ring current. H5 is adjacent to the electron-donating nitrogen, but its peri-position to H4 will cause some deshielding. |
| ~7.4 | d | 1H | H8 | Similar to H5, H8 is deshielded by the aromatic system. |
| ~7.3 | t | 1H | H7 | The triplet multiplicity arises from coupling to H6 and H8. Its chemical shift is typical for an aromatic proton in a carbazole system. |
| ~7.1 | t | 1H | H6 | Similar to H7, this proton appears as a triplet due to coupling with H5 and H7. |
| ~7.0 | s | 1H | H1 | The singlet nature of this proton is due to the absence of adjacent protons. The hydroxyl group at C2 will cause a slight upfield shift compared to an unsubstituted carbazole. |
| ~6.8 | s | 1H | H4 | This proton is also a singlet and is shielded by the electron-donating hydroxyl group at C2. |
| ~2.2 | s | 3H | C3-CH₃ | The methyl protons are attached to an aromatic ring and are expected in this region. The singlet multiplicity is due to the lack of adjacent protons. |
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Analysis |
| ~148 | C2 | The carbon attached to the hydroxyl group is significantly deshielded. This is a characteristic chemical shift for a phenolic carbon. |
| ~140 | C8a | Quaternary carbons adjacent to the nitrogen in carbazoles are typically found in this downfield region. |
| ~138 | C9a | Similar to C8a, this is another quaternary carbon adjacent to the nitrogen. |
| ~126 | C4b | A quaternary carbon of the benzene ring. |
| ~124 | C4a | Another quaternary carbon, part of the pyrrole ring fusion. |
| ~122 | C3 | The methyl-substituted carbon. |
| ~120 | C6 | Aromatic CH carbon. |
| ~119 | C7 | Aromatic CH carbon. |
| ~118 | C5 | Aromatic CH carbon. |
| ~111 | C8 | Aromatic CH carbon, shielded by the adjacent nitrogen. |
| ~105 | C1 | This carbon is shielded by the ortho-hydroxyl group. |
| ~103 | C4 | This carbon is also shielded by the para-hydroxyl group. |
| ~16 | C3-CH₃ | The methyl carbon is expected in the typical aliphatic region. |
Experimental Protocol for NMR Data Acquisition
Caption: Standard workflow for NMR analysis of 3-methyl-9H-carbazol-2-ol.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of 3-methyl-9H-carbazol-2-ol is expected to be rich in information, confirming the presence of the hydroxyl, amine, and aromatic functionalities.
Predicted IR Absorption Bands (Solid State, KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| ~3400 | Strong, Broad | O-H Stretch | Phenolic -OH |
| ~3350 | Medium, Sharp | N-H Stretch | Carbazole N-H |
| 3100-3000 | Medium | C-H Stretch | Aromatic C-H |
| 2950-2850 | Weak | C-H Stretch | Methyl C-H |
| ~1600 | Medium | C=C Stretch | Aromatic Ring |
| ~1450 | Medium | C=C Stretch | Aromatic Ring |
| ~1230 | Strong | C-O Stretch | Phenolic C-O |
| ~810 | Strong | C-H Bend (out-of-plane) | Aromatic C-H |
Interpretation: The broadness of the O-H stretching band is indicative of hydrogen bonding. The relatively sharp N-H stretch is characteristic of the carbazole moiety.[2][3] The "fingerprint" region (below 1500 cm⁻¹) will contain a complex pattern of signals that, while difficult to assign individually, serves as a unique identifier for the compound.
Experimental Protocol for IR Data Acquisition (FT-IR)
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind a small amount (~1-2 mg) of 3-methyl-9H-carbazol-2-ol with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.
-
Transfer the fine powder to a pellet press.
-
Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
-
Molecular Ion (M⁺˙): m/z = 197. The molecular ion peak should be prominent, as the aromatic carbazole ring is stable and can readily accommodate a positive charge.
-
High-Resolution MS (HRMS): Calculated exact mass for C₁₃H₁₁NO: 197.0841. This value is crucial for confirming the elemental composition.
Predicted Fragmentation Pattern
The fragmentation of carbazoles is often characterized by the loss of small, stable molecules or radicals. For 3-methyl-9H-carbazol-2-ol, the following key fragments are anticipated:
-
m/z = 182 (M-15)⁺: Loss of a methyl radical (•CH₃) from the molecular ion. This is a very common fragmentation pathway for methylated aromatic compounds.
-
m/z = 168 (M-29)⁺: Loss of a formyl radical (•CHO) or sequential loss of H• and CO.
-
m/z = 154: Further fragmentation of the m/z 182 ion by loss of CO.
Caption: Predicted major fragmentation pathway for 3-methyl-9H-carbazol-2-ol under electron ionization.
Experimental Protocol for MS Data Acquisition (GC-MS with EI)
-
Sample Preparation:
-
Prepare a dilute solution of 3-methyl-9H-carbazol-2-ol (~1 mg/mL) in a volatile solvent such as methanol or dichloromethane.
-
-
Instrumentation Setup (GC):
-
Injector: Split/splitless injector at 250°C.
-
Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Instrumentation Setup (MS):
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
-
-
Data Acquisition and Analysis:
-
Inject 1 µL of the sample solution.
-
The software will acquire the mass spectrum of the compound as it elutes from the GC column.
-
Analyze the resulting spectrum to identify the molecular ion and major fragment ions.
-
Conclusion: A Self-Validating Spectroscopic Profile
The combination of NMR, IR, and MS provides a self-validating system for the structural confirmation of 3-methyl-9H-carbazol-2-ol. The molecular formula from HRMS is confirmed by the integration and number of signals in the ¹H and ¹³C NMR spectra. The functional groups identified by IR spectroscopy (hydroxyl, amine, methyl, aromatic ring) are consistent with the structural fragments deduced from the NMR and MS data. This multi-faceted spectroscopic approach ensures the highest level of confidence in the identity and purity of the compound, a critical requirement for its application in research and development.
References
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Computational and infrared spectroscopic investigations of N-substituted carbazoles. (2021). Journal of Molecular Structure. [Link]
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FT-IR spectra of control and treated samples of carbazole. (n.d.). ResearchGate. Retrieved from [Link]
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2-Hydroxycarbazole | C12H9NO | CID 93551. (n.d.). PubChem. Retrieved from [Link]
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Infrared quantification of carbazole groups. (n.d.). ResearchGate. Retrieved from [Link]
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Attempted synthesis of substituted carbazoles from 1-oxo-1,2,3,4-tetrahydro-carbazoles and 1-hydroxyimino-1,2,3,4-tetrahydrocarbazoles. (n.d.). ARKIVOC. [Link]
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1 H-NMR spectrum of compound (14) 3.3 13 C-NMR study In this work, 13... (n.d.). ResearchGate. Retrieved from [Link]
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Trimeric and Dimeric Carbazole Alkaloids from Murraya microphylla. (2021). Molecules. [Link]
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Vibrational Assignment of Carbazole from Infrared, Raman, and Fluorescence Spectra. (n.d.). Semantic Scholar. [Link]
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Carbazole. (n.d.). NIST WebBook. Retrieved from [Link]
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2-HYDROXY-7-METHYL-9H-CARBAZOLE. (n.d.). SpectraBase. Retrieved from [Link]
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Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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Synthesis of 9-hexyl-9H-carbazole-3-carbaldehyde. (n.d.). ResearchGate. Retrieved from [Link]
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3-Methyl-9H-carbazol-2-ol. (n.d.). My Skin Recipes. Retrieved from [Link]
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Synthesis and crystal structure of 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde. (2021). Acta Crystallographica Section E: Crystallographic Communications. [Link]
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crystal structure analysis of 3-methyl-9H-carbazol-2-ol
An In-depth Technical Guide to the Crystal Structure Analysis of 3-methyl-9H-carbazol-2-ol
Abstract
This technical guide provides a comprehensive, research-level overview of the principles and methodologies involved in the determination and analysis of the single-crystal X-ray structure of 3-methyl-9H-carbazol-2-ol. Carbazole alkaloids, including 3-methyl-9H-carbazol-2-ol, represent a privileged structural motif in medicinal chemistry and materials science, lauded for their significant biological activities and optoelectronic properties.[1][2] Understanding the precise three-dimensional arrangement of atoms and the nature of intermolecular interactions within the crystalline state is paramount for rational drug design, polymorphism screening, and the development of novel organic semiconductor materials.[3][4] This document details the journey from sample preparation and crystallization to X-ray diffraction data acquisition, structure solution, refinement, and in-depth structural interpretation. It is intended for researchers, scientists, and drug development professionals seeking to understand not just the "how" but the "why" behind the crystallographic analysis of this important heterocyclic compound.
Introduction to 3-methyl-9H-carbazol-2-ol: A Molecule of Significance
3-methyl-9H-carbazol-2-ol is a naturally occurring carbazole alkaloid, notably isolated from plants of the Rutaceae family, such as the curry leaf tree (Murraya koenigii) and Clausena species.[1] The carbazole core, a tricyclic heteroaromatic system, is a cornerstone in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities, including antitumor, anti-inflammatory, neuroprotective, and antimicrobial properties.[1][2]
The specific substitution pattern of 3-methyl-9H-carbazol-2-ol, featuring a hydroxyl (-OH) group at the C-2 position and a methyl (-CH₃) group at the C-3 position, imparts distinct physicochemical properties that influence its biological interactions and solid-state behavior. The hydroxyl and the amine (-NH) groups are potent hydrogen bond donors and acceptors, predisposing the molecule to form specific, directional intermolecular interactions that govern its crystal packing. Elucidating this three-dimensional architecture is critical for understanding its structure-activity relationship (SAR) and for predicting its solid-state properties, such as solubility and stability, which are crucial for pharmaceutical development.
Experimental Workflow: From Synthesis to Single Crystal
The journey to a crystal structure begins with the synthesis of high-purity material and culminates in the growth of diffraction-quality single crystals. The following protocols are representative of the rigorous process required.
Synthesis of 3-methyl-9H-carbazol-2-ol
While this compound can be isolated from natural sources, synthetic routes offer better control over purity and scale. A common approach involves the Vilsmeier-Haack reaction or similar cyclization strategies. A generalized synthetic scheme is outlined below, based on established carbazole synthesis methodologies.[5][6]
Protocol: Illustrative Synthesis
-
Precursor Preparation: Begin with a suitably substituted diphenylamine or an indole derivative. For instance, a reaction might be devised starting from a substituted aminobiphenyl.
-
Cyclization: Induce intramolecular cyclization to form the carbazole ring system. This is often achieved under thermal or acid-catalyzed conditions. A well-known method is the Borsche–Drechsel cyclization.
-
Functional Group Manipulation: Introduce or modify the hydroxyl and methyl groups as required. This may involve electrophilic aromatic substitution reactions on the carbazole nucleus.
-
Purification: The crude product must be rigorously purified to ≥99% purity. This is typically accomplished by column chromatography over silica gel, followed by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane). Purity is verified by NMR spectroscopy and mass spectrometry.
Crystallization: The Art of Molecular Order
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The slow evaporation technique is a reliable method for small organic molecules like carbazole derivatives.[7]
Protocol: Crystallization by Slow Evaporation
-
Solvent Selection (The Causality): The choice of solvent is critical. A suitable solvent (or solvent mixture) should fully dissolve the purified compound at a slightly elevated temperature but result in supersaturation upon slow cooling or evaporation. For carbazole derivatives, solvents like dichloromethane, ethanol, or ethyl acetate are often effective.[7] The goal is to find a system where the rate of nucleation is low, allowing for the slow growth of a few large, well-ordered crystals rather than a mass of polycrystalline material.
-
Preparation: Dissolve a small amount (5-10 mg) of highly purified 3-methyl-9H-carbazol-2-ol in a minimal volume of the chosen solvent (e.g., ethanol) in a clean vial. Gentle warming may be required.
-
Incubation: Cover the vial with a cap, pierced with a few small holes using a needle. This restricts the rate of solvent evaporation. Place the vial in a vibration-free environment at a constant, controlled temperature (e.g., room temperature or 2-8°C).
-
Crystal Growth: Allow the solvent to evaporate slowly over several days to weeks. As the solution becomes supersaturated, single crystals will begin to form.
-
Harvesting: Once suitable crystals (typically 0.1-0.3 mm in each dimension) have formed, carefully harvest them from the mother liquor using a nylon loop.
Caption: Experimental workflow for obtaining single crystals.
Single-Crystal X-ray Diffraction: Probing the Structure
X-ray diffraction is the definitive technique for determining the atomic arrangement in a crystalline solid.[8] The process relies on the elastic scattering of X-rays by the electron clouds of the atoms in the crystal lattice.
Protocol: Data Collection
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head, typically using cryo-oil, and flash-cooled to a low temperature (e.g., 100 K) in a stream of nitrogen gas. This low temperature is crucial as it minimizes atomic thermal vibrations, leading to a sharper diffraction pattern and higher-resolution data.
-
Diffractometer Setup: The crystal is placed in a modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector). The X-ray source is typically a sealed tube or microfocus source generating monochromatic radiation (e.g., Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.54184 Å).
-
Data Acquisition: The crystal is rotated in the X-ray beam, and a series of diffraction images (frames) are collected at different orientations. Software automatically indexes the diffraction spots to determine the unit cell parameters and Bravais lattice. A full sphere of data is collected to ensure data completeness and redundancy.
-
Data Reduction: The raw diffraction intensities are processed. This involves integration of the spot intensities, correction for experimental factors (Lorentz and polarization effects), and application of an absorption correction. The output is a reflection file containing the Miller indices (h,k,l) and the corresponding structure factor amplitudes (|Fₒ|) for each reflection.
Structure Solution, Refinement, and Validation
The collected diffraction data is a reciprocal space representation of the crystal structure. The following computational steps are used to translate this data into a real-space atomic model.
Caption: Workflow for structure solution and refinement.
-
Structure Solution (The Phase Problem): The diffraction experiment provides the intensities (related to |Fₒ|²) but not the phases of the structure factors. This is the "phase problem" of crystallography. For small molecules, direct methods or intrinsic phasing algorithms (as implemented in programs like SHELXT) are used to generate an initial electron density map from which the positions of most non-hydrogen atoms can be identified.
-
Structure Refinement: The initial atomic model is refined against the experimental data using a full-matrix least-squares procedure (e.g., with SHELXL). In this iterative process, atomic coordinates, and anisotropic displacement parameters (which model atomic vibrations) are adjusted to minimize the difference between the observed structure factor amplitudes (|Fₒ|) and those calculated from the model (|Fₑ|).
-
Hydrogen Atom Location: Hydrogen atoms are typically located from a difference Fourier map and are then refined with appropriate geometric constraints (e.g., riding models).
-
Model Validation (Trustworthiness): The quality of the final model is assessed using several metrics. The most common are the R-factors (R1 and wR2), which represent the agreement between the observed and calculated data. A low R1 value (typically < 0.05 for high-quality data) indicates a good fit. The Goodness-of-Fit (GooF) should be close to 1.0. The final validated structure is deposited in a crystallographic database, such as the Cambridge Structural Database (CSD), and is reported in a standard Crystallographic Information File (CIF) format. The CSD entry for a reported structure of 3-methyl-9H-carbazol-2-ol is CCDC 881418.[9]
In-Depth Structural Analysis of 3-methyl-9H-carbazol-2-ol
The refined crystal structure provides a wealth of information about the molecule's conformation and its interactions in the solid state.
Molecular Geometry
The analysis begins with the geometry of the individual molecule. The carbazole ring system is expected to be nearly planar, a consequence of its aromaticity.[10] Minor deviations from planarity can occur due to crystal packing forces. Key bond lengths and angles are compared with standard values to ensure they are chemically reasonable.
Table 1: Selected Crystallographic Data (Hypothetical Data Based on Similar Structures)
| Parameter | Value |
| Chemical Formula | C₁₃H₁₁NO |
| Formula Weight | 197.23 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a, b, c (Å) | 8.1, 12.5, 9.8 |
| β (°) | 105.2 |
| Volume (ų) | 955 |
| Z (Molecules per cell) | 4 |
| Temperature (K) | 100(2) |
| R1 [I > 2σ(I)] | 0.045 |
| wR2 (all data) | 0.120 |
| CCDC Deposition Number | 881418 |
Note: The unit cell parameters and R-factors are illustrative and based on typical values for well-resolved organic structures. The actual data is available via the CCDC deposition number.[9]
Intermolecular Interactions and Supramolecular Assembly
The packing of molecules in the crystal is directed by a network of non-covalent interactions. For 3-methyl-9H-carbazol-2-ol, hydrogen bonds are expected to be the dominant structure-directing interactions.
-
Hydrogen Bonding: The hydroxyl (-OH) group and the pyrrolic amine (-NH) group are excellent hydrogen bond donors. They can form strong hydrogen bonds with acceptor atoms on neighboring molecules (e.g., the oxygen of a hydroxyl group or the nitrogen of another carbazole). These interactions can link molecules into chains, dimers, or more complex three-dimensional networks, significantly influencing the crystal's stability and physical properties. For example, N-H···O hydrogen bonds are a common motif in related structures.[5]
-
π-π Stacking: The planar, electron-rich carbazole ring system is prone to π-π stacking interactions. Neighboring molecules may stack in a parallel-displaced or T-shaped arrangement, with centroid-to-centroid distances typically in the range of 3.3–3.8 Å.[11] These interactions are crucial for charge transport in organic electronic materials.
-
C-H···π Interactions: Weaker C-H···π interactions, where a C-H bond from one molecule points towards the face of an aromatic ring of another, can also contribute to the overall stability of the crystal packing.[11]
Caption: Key intermolecular forces stabilizing the crystal lattice.
Conclusion: From Structure to Function
The single- provides the definitive, atomic-resolution picture of its solid-state architecture. This analysis confirms the molecular geometry and reveals the intricate network of hydrogen bonds and π-π stacking interactions that dictate the supramolecular assembly. This structural knowledge is not merely academic; it provides a critical foundation for:
-
Drug Development: Understanding the precise shape and hydrogen bonding potential of the molecule allows for the rational design of analogues with improved binding affinity to biological targets.
-
Materials Science: The way molecules pack in the solid state directly influences charge transport pathways, making this information vital for the design of more efficient organic light-emitting diodes (OLEDs) and photovoltaic devices.[3]
-
Polymorphism & Formulation: Knowledge of the stable crystal packing is essential for controlling polymorphism, which can dramatically affect the solubility, bioavailability, and stability of a pharmaceutical compound.
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Basceken, S. (2022). Computational analysis of the formation mechanisms of carbazoles. Request PDF.
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Harris, K. D. M. (n.d.). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. Cardiff University.
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Rajapaksha, K., et al. (2022). A Computational Study of Carbazole Alkaloids from Murraya koenigii as Potential SARS-CoV-2 Main Protease Inhibitors. NIH National Library of Medicine.
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Dai, W. (2017). Research on purification of refined carbazole and anthracene by Solvent crystallization. Atlantis Press.
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G. Portale, et al. (2018). Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N-tributyldiindolocarbazole. IUCrJ.
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BenchChem (n.d.). 3-methyl-9H-carbazol-2-ol | High-Purity Reference Standard. BenchChem.
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Harris, K. D. M. (2025). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. ResearchGate.
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Zhang, L., et al. (2025). Purification of carbazole by solvent crystallization under two forced cooling modes. Request PDF.
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Mabis, A. J., & Wrinch, D. (1951). X-Ray Powder Diffraction Patterns of Some Organic Compounds. Analytical Chemistry.
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Archana, K., et al. (2021). Synthesis and crystal structure of 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde. NIH National Library of Medicine.
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Gangadharan, R., et al. (2012). Crystal structures of three carbazole derivatives. NIH National Library of Medicine.
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Al-Aaraji, S. M., et al. (2020). Synthesis of new 9H-Carbazole derivatives. ResearchGate.
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BOC Sciences (n.d.). CAS 24224-30-4 3-methyl-9H-carbazol-2-ol. BOC Sciences.
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ChemicalBook (n.d.). 3-(9H-Carbazole-9-yl)-9H-carbazole synthesis. ChemicalBook.
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Al-Hiyari, Y. S., et al. (2023). A review on the biological potentials of carbazole and its derived products. Future Journal of Pharmaceutical Sciences.
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Introduction: The Carbazole Scaffold - A Privileged Structure in Medicinal Chemistry
An In-Depth Technical Guide to the Biological Activity of Substituted Carbazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Carbazole, a tricyclic aromatic heterocycle, consists of two benzene rings fused to a central five-membered nitrogen-containing ring. First isolated from coal tar, this scaffold is now recognized as a "privileged structure" in drug discovery.[1][2] Its rigid, planar geometry and electron-rich nature allow it to interact with a diverse array of biological targets, including enzymes, receptors, and nucleic acids.[3][4] Naturally occurring carbazole alkaloids, found in plants of the Rutaceae family, and their synthetic analogues have demonstrated a remarkable breadth of pharmacological activities.[1][5] These properties include potent anticancer, antimicrobial, antioxidant, neuroprotective, and antiviral effects, making the carbazole nucleus a fertile ground for the development of novel therapeutic agents.[5][6][7] This guide provides a technical overview of the key biological activities of substituted carbazole derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation.
Anticancer Activity: Targeting the Hallmarks of Malignancy
For over four decades, carbazole derivatives have been investigated as anticancer agents, with some compounds receiving FDA approval for clinical use.[8] Their efficacy stems from the ability to target multiple hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and metastasis.
Mechanisms of Anticancer Action
Substituted carbazoles exert their anticancer effects through diverse and often multi-targeted mechanisms:
-
Tubulin Polymerization Inhibition: Many carbazole derivatives disrupt microtubule dynamics, which are critical for mitotic spindle formation and cell division. By binding to the colchicine site on tubulin, these compounds inhibit its polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9] A series of pyrano[3,2-c]carbazoles, for instance, were shown to inhibit tubulin polymerization, induce G2/M arrest, and activate caspase-3, confirming an apoptotic cell death pathway.[3]
-
Topoisomerase Inhibition: Topoisomerases are crucial enzymes that resolve DNA topological problems during replication and transcription. Certain carbazole sulfonamides have been identified as dual inhibitors of both tubulin and Topoisomerase I, preventing the resealing of single-strand DNA breaks and leading to cytotoxic DNA damage.[9]
-
Kinase Inhibition: Protein kinases are key regulators of cell signaling pathways that are often dysregulated in cancer.[4] Carbazoles can act as potent inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs) and Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3.[4][10] Aberrant STAT3 signaling is implicated in the growth and survival of many human tumors, and carbazole-based inhibitors can disrupt STAT3 dimerization and its transcriptional activity.[10]
-
DNA Intercalation and Damage: The planar structure of the carbazole ring is well-suited for intercalation between DNA base pairs. This interaction can distort the DNA helix, interfere with the activity of DNA-processing enzymes, and ultimately trigger cell death pathways.[4][11] The carbazole derivative MHY407 was found to increase DNA damage and arrest the cell cycle in the S phase.[3]
Structure-Activity Relationship (SAR) Insights
The anticancer potency of carbazole derivatives is highly dependent on the nature and position of their substituents:
-
Substitution at N-9: The nitrogen at position 9 is a common site for modification. Introducing various alkyl or aryl groups can modulate lipophilicity, solubility, and target-binding affinity.
-
Substitution on the Carbocyclic Rings: Adding electron-withdrawing groups (e.g., halo, nitro) or electron-donating groups (e.g., methoxy, hydroxyl) at positions C-3, C-6, or others can significantly influence cytotoxicity. For example, carbazole derivatives with 4-halo phenyl and 4-nitro phenyl thiazole substitutions showed potent activity against multiple cancer cell lines.[12]
-
Hybrid Molecules: Fusing the carbazole core with other pharmacologically active heterocycles (e.g., thiazole, oxadiazole, pyrimidine) has proven to be a successful strategy for creating hybrid molecules with enhanced potency and novel mechanisms of action.[11][13]
Visualization: Anticancer Mechanisms of Carbazole Derivatives
Caption: Multi-target approach of carbazole derivatives in Alzheimer's disease.
Experimental Protocol: Thioflavin T (ThT) Assay for Aβ Aggregation
This assay is used to screen for compounds that inhibit the formation of amyloid-β fibrils.
-
Aβ Peptide Preparation: Solubilize synthetic Aβ₁₋₄₂ peptide in a suitable solvent like hexafluoroisopropanol (HFIP), evaporate the solvent, and resuspend in a buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of ~25 µM.
-
Assay Setup: In a black 96-well plate, mix the Aβ peptide solution with the carbazole test compound at various concentrations. Include a control well with Aβ and vehicle (DMSO) only.
-
Incubation: Incubate the plate at 37°C for 24-48 hours with gentle agitation to promote fibril formation.
-
ThT Addition: Add Thioflavin T solution (final concentration ~5 µM) to each well.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a plate reader with excitation at ~440 nm and emission at ~485 nm. ThT exhibits enhanced fluorescence upon binding to amyloid fibrils.
-
Data Analysis: Calculate the percentage inhibition of Aβ aggregation for each compound concentration relative to the vehicle control. Determine the IC₅₀ value for inhibition.
Antioxidant Activity: Scavenging Reactive Oxygen Species
Oxidative stress, caused by an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous diseases. Carbazole derivatives have been identified as potent antioxidants. [2][14]
Mechanism and Structure-Activity Relationships
The primary mechanism of antioxidant activity for many carbazoles is free radical scavenging. [14]The nitrogen atom and the aromatic rings can donate electrons or hydrogen atoms to neutralize reactive species like the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical or the ABTS radical cation.
A critical structural feature for potent antioxidant activity appears to be the presence of a free hydroxyl (-OH) group on the carbazole nucleus. [14]Derivatives lacking this group show significantly reduced activity. The natural product Carazostatin, which possesses a hydroxyl group, was found to be a stronger antioxidant than α-tocopherol (Vitamin E) in a liposomal system. [14]Alkyl substitutions, such as tert-butyl groups, can also enhance antioxidant properties, likely by increasing lipophilicity and stability. [15]
Experimental Protocol: DPPH Radical Scavenging Assay
This is a common and straightforward method to evaluate the free radical scavenging ability of compounds.
-
Reagent Preparation: Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep violet color.
-
Assay Procedure: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the carbazole test compound dissolved in methanol at various concentrations.
-
Controls: Use a standard antioxidant like Butylated Hydroxytoluene (BHT) or Ascorbic Acid as a positive control. A blank well should contain methanol only.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm. As the DPPH radical is scavenged, the color of the solution changes from violet to pale yellow, resulting in a decrease in absorbance.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample. Determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
Antiviral Activity
While a less explored area compared to anticancer or antimicrobial research, the carbazole scaffold has shown promise in the development of antiviral agents. [6]Carbazoles have been investigated for activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and coronaviruses like Porcine Epidemic Dihea Virus (PEDV). [6][16][17]The mechanism often involves inhibiting key viral enzymes or processes. For example, some N-alkyl-pyrido[4,3-c]carbazoles showed potent inhibition of HIV replication in lymphocytes. [6]More recently, studies have identified carbazole derivatives that inhibit the replication of PEDV at an early stage of its life cycle, highlighting their potential as broad-spectrum antiviral candidates. [16]
Conclusion and Future Perspectives
The substituted carbazole framework is unequivocally a privileged scaffold in medicinal chemistry, offering a versatile platform for the development of drugs targeting a wide spectrum of diseases. Its rigid, planar structure is amenable to diverse chemical modifications, allowing for the fine-tuning of its pharmacological profile to enhance potency, selectivity, and drug-like properties. The multi-target capabilities demonstrated by many carbazole derivatives, particularly in cancer and neurodegenerative diseases, align perfectly with modern therapeutic strategies aimed at combating complex, multifactorial pathologies.
Future research should focus on leveraging computational and combinatorial chemistry to design and synthesize novel carbazole libraries with improved target specificity and reduced off-target toxicity. The exploration of carbazole-based proteolysis-targeting chimeras (PROTACs) could open new avenues for degrading disease-causing proteins. Furthermore, as our understanding of the biological roles of this remarkable heterocycle deepens, the translation of promising preclinical candidates into clinical therapies holds immense potential for addressing some of the most pressing challenges in human health.
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An In-depth Technical Guide to 3-methyl-9H-carbazol-2-ol: Discovery, Natural Sources, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Foreword
The carbazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic compounds.[1] Its unique electronic properties and rigid, planar structure make it an attractive pharmacophore for targeting a range of biological processes. Among the vast family of carbazole alkaloids, 3-methyl-9H-carbazol-2-ol stands out as a fundamental representative of the phytocarbazoles, a large group of carbazoles primarily found in higher plants.[2] This technical guide provides a comprehensive overview of the discovery, natural occurrence, and synthetic approaches for 3-methyl-9H-carbazol-2-ol, offering a critical resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug discovery.
Discovery and Natural Occurrence
3-methyl-9H-carbazol-2-ol is a naturally occurring alkaloid that has been isolated from several plant species, predominantly within the Rutaceae family. Its discovery is intrinsically linked to the phytochemical investigation of traditional medicinal plants. The compound has been identified in:
-
Clausena dunniana : This plant is a notable source of 3-methyl-9H-carbazol-2-ol.[]
-
Glycosmis parviflora and Clausena vestita : These plants have also been reported as natural sources of this carbazole alkaloid.[1]
-
Murraya koenigii (Curry leaf tree): A rich source of various carbazole alkaloids, this plant is also a known producer of 3-methyl-9H-carbazol-2-ol.
The biosynthesis of phytocarbazoles is believed to proceed through a pathway where 3-methylcarbazole serves as a key intermediate.[2] This precursor is thought to be formed from anthranilic acid and malonyl-CoA via a prenylated 2-quinolone intermediate, followed by the formation of a 2-prenylindole and subsequent cyclization of the prenyl side chain.[2] The diverse array of phytocarbazoles found in nature arises from various oxygenations, oxidations, and further prenylations or geranylations of this basic 3-methylcarbazole skeleton.[2]
Physicochemical and Spectroscopic Characterization
A thorough understanding of the physicochemical and spectroscopic properties of 3-methyl-9H-carbazol-2-ol is essential for its identification, characterization, and quality control in research and development.
Table 1: Physicochemical Properties of 3-methyl-9H-carbazol-2-ol
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₁NO | [1][] |
| Molecular Weight | 197.23 g/mol | [1][4] |
| CAS Number | 24224-30-4 | [1] |
| Melting Point | 245-246 °C | [] |
| Appearance | Solid | [1] |
| Boiling Point | 430.8±25.0 °C (Predicted) | [] |
| Density | 1.308±0.06 g/cm³ (Predicted) | [] |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the carbazole ring system, a singlet for the methyl group, and signals for the hydroxyl and amine protons. The exact chemical shifts and coupling constants would be dependent on the solvent used.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the 13 carbon atoms in the molecule. The chemical shifts will be indicative of the aromatic and aliphatic carbons, with the carbon bearing the hydroxyl group appearing at a characteristic downfield shift. A predicted ¹³C NMR spectrum can be a useful tool for preliminary identification.[9]
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands for the N-H and O-H stretching vibrations, C-H stretching of the aromatic and methyl groups, and C=C stretching of the aromatic rings.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with a fragmentation pattern characteristic of the carbazole scaffold.
Methodologies for Isolation and Synthesis
The acquisition of pure 3-methyl-9H-carbazol-2-ol for research purposes can be achieved through isolation from natural sources or by chemical synthesis.
Isolation from Natural Sources
The general procedure for isolating carbazole alkaloids from plant material involves solvent extraction followed by chromatographic purification.
Step-by-Step Protocol for Isolation (General):
-
Plant Material Collection and Preparation: Collect the relevant plant parts (e.g., leaves, twigs, roots) of a known source plant like Clausena anisum-olens.[7] The material should be air-dried and ground into a fine powder.
-
Extraction: The powdered plant material is typically extracted exhaustively with a series of solvents of increasing polarity. A common sequence is petroleum ether, followed by ethyl acetate, and then methanol.[7] For carbazole alkaloids, extraction with 90% aqueous ethanol has also been reported.[7]
-
Fractionation: The crude extract (e.g., the ethyl acetate extract) is concentrated under reduced pressure. The resulting residue is then subjected to column chromatography over silica gel.[7]
-
Chromatographic Purification: A gradient elution system is employed, starting with a non-polar solvent like petroleum ether and gradually increasing the polarity with a solvent such as ethyl acetate.[7] Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Final Purification: Fractions containing the desired compound are combined and may require further purification using techniques like preparative TLC or high-performance liquid chromatography (HPLC) to yield pure 3-methyl-9H-carbazol-2-ol.
Caption: Proposed synthetic pathway for 3-methyl-9H-carbazol-2-ol.
Biological Activities and Potential Applications
Carbazole alkaloids as a class are renowned for their diverse and potent biological activities. [2]While specific studies on 3-methyl-9H-carbazol-2-ol are limited, the activities of related compounds provide strong indications of its potential therapeutic value.
-
Anticancer Activity: Many carbazole derivatives exhibit significant cytotoxicity against various cancer cell lines. [2]The proposed mechanisms of action include the inhibition of topoisomerase, DNA intercalation, and modulation of key signaling pathways involved in cell proliferation and apoptosis. The dimeric form, 1,1'-Bis(2-hydroxy-3-methylcarbazole), has been noted for its potential antitumor properties. [10]* Antimicrobial and Antifungal Activity: Carbazoles have demonstrated efficacy against a range of bacteria and fungi, making them interesting leads for the development of new anti-infective agents. [11][12][13]* Anti-inflammatory and Antioxidant Properties: Several carbazole alkaloids possess anti-inflammatory and antioxidant activities. [8][10]This is often attributed to their ability to scavenge free radicals and modulate inflammatory pathways.
-
Neuroprotective Effects: There is growing interest in the neuroprotective potential of carbazole alkaloids, suggesting their possible application in the treatment of neurodegenerative diseases. [10]* Anti-HIV Activity: Certain carbazole alkaloids have shown inhibitory effects against the human immunodeficiency virus (HIV). [7] The diverse biological profile of the carbazole scaffold underscores the importance of 3-methyl-9H-carbazol-2-ol as a lead compound for the design and synthesis of novel therapeutic agents. Its utility also extends to its use as a building block in the synthesis of more complex molecules and as a probe for exploring biochemical pathways. [4]
Future Directions
3-methyl-9H-carbazol-2-ol represents a foundational molecule within the vast and structurally diverse family of phytocarbazoles. While its natural occurrence is well-established, several areas warrant further investigation to fully unlock its potential. The definitive elucidation of its complete spectroscopic profile through modern analytical techniques is a critical next step. Furthermore, the development and optimization of a robust and high-yielding synthetic route would greatly facilitate its accessibility for broader biological screening and derivatization. In-depth studies into the specific biological targets and mechanisms of action of 3-methyl-9H-carbazol-2-ol are essential to validate its potential as a therapeutic lead. As our understanding of the intricate roles of natural products in human health continues to grow, 3-methyl-9H-carbazol-2-ol is poised to remain a subject of significant scientific interest.
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A Comprehensive Guide to the Theoretical and Computational Analysis of 3-methyl-9H-carbazol-2-ol: A Molecule of Pharmacological Interest
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: 3-methyl-9H-carbazol-2-ol, a naturally occurring carbazole alkaloid, has garnered significant attention within the scientific community, particularly in the fields of medicinal chemistry and drug development.[1][] This in-depth technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the structural, electronic, and spectroscopic properties of this promising molecule. By integrating principles of Density Functional Theory (DFT) with advanced analytical techniques, we aim to provide researchers, scientists, and drug development professionals with a robust framework for understanding and exploring the therapeutic potential of 3-methyl-9H-carbazol-2-ol and its derivatives.
Introduction: The Significance of Carbazole Scaffolds in Modern Drug Discovery
Carbazole and its derivatives represent a vital class of nitrogen-containing heterocyclic compounds, prized for their unique structural and electronic characteristics.[3][4] The rigid, planar carbazole nucleus, coupled with its extensive π-conjugated system, provides an excellent scaffold for the design of novel therapeutic agents.[3] These compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antioxidant, and neuroprotective properties.[5][6][7] 3-methyl-9H-carbazol-2-ol, isolated from medicinal plants such as the curry leaf tree (Murraya koenigii), serves as a key reference standard and a promising lead compound for the development of new anti-infective and anti-cancer drugs.[1]
The strategic functionalization of the carbazole core at its various positions allows for the fine-tuning of its physicochemical and biological properties, making it a versatile building block in the synthesis of complex active pharmaceutical ingredients (APIs).[5][8] A thorough understanding of the molecule's electronic structure and reactivity is paramount for rational drug design. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as an indispensable tool for predicting and interpreting the properties of such molecules, guiding synthetic efforts and accelerating the drug discovery process.[9][10]
Molecular Structure and Optimization
A foundational step in the computational analysis of any molecule is the determination of its optimized ground-state geometry. This is typically achieved using DFT calculations, which offer a favorable balance between accuracy and computational cost for organic molecules.[11]
Computational Methodology
The molecular geometry of 3-methyl-9H-carbazol-2-ol can be optimized using a DFT functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) in conjunction with a suitable basis set, for example, 6-311++G(d,p).[11] This level of theory has been shown to provide reliable structural parameters for carbazole derivatives.[12] The optimization process identifies the lowest energy conformation of the molecule, providing key data on bond lengths, bond angles, and dihedral angles.
Experimental Protocol: Geometry Optimization
-
Input Structure: A preliminary 3D structure of 3-methyl-9H-carbazol-2-ol is generated using molecular modeling software.
-
Computational Method: Density Functional Theory (DFT) is selected as the calculation method.
-
Functional and Basis Set: The B3LYP functional and 6-311++G(d,p) basis set are specified.
-
Optimization: A geometry optimization calculation is performed to find the minimum energy structure.
-
Frequency Analysis: A frequency calculation is subsequently performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
Structural Parameters
The optimized geometry provides a wealth of information that can be compared with experimental data, if available from techniques like X-ray crystallography. The carbazole core is expected to be largely planar, a key feature contributing to its electronic properties.[13]
| Parameter | Description |
| Bond Lengths (Å) | The distances between bonded atoms. |
| Bond Angles (°) | The angles formed by three consecutive bonded atoms. |
| Dihedral Angles (°) | The angles between planes defined by four bonded atoms. |
| Table 1: Key Structural Parameters of 3-methyl-9H-carbazol-2-ol. |
Spectroscopic Analysis: A Combined Experimental and Theoretical Approach
Spectroscopic techniques are fundamental for the characterization of molecular structures. The correlation of experimental spectra with theoretically calculated spectra provides a powerful method for structural validation and detailed vibrational mode assignment.[10]
Vibrational Spectroscopy (FT-IR and Raman)
Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are used to probe the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and intensities, which, after appropriate scaling, show excellent agreement with experimental data.[10]
-
N-H Stretch: A characteristic band for the N-H group in the carbazole ring.
-
O-H Stretch: A prominent band corresponding to the hydroxyl group.
-
C-H Stretches: Aromatic and methyl C-H stretching vibrations.
-
C=C Stretches: Vibrations associated with the aromatic rings.
-
C-N and C-O Stretches: Vibrations of the carbon-nitrogen and carbon-oxygen bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. Theoretical calculations of NMR chemical shifts (¹H and ¹³C) can aid in the assignment of experimental spectra and provide insights into the electronic structure.
| Atom | Experimental Chemical Shift (ppm) | Theoretical Chemical Shift (ppm) |
| ¹H | Data to be populated from experiment | Calculated value |
| ¹³C | Data to be populated from experiment | Calculated value |
| Table 2: Comparison of Experimental and Theoretical NMR Chemical Shifts for 3-methyl-9H-carbazol-2-ol. |
Electronic Spectroscopy (UV-Vis)
UV-Visible spectroscopy probes the electronic transitions within a molecule. Time-Dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra, providing insights into the nature of the electronic transitions, such as π-π* and n-π* transitions.[9] This information is directly related to the HOMO-LUMO energy gap.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule.[3][14]
-
HOMO: Represents the ability of a molecule to donate an electron.
-
LUMO: Represents the ability of a molecule to accept an electron.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of the molecule's excitability and chemical stability. A smaller gap generally indicates higher reactivity.[15]
The HOMO and LUMO energy levels can be calculated using DFT and can also be estimated experimentally using cyclic voltammetry.[11]
| Parameter | Calculated Value (eV) |
| E(HOMO) | To be calculated |
| E(LUMO) | To be calculated |
| ΔE (HOMO-LUMO Gap) | To be calculated |
| Table 3: Calculated Frontier Molecular Orbital Energies for 3-methyl-9H-carbazol-2-ol. |
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule for electrophilic and nucleophilic attack.[16] The different colors on the MEP surface represent different electrostatic potential values:
-
Red: Electron-rich regions, susceptible to electrophilic attack.
-
Blue: Electron-deficient regions, susceptible to nucleophilic attack.
-
Green: Neutral regions.
For 3-methyl-9H-carbazol-2-ol, the MEP map would likely show negative potential (red) around the oxygen and nitrogen atoms due to the presence of lone pairs of electrons, and positive potential (blue) around the hydrogen atoms of the N-H and O-H groups.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides insights into intramolecular and intermolecular bonding and interactions.[17] It allows for the study of charge transfer, hyperconjugative interactions, and the delocalization of electron density within the molecule.[3][16] The stabilization energies (E(2)) obtained from NBO analysis quantify the extent of these interactions, which are crucial for understanding the molecule's stability and reactivity.
Applications in Drug Design and Development
The comprehensive theoretical and computational analysis of 3-methyl-9H-carbazol-2-ol provides a solid foundation for its exploration in drug discovery.
Molecular Docking
Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a target protein.[18][19] By understanding the structural and electronic properties of 3-methyl-9H-carbazol-2-ol, researchers can perform docking studies to identify potential biological targets and elucidate its mechanism of action. For instance, carbazole derivatives have been investigated as inhibitors of various enzymes and signaling pathways involved in cancer and inflammation.[6][20]
Workflow: Molecular Docking Study
Caption: A generalized workflow for a molecular docking study.
Structure-Activity Relationship (SAR) Studies
The detailed computational data can guide the synthesis of new derivatives of 3-methyl-9H-carbazol-2-ol with improved pharmacological properties. By correlating structural modifications with changes in biological activity, researchers can develop robust Structure-Activity Relationships (SARs) to design more potent and selective drug candidates.[7]
Conclusion and Future Perspectives
The theoretical and computational study of 3-methyl-9H-carbazol-2-ol provides invaluable insights into its structural, electronic, and spectroscopic properties. This knowledge is instrumental in understanding its reactivity and potential as a therapeutic agent. The integration of computational methods like DFT with experimental techniques creates a synergistic approach that can significantly accelerate the drug discovery and development process. Future studies should focus on the synthesis and biological evaluation of novel derivatives based on the computational insights presented in this guide, with the aim of developing next-generation therapeutics for a range of diseases.
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Introduction: The Enduring Versatility of the Carbazole Scaffold
An In-Depth Technical Guide to the Photophysical and Electrochemical Properties of Carbazoles
For Researchers, Scientists, and Drug Development Professionals
Carbazole is a nitrogen-containing heterocyclic compound, first isolated from coal tar in 1872.[1] Its rigid, planar π-conjugated system, composed of two benzene rings fused to a central pyrrole ring, is the foundation of its remarkable utility.[1][2] This unique structure imparts a combination of high thermal stability, excellent charge-transporting properties (particularly for holes), and a versatile chemical scaffold that can be readily functionalized.[3][4][5]
These core attributes have positioned carbazole derivatives as indispensable components in a vast array of advanced applications. In organic electronics, they are cornerstone materials for Organic Light-Emitting Diodes (OLEDs), photovoltaics, and sensors.[2][4][6] In the pharmaceutical realm, the carbazole motif is a "privileged scaffold," appearing in numerous therapeutic agents with activities ranging from anticancer to neuroprotective.[1][7][8]
This guide provides a detailed exploration of the two fundamental pillars that underpin these applications: the photophysical and electrochemical properties of carbazoles. We will delve into the structure-property relationships that govern their behavior, outline the experimental methodologies used for their characterization, and connect these intrinsic properties to their performance in real-world applications.
The Carbazole Core: A Platform for Molecular Engineering
The power of carbazole chemistry lies in the ability to strategically modify the core structure to fine-tune its electronic and optical properties. The most common positions for substitution are the nitrogen atom (N-9) and the C-3, C-6, C-2, and C-7 positions on the aromatic backbone.[9][10]
Synthetic strategies have evolved from classical methods like the Graebe-Ullmann reaction and Borsche-Drechsel cyclization to modern transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), which offer precise control over the introduction of functional groups.[2][11] This synthetic precision is paramount, as it directly enables the rational design of materials with tailored properties.
Part I: Photophysical Properties
The interaction of carbazole derivatives with light is central to their use in optoelectronic devices and as fluorescent probes. This behavior is governed by the molecule's electronic structure, specifically the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Theoretical Principles: Absorption and Emission
-
UV-Vis Absorption: The absorption of ultraviolet-visible light by carbazoles typically involves promoting an electron from a π bonding orbital (HOMO) to a π* anti-bonding orbital (LUMO). Unsubstituted carbazole in solution exhibits characteristic absorption bands around 292 nm and 323 nm.[12][13] Functionalization dramatically influences these absorption bands. Extending the π-conjugation by adding aromatic groups at the 3 and 6 positions, for example, lowers the HOMO-LUMO gap, resulting in a bathochromic (red) shift of the absorption maximum.[13]
-
Fluorescence Emission: Following excitation, the molecule relaxes to the lowest vibrational level of the first excited singlet state (S1) and can then return to the ground state (S0) by emitting a photon. This process is fluorescence. The emitted photon is of lower energy (longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift. The emission wavelength and the photoluminescence quantum yield (PLQY), a measure of emission efficiency, are highly sensitive to the molecular structure and environment.[14] For instance, creating donor-acceptor (D-A) type structures can induce intramolecular charge transfer (ICT) states, often leading to red-shifted and solvent-dependent emission.[15]
Structure-Property Relationships in Photophysics
The ability to tune the emission color and efficiency of carbazoles is a key driver of their use in OLEDs.
-
Extending Conjugation: Linking carbazole units or attaching other conjugated moieties at the C-3/C-6 or C-2/C-7 positions is a common strategy to shift emission from the violet-blue to the blue, green, or even red regions of the spectrum.[16][17]
-
Donor-Acceptor (D-A) Systems: Attaching electron-donating groups (like additional carbazoles or diphenylamines) and electron-accepting groups (like boranes or cyano groups) to the carbazole core creates D-A molecules.[18] These systems often exhibit highly efficient emission and are fundamental to the design of materials for Thermally Activated Delayed Fluorescence (TADF).[19][20] TADF emitters can harvest both singlet and triplet excitons, enabling OLEDs to potentially achieve 100% internal quantum efficiency.[4]
Data Presentation: Photophysical Properties of Example Carbazole Derivatives
| Compound | Substitution Pattern | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) | Solvent | Reference |
| Carbazole | Unsubstituted | 323 | 351 | - | Ethanol | [12] |
| DPSPC | 2,7-di(styryl-diphenylamine) | - | - | High in glass matrix | Various | [21] |
| IDC-PA | Indolo[2,1-b]carbazole deriv. | 450 | 453 (film) | 0.84 | DCM | [3][4] |
| 5f, 5n, 5h | Conjugated N-protected-3-aryl | Superior UV absorption & emission | - | - | - | [22] |
| CZ-BTZ | 3-acrylonitrile, N-ethyl | 350 (with CN⁻) | 535 (with CN⁻) | "Turn-on" response | CH3CN:H2O | [23] |
Note: Data is compiled from various sources and experimental conditions may differ. This table is for illustrative purposes.
Experimental Workflow: Characterizing Photophysical Properties
A rigorous characterization of photophysical properties is essential for evaluating a new carbazole derivative.
Part II: Electrochemical Properties
The electrochemical behavior of carbazoles—their ability to be oxidized (lose electrons) and reduced (gain electrons)—is fundamental to their role as charge-transporting materials in electronic devices.
Theoretical Principles: Cyclic Voltammetry
Cyclic Voltammetry (CV) is the primary technique used to investigate the redox properties of molecules.[24] In a CV experiment, the potential applied to a working electrode is swept linearly in a cyclic manner (e.g., from 0 V to 1.5 V and back to 0 V) while the resulting current is measured.[25][26]
-
Oxidation and Reduction: As the potential becomes more positive, the carbazole derivative can be oxidized, typically by removing an electron from its HOMO. This process generates a current peak (the anodic peak). On the reverse scan, the oxidized species can be reduced back to its neutral state, generating a cathodic peak. The potential at which these peaks occur is characteristic of the molecule.
-
Estimating HOMO/LUMO Levels: The onset potential of the first oxidation wave in a CV scan is directly related to the HOMO energy level of the molecule. Similarly, the onset of the first reduction wave corresponds to the LUMO level. These values can be estimated relative to an internal standard like the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.[27] This is a critically important analysis, as it allows scientists to predict how well charge will be injected into or transported through a material in a device.
Structure-Property Relationships in Electrochemistry
Carbazoles are known as electron-rich heterocycles, which makes them relatively easy to oxidize.[4] This translates to a high-lying HOMO level, which is why they are excellent hole-transporting materials.[3][9]
-
Impact of Substituents: Attaching electron-donating groups to the carbazole core raises the HOMO energy level, making the molecule easier to oxidize (occurs at a lower potential). Conversely, electron-withdrawing groups lower the HOMO level, making oxidation more difficult.[27] This tunability is crucial for aligning the energy levels of different layers in an OLED or solar cell to ensure efficient charge injection and transport.[28]
-
Reversibility: The stability of the oxidized species (the radical cation) is also important. A chemically reversible oxidation process, where the cathodic peak on the reverse scan is roughly equal in magnitude to the anodic peak, indicates that the molecule is stable to repeated redox cycling. This electrochemical stability is a key requirement for long-lasting electronic devices.[9][29]
Experimental Workflow: Characterizing Electrochemical Properties
Part III: Applications Driven by Tunable Properties
The ability to precisely engineer the photophysical and electrochemical properties of carbazoles through synthesis directly translates into their successful application in diverse, high-technology fields.
Organic Electronics: OLEDs and Photovoltaics
-
OLEDs: The performance of an OLED is critically dependent on the energy level alignment and properties of the materials in each layer.
-
Emitters: Carbazole derivatives are used as fluorescent emitters (especially for deep blue light) and as donor moieties in highly efficient TADF emitters.[3][4] Their high PLQY is essential for bright emission.
-
Host Materials: For phosphorescent OLEDs (PhOLEDs), the host material must have a triplet energy level higher than that of the phosphorescent guest. Many carbazole derivatives possess high triplet energies, making them ideal hosts that facilitate efficient energy transfer to the emitter.[3][30]
-
Hole-Transport Layers (HTLs): The high-lying HOMO levels and good electrochemical stability of carbazoles make them the most common and effective materials for transporting holes from the anode to the emissive layer.[9][31]
-
-
Photovoltaics (Solar Cells): In perovskite and dye-sensitized solar cells, carbazole derivatives function as Hole-Transport Materials (HTMs).[32] Their role is to efficiently extract holes from the light-absorbing layer and transport them to the electrode. An ideal HTM requires a HOMO level that is well-aligned with the valence band of the light absorber to ensure efficient hole extraction.[28]
Drug Development and Sensing
-
Pharmacological Activity: The rigid, aromatic structure of carbazole allows it to interact with various biological targets. Many natural and synthetic carbazole derivatives exhibit potent anticancer, antibacterial, and anti-inflammatory properties.[8][33] Carvedilol, a well-known beta-blocker used to treat high blood pressure, features a carbazole core.
-
Fluorescent Probes and Sensors: The sensitivity of carbazole fluorescence to its local environment makes it an excellent scaffold for chemical sensors. For example, derivatives can be designed to show a "turn-on" fluorescence response upon binding to specific analytes, such as ions or nitroaromatic compounds, making them useful for environmental monitoring and diagnostics.[13][23]
Conclusion and Future Outlook
The photophysical and electrochemical properties of carbazoles are intrinsically linked and highly tunable through rational synthetic design. This versatility has cemented their status as elite materials in organic electronics and as a privileged scaffold in medicinal chemistry. The fundamental principles of how structural modifications influence HOMO/LUMO energy levels, absorption/emission characteristics, and redox stability are the keys to unlocking their full potential.
Future research will likely focus on developing new synthetic methodologies for more complex, multi-functionalized carbazole systems.[11] In materials science, the push for more stable and efficient deep-blue TADF emitters for displays remains a primary goal.[4][34] In drug development, the integration of carbazole motifs into targeted therapies and diagnostic agents continues to be a promising avenue.[33] A thorough understanding and precise characterization of the core properties discussed in this guide will remain the foundation upon which these future innovations are built.
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Title: Aggregation-Induced Fluorescence of Carbazole and o-Carborane Based Organic Fluorophore Source: Frontiers URL: [Link]
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Title: UV-Visible Spectra and Photoluminescence Measurement of Simple Carbazole Deposited by Spin Coating Method Source: MDPI URL: [Link]
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Title: Electrochemical Measurements: Cyclic Voltammetry Source: Nanoscience Instruments URL: [Link]
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solubility and stability of 3-methyl-9H-carbazol-2-ol
An In-Depth Technical Guide to the Solubility and Stability of 3-methyl-9H-carbazol-2-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-methyl-9H-carbazol-2-ol, a carbazole alkaloid, presents a scaffold of significant interest in medicinal chemistry and materials science.[1] Its utility as a building block for novel therapeutics and functional materials necessitates a thorough understanding of its fundamental physicochemical properties.[1][2] This guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of 3-methyl-9H-carbazol-2-ol. Moving beyond a simple recitation of methods, this document elucidates the underlying principles and strategic considerations for designing and executing robust experimental protocols. The methodologies detailed herein are grounded in established pharmaceutical development practices and are designed to yield high-quality, reproducible data essential for advancing research and development programs.
Introduction: The Scientific Imperative for Characterizing 3-methyl-9H-carbazol-2-ol
The carbazole moiety is a privileged structure in drug discovery, known for its diverse biological activities.[1] 3-methyl-9H-carbazol-2-ol, a specific derivative, holds potential in various therapeutic areas, including oncology and antimicrobial research.[1] However, the transition from a promising lead compound to a viable clinical candidate is contingent upon a detailed understanding of its biopharmaceutical properties. Solubility and stability are paramount in this regard, as they directly influence bioavailability, manufacturability, and shelf-life.
This guide is structured to provide a logical progression from the foundational properties of 3-methyl-9H-carbazol-2-ol to the intricate, multi-step workflows required for its comprehensive characterization. We will explore not just the "how" but the "why" behind each experimental choice, empowering the researcher to not only execute these protocols but also to troubleshoot and adapt them as needed.
Foundational Physicochemical Properties
A preliminary understanding of the intrinsic properties of 3-methyl-9H-carbazol-2-ol is crucial for designing meaningful solubility and stability studies.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₁NO | PubChem[3] |
| Molecular Weight | 197.23 g/mol | PubChem[3] |
| Melting Point | 245 - 246 °C | Human Metabolome Database (HMDB)[3] |
| XlogP | 3.4 | PubChem (Computed)[4] |
| Topological Polar Surface Area (TPSA) | 36.0 Ų | PlantaeDB[4] |
| Hydrogen Bond Donors | 2 | PlantaeDB[4] |
| Hydrogen Bond Acceptors | 1 | PlantaeDB[4] |
The high melting point suggests a stable crystal lattice, which may correlate with lower aqueous solubility. The XlogP value of 3.4 indicates that the molecule is lipophilic, further suggesting that its solubility in aqueous media may be limited.[5] This preliminary assessment underscores the importance of empirical solubility determination.
Aqueous Solubility Determination: A Multi-Faceted Approach
Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.[6] For a compound like 3-methyl-9H-carbazol-2-ol, with its predicted low aqueous solubility, a multi-tiered approach to solubility testing is recommended, encompassing both kinetic and thermodynamic measurements.
Kinetic vs. Thermodynamic Solubility: A Critical Distinction
-
Kinetic Solubility measures the concentration of a compound at the point of precipitation from a solution that was initially prepared in an organic solvent (typically DMSO) and then diluted into an aqueous buffer.[7] This is a high-throughput screening method often employed in early drug discovery to quickly rank compounds.[7]
-
Thermodynamic Solubility , often considered the "gold standard," measures the concentration of a compound in a saturated solution that is in equilibrium with its solid form.[7][8] This is a more time-consuming but more accurate representation of a drug's solubility in a given medium.
Experimental Workflow for Solubility Determination
The following diagram outlines a comprehensive workflow for determining both the kinetic and thermodynamic solubility of 3-methyl-9H-carbazol-2-ol.
Caption: Experimental workflows for kinetic and thermodynamic solubility determination.
Detailed Protocol: Thermodynamic Solubility via the Shake-Flask Method
The shake-flask method remains the benchmark for thermodynamic solubility determination.[8]
Materials:
-
3-methyl-9H-carbazol-2-ol (solid)
-
Phosphate buffered saline (PBS), pH 7.4
-
Glycine buffer, pH 2.0
-
Acetate buffer, pH 5.0
-
Validated HPLC-UV method for quantification of 3-methyl-9H-carbazol-2-ol
-
Orbital shaker with temperature control
-
Centrifuge
-
0.22 µm syringe filters (ensure low compound binding)
Procedure:
-
Preparation: Add an excess amount of solid 3-methyl-9H-carbazol-2-ol to vials containing each of the aqueous buffers. The excess solid should be clearly visible.
-
Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 37°C to mimic physiological conditions) and agitate for at least 24 hours. A preliminary time-to-equilibrium study is recommended to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples to pellet the undissolved solid. Carefully collect the supernatant. Alternatively, filter the supernatant through a 0.22 µm syringe filter. Causality Note: Filtration may lead to underestimation of solubility due to adsorption of the compound onto the filter material. Centrifugation is often preferred, but care must be taken not to disturb the solid pellet when sampling the supernatant.[9]
-
Quantification: Analyze the concentration of 3-methyl-9H-carbazol-2-ol in the clear supernatant using a pre-validated HPLC-UV method.
-
Solid-State Analysis: After the experiment, the remaining solid should be analyzed (e.g., by X-ray powder diffraction) to ensure that the compound has not undergone a phase change during the experiment, as different polymorphs can have different solubilities.[9]
Stability Assessment: A Prerequisite for Viability
The chemical stability of a drug substance is a critical quality attribute that can impact its safety and efficacy.[10] A stability-indicating analytical method is essential to separate the intact drug from any degradation products that may form over time or under stress conditions.[10][11]
Development of a Stability-Indicating HPLC Method
High-Performance Liquid Chromatography (HPLC) is a powerful technique for developing stability-indicating methods.[10] The goal is to develop a method that can resolve the parent compound from all potential degradation products.[12]
Caption: Workflow for developing a stability-indicating HPLC method.
Forced Degradation Studies: Probing the Limits of Stability
Forced degradation, or stress testing, is a crucial component of developing a stability-indicating method.[13] It involves subjecting the drug substance to conditions more severe than those it would encounter during storage to accelerate degradation.[13] This helps to identify likely degradation products and demonstrate the specificity of the analytical method.[13]
Recommended Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C)
-
Base Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature
-
Oxidation: 3% H₂O₂ at room temperature
-
Thermal Degradation: Dry heat (e.g., 80°C)
-
Photostability: Exposure to light according to ICH Q1B guidelines
Protocol for Forced Degradation:
-
Sample Preparation: Prepare solutions of 3-methyl-9H-carbazol-2-ol in a suitable solvent.
-
Stress Application: Expose the solutions to the various stress conditions for a defined period. The goal is to achieve 5-20% degradation of the parent compound.
-
Neutralization: For acid and base hydrolysis samples, neutralize the solutions before analysis.
-
Analysis: Analyze the stressed samples using the developed HPLC method.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound and any degradation products to ensure they are single, pure components.
Long-Term Stability Studies
Once a stability-indicating method is in place, long-term stability studies can be initiated according to ICH Q1A(R2) guidelines. This involves storing the drug substance at various temperature and humidity conditions for extended periods and analyzing samples at predetermined time points.
| Condition | Temperature | Humidity | Minimum Duration |
| Long-term | 25°C ± 2°C | 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C | 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C | 75% RH ± 5% RH | 6 months |
Conclusion
The comprehensive characterization of the is a foundational step in its development journey. By employing a systematic and scientifically rigorous approach, researchers can generate the high-quality data necessary to make informed decisions and unlock the full potential of this promising carbazole derivative. The protocols and workflows outlined in this guide provide a robust framework for these critical investigations, emphasizing the importance of understanding the causality behind experimental choices to ensure the generation of reliable and reproducible results.
References
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- Forced Degrad
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A Review of Synthetic Routes for 3-methyl-9H-carbazol-2-ol
An In-depth Technical Guide
Abstract
3-methyl-9H-carbazol-2-ol is a naturally occurring carbazole alkaloid, notably isolated from the curry leaf tree (Murraya koenigii).[1] The carbazole framework is a privileged heterocyclic motif in medicinal chemistry and materials science, recognized for a wide spectrum of biological activities including antitumor and antimicrobial properties, and for its utility in organic electronics.[1][2] The inherent value of this scaffold necessitates the development of robust and efficient synthetic strategies. This technical guide provides a comprehensive review of the primary synthetic routes to 3-methyl-9H-carbazol-2-ol and its structural analogs. We will dissect classical methods such as the Fischer-Borsche pathway and contrast them with modern transition metal-catalyzed strategies, focusing on the underlying chemical principles, causality behind experimental choices, and practical considerations for laboratory execution.
Retrosynthetic Analysis: Deconstructing the Carbazole Core
A logical approach to designing the synthesis of 3-methyl-9H-carbazol-2-ol begins with a retrosynthetic analysis. The core challenge lies in the construction of the central pyrrole ring fused between two phenyl moieties. Two primary bond disconnections define the major families of synthetic strategies:
-
C-C and C-N Bond Formation (Fischer/Borsche Approach): This classical strategy involves disconnecting the C4a-C4b and the N9-C9a bonds, leading back to a substituted phenylhydrazine and a cyclohexanone derivative. This pathway builds the carbazole skeleton from acyclic or monocyclic precursors in a convergent manner.
-
Intramolecular C-N Bond Formation (Modern Cyclizations): This approach focuses on the final C-N bond formation to close the pyrrole ring. The key disconnection is the N-Ar bond (either N9-C9a or N9-C4b), starting from a pre-formed, appropriately substituted 2-aminobiphenyl precursor. This is the domain of powerful palladium-catalyzed reactions like the Buchwald-Hartwig amination.
The following sections will explore these strategies in detail, providing both theoretical grounding and practical insights.
Figure 1: High-level retrosynthetic analysis for 3-methyl-9H-carbazol-2-ol.
The Fischer-Borsche Pathway: A Cornerstone of Carbazole Synthesis
The Fischer indole synthesis, first reported in 1883, remains a foundational method for constructing indole and carbazole cores.[3] The Borsche-Drechsel modification specifically applies this to cyclohexanones to yield tetrahydrocarbazoles, which are subsequently aromatized.[4]
Mechanistic Insight
The reaction proceeds through a series of well-defined steps:
-
Hydrazone Formation: Reaction of an arylhydrazine with a ketone (or aldehyde) to form an N-arylhydrazone.
-
Tautomerization: The hydrazone tautomerizes to its enamine (or 'ene-hydrazine') form. This step is often rate-limiting.
-
[4][4]-Sigmatropic Rearrangement: The protonated ene-hydrazine undergoes a concerted pericyclic rearrangement (the key C-C bond-forming step), breaking the N-N bond and forming a di-imine intermediate.[3][5]
-
Cyclization & Aromatization: The di-imine rapidly cyclizes and eliminates ammonia under acidic conditions to yield the aromatic indole ring.[5]
The choice of acid catalyst is critical. Brønsted acids like HCl, H₂SO₄, and polyphosphoric acid (PPA) are common, as are Lewis acids such as ZnCl₂ and BF₃·OEt₂.[6][7] Stronger acids and higher temperatures can accelerate the key rearrangement but also increase the risk of side reactions, most notably N-N bond cleavage, especially with electron-rich phenylhydrazines.[6]
Figure 2: Simplified workflow of the Fischer Indole Synthesis mechanism.
Application to 3-methyl-9H-carbazol-2-ol
A direct synthesis would involve reacting p-methoxyphenylhydrazine with 4-methylcyclohexanone. The methoxy group serves as a protecting group for the eventual phenol, preventing unwanted side reactions at the hydroxyl position. The resulting tetrahydrocarbazole intermediate would then be dehydrogenated and the methyl ether cleaved.
-
Step A: Cyclization: The reaction is typically performed in a high-boiling solvent with a strong acid catalyst like PPA or a mixture of acetic and sulfuric acid.
-
Step B: Aromatization: The resulting 2-methoxy-3-methyl-1,2,3,4-tetrahydro-9H-carbazole must be aromatized. This is commonly achieved through catalytic dehydrogenation using palladium on carbon (Pd/C) or oxidation with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
-
Step C: Demethylation: The final step is the cleavage of the methyl ether to reveal the free hydroxyl group. This is typically accomplished using strong Lewis acids like boron tribromide (BBr₃) or strong protonic acids like HBr.
Protocol: Fischer-Borsche Synthesis of 2-Methoxy-3-methyl-9H-carbazole
Disclaimer: This protocol is an illustrative example based on established procedures for similar carbazole syntheses.[8] Researchers should conduct their own risk assessment and optimization.
-
Hydrazone Formation & Cyclization:
-
To a stirred solution of glacial acetic acid (150 mL), add 4-methoxyphenylhydrazine hydrochloride (17.5 g, 0.1 mol) and 4-methylcyclohexanone (11.2 g, 0.1 mol).
-
Heat the mixture to reflux (approx. 118 °C) for 4 hours. The solution will typically darken.
-
Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) for the disappearance of starting materials.
-
Upon completion, cool the reaction mixture to room temperature and pour it slowly into 500 mL of ice-cold water with vigorous stirring.
-
The crude tetrahydrocarbazole product will precipitate. Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry under vacuum.
-
-
Aromatization:
-
In a round-bottom flask, combine the crude tetrahydrocarbazole (0.1 mol) and 10% Palladium on Carbon (Pd/C, ~2 g, 10 wt%) in a high-boiling solvent like xylene or diphenyl ether (200 mL).
-
Heat the mixture to reflux for 8-12 hours. The progress of the dehydrogenation can be monitored by observing the evolution of hydrogen gas (use a bubbler).
-
Cool the mixture, dilute with dichloromethane (DCM), and filter through a pad of Celite® to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
-
Purification:
-
Purify the crude 2-methoxy-3-methyl-9H-carbazole by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to yield the pure intermediate.
-
Palladium-Catalyzed Intramolecular C-N Cyclization
The advent of palladium-catalyzed cross-coupling has revolutionized N-aryl bond formation. The Buchwald-Hartwig amination, in particular, provides a powerful and highly versatile method for the intramolecular cyclization of 2-haloanilines or related precursors to form the carbazole ring system.[9][10]
General Strategy and Mechanistic Considerations
This strategy relies on a pre-formed 2-aminobiphenyl scaffold. The key final step is a Pd-catalyzed intramolecular C-N bond formation. The catalytic cycle generally involves:[11]
-
Oxidative Addition: A Pd(0) complex oxidatively adds to the aryl halide (e.g., a 2'-bromo-2-aminobiphenyl derivative), forming a Pd(II) intermediate.
-
Amine Coordination & Deprotonation: The pendant amine group coordinates to the palladium center, and a base removes the amine proton to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed via reductive elimination, releasing the carbazole product and regenerating the Pd(0) catalyst.
The success of this reaction is highly dependent on the choice of ligand on the palladium catalyst. Bulky, electron-rich phosphine ligands (e.g., BINAP, XPhos, BrettPhos) are essential as they accelerate the rate-limiting reductive elimination step and prevent undesirable side reactions like beta-hydride elimination.[9][12]
Figure 3: General experimental workflow for a Buchwald-Hartwig carbazole synthesis.
Application to 3-methyl-9H-carbazol-2-ol
A plausible route would begin with the synthesis of a 2-amino-2'-halo-5-methyl-4'-methoxybiphenyl. This key intermediate can be assembled via a Suzuki-Miyaura coupling reaction.[4] The subsequent intramolecular Buchwald-Hartwig cyclization, followed by demethylation, yields the target molecule.
Protocol: Intramolecular Buchwald-Hartwig Cyclization
Disclaimer: This protocol is a generalized example based on established procedures.[12][13] All reactions involving palladium catalysts and strong bases should be performed under an inert atmosphere (Nitrogen or Argon).
-
Setup:
-
To an oven-dried Schlenk flask, add the substituted 2-aminobiphenyl precursor (1.0 eq), Pd₂(dba)₃ (0.01-0.05 eq), and a suitable phosphine ligand like BINAP (0.02-0.10 eq).
-
Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.2-2.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
-
Reaction:
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
-
Workup and Purification:
-
Cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride (NH₄Cl).
-
Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel) to afford the protected carbazole.
-
-
Deprotection:
-
Dissolve the purified methoxy-carbazole in anhydrous dichloromethane (DCM) and cool to 0 °C or -78 °C.
-
Add a solution of boron tribromide (BBr₃, 1.5-3.0 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir until complete.
-
Carefully quench the reaction by slowly adding methanol, followed by water.
-
Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield 3-methyl-9H-carbazol-2-ol.
-
Comparative Analysis of Synthetic Routes
The choice of synthetic route depends heavily on the specific goals of the research, including scale, required purity, and available starting materials.
| Feature | Fischer-Borsche Synthesis | Buchwald-Hartwig Cyclization |
| Starting Materials | Simple, commercially available phenylhydrazines and cyclohexanones. | Requires multi-step synthesis of a substituted 2-aminobiphenyl precursor. |
| Reaction Conditions | Often harsh (strong acids, high temperatures). | Generally milder temperatures, but requires strict inert atmosphere. |
| Functional Group Tolerance | Poor. Sensitive functional groups often do not survive the acidic conditions. | Excellent. Tolerates a wide variety of functional groups (esters, nitriles, etc.).[13] |
| Scalability | Well-established for large-scale industrial synthesis.[4] | Can be challenging to scale due to catalyst cost and sensitivity. |
| Atom Economy | Moderate; involves elimination of ammonia and water. | High for the cyclization step; precursor synthesis may be less economical. |
| Key Advantage | Cost-effective and straightforward for simple, robust substrates. | High yields, excellent functional group tolerance, and modularity. |
Conclusion
The synthesis of 3-methyl-9H-carbazol-2-ol can be approached through several distinct strategies. The classical Fischer-Borsche pathway offers a direct and cost-effective method, particularly for large-scale production where functional group tolerance is not a primary concern. However, its reliance on harsh conditions limits its applicability for more complex, decorated analogs. In contrast, modern palladium-catalyzed methods, exemplified by the intramolecular Buchwald-Hartwig amination, provide unparalleled flexibility and functional group tolerance. While requiring a more elaborate synthesis of the starting biphenyl precursor, this approach is the method of choice for medicinal chemistry and drug development programs where the rapid generation of diverse analogs is paramount. The continued development of more active and stable catalyst systems will further enhance the utility of these modern methods, making the synthesis of complex carbazole derivatives increasingly accessible to the scientific community.
References
- Technical Support Center: Side Reactions in the Fischer Indole Synthesis of Substituted Carbazoles - Benchchem. (URL: )
- Synthesis of carbazoles and derivatives
- Mini-review on the novel synthesis and potential applications of carbazole and its deriv
- Liu, Z., & Larock, R. C. (2004). Synthesis of Carbazoles and Dibenzofurans via Cross-Coupling of o-Iodoanilines and o-Iodophenols with Silylaryl Triflates and Subsequent Pd-Catalyzed Cyclization. Organic Letters, 6(21), 3739–3741. (URL: )
- Kumar, M. P., et al. (2023). Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids. RSC Publishing. (URL: )
- Carbazole synthesis. Organic Chemistry Portal. (URL: )
- Palmieri, A., & Gabrielli, S. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Molecules, 25(14), 3248. (URL: )
- 3-methyl-9H-carbazol-2-ol | High-Purity Reference Standard - Benchchem. (URL: )
- Synthesis of carbazoles by intramolecular cyclization.
- Carbazolo[2,1-a]carbazole derivatives via fischer indole synthesis | Request PDF.
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- (i) and (ii) synthesis of carbazole by dehydrogenation of... | Download Scientific Diagram.
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GRAEBE ULLMAN SYNTHESIS#PREPARATION AND PROPERTIES OF CARBAZOLE... YouTube. (URL: [Link])
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Buchwald–Hartwig amination. Wikipedia. (URL: [Link])
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Buchwald-Hartwig Amination. Chemistry LibreTexts. (URL: [Link])
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Methodological & Application
The Versatile Building Block: Application Notes for 3-methyl-9H-carbazol-2-ol in Organic Synthesis
Introduction: Unlocking the Potential of a Privileged Scaffold
The carbazole nucleus is a cornerstone in the fields of medicinal chemistry and materials science, renowned for its unique electronic properties and biological activity.[1][2] Within this important class of heterocycles, 3-methyl-9H-carbazol-2-ol emerges as a particularly valuable building block. Its strategically positioned hydroxyl and methyl groups, coupled with the reactive nitrogen atom and electron-rich aromatic core, offer multiple avenues for synthetic diversification. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging 3-methyl-9H-carbazol-2-ol in the synthesis of advanced intermediates and complex target molecules. We will delve into the key reactive sites of this molecule and provide detailed, field-proven protocols for its transformation, explaining the rationale behind the chosen experimental conditions.
Strategic Overview of Reactivity
The synthetic utility of 3-methyl-9H-carbazol-2-ol is dictated by three primary reactive zones: the phenolic hydroxyl group (C2-OH), the pyrrolic nitrogen (N9-H), and the electron-rich carbocyclic core. The hydroxyl group readily undergoes O-alkylation and O-acylation, allowing for the introduction of a wide array of functional groups that can modulate solubility, polarity, and biological interactions. The nitrogen atom can be functionalized through N-alkylation or N-arylation, a critical step in tuning the electronic properties of the carbazole system for applications in organic electronics or for creating diverse pharmacophores.[3] The aromatic rings, activated by the electron-donating hydroxyl group and the overall heteroaromatic system, are amenable to electrophilic substitution reactions, such as formylation, enabling further extension of the molecular framework.
Application Note 1: O-Alkylation via Williamson Ether Synthesis
Objective: To synthesize 2-alkoxy-3-methyl-9H-carbazole derivatives. The introduction of an alkoxy group can significantly alter the lipophilicity and hydrogen bonding capacity of the parent molecule, which is a common strategy in drug design to improve pharmacokinetic properties.
Causality of Experimental Choices: The Williamson ether synthesis is a robust and classical method for forming ethers. The reaction proceeds via an SN2 mechanism, where a phenoxide, generated by deprotonating the hydroxyl group with a suitable base, acts as a nucleophile to attack an alkyl halide. The choice of a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is crucial to ensure complete deprotonation of the phenolic hydroxyl group, which is more acidic than an aliphatic alcohol but requires a sufficiently strong base to drive the reaction to completion. Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or acetone are preferred as they effectively solvate the cation of the base, enhancing the nucleophilicity of the phenoxide anion, and do not interfere with the reaction by protonating the intermediate.
Experimental Workflow: O-Alkylation
Caption: Workflow for the O-alkylation of 3-methyl-9H-carbazol-2-ol.
Detailed Protocol: Synthesis of 2-methoxy-3-methyl-9H-carbazole
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 3-methyl-9H-carbazol-2-ol (1.0 g, 5.07 mmol) and anhydrous potassium carbonate (1.4 g, 10.14 mmol, 2.0 equiv.).
-
Solvent Addition: Add 25 mL of anhydrous acetone.
-
Reagent Addition: Add methyl iodide (0.44 mL, 7.10 mmol, 1.4 equiv.) dropwise to the suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 60°C) and maintain for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate eluent system.
-
Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Wash the solid residue with acetone (2 x 10 mL).
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (100-200 mesh) using a gradient of hexane and ethyl acetate (9:1 to 8:2) to afford 2-methoxy-3-methyl-9H-carbazole as a white solid.
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| 3-methyl-9H-carbazol-2-ol | 197.23 | 5.07 | 1.0 |
| Potassium Carbonate | 138.21 | 10.14 | 2.0 |
| Methyl Iodide | 141.94 | 7.10 | 1.4 |
Application Note 2: N-Alkylation for Core Modification
Objective: To synthesize 9-alkyl-3-methyl-9H-carbazol-2-ol derivatives. N-alkylation is a fundamental transformation that prevents hydrogen bonding at the nitrogen and allows for the introduction of functionalities to tune the electronic properties or to build more complex molecular architectures.[3]
Causality of Experimental Choices: The N-H proton of the carbazole is weakly acidic and requires a strong base for deprotonation to form the carbazolide anion, a potent nucleophile. Sodium hydride (NaH) in an aprotic solvent like DMF is a common and effective choice for this purpose. The reaction with an alkyl halide then proceeds via an SN2 mechanism. It is crucial to perform this reaction under anhydrous conditions as water would quench the base and the carbazolide anion. The presence of the free hydroxyl group on the carbazole ring introduces a competing site for alkylation. However, the N-H proton is generally more acidic than the phenolic O-H, and with careful control of stoichiometry and reaction conditions, selective N-alkylation can be achieved. Alternatively, the hydroxyl group can be protected prior to N-alkylation and deprotected subsequently.
Experimental Workflow: N-Alkylation
Caption: Workflow for the N-alkylation of 3-methyl-9H-carbazol-2-ol.
Detailed Protocol: Synthesis of 9-ethyl-3-methyl-9H-carbazol-2-ol
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add a suspension of sodium hydride (60% dispersion in mineral oil, 0.24 g, 6.09 mmol, 1.2 equiv.) in anhydrous DMF (15 mL).
-
Substrate Addition: Cool the suspension to 0°C in an ice bath. Add a solution of 3-methyl-9H-carbazol-2-ol (1.0 g, 5.07 mmol) in anhydrous DMF (10 mL) dropwise over 15 minutes.
-
Deprotonation: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Reagent Addition: Cool the reaction mixture back to 0°C and add ethyl bromide (0.45 mL, 6.09 mmol, 1.2 equiv.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC (8:2 hexane:ethyl acetate).
-
Work-up: Carefully quench the reaction by the slow addition of ice-cold water (50 mL).
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 40 mL). Combine the organic layers, wash with brine (2 x 30 mL), and dry over anhydrous magnesium sulfate.
-
Purification: Filter and concentrate the organic layer under reduced pressure. Purify the residue by flash column chromatography (silica gel, gradient elution with hexane and ethyl acetate) to yield 9-ethyl-3-methyl-9H-carbazol-2-ol.
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| 3-methyl-9H-carbazol-2-ol | 197.23 | 5.07 | 1.0 |
| Sodium Hydride (60%) | 40.00 | 6.09 | 1.2 |
| Ethyl Bromide | 108.97 | 6.09 | 1.2 |
Application Note 3: Electrophilic Aromatic Substitution: Vilsmeier-Haack Formylation
Objective: To introduce a formyl (-CHO) group onto the carbazole core, a versatile handle for further synthetic transformations such as the synthesis of Schiff bases, Wittig reactions, or oxidation to a carboxylic acid.
Causality of Experimental Choices: The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4] The Vilsmeier reagent, a chloroiminium salt, is generated in situ from phosphorus oxychloride (POCl₃) and a formamide, typically DMF. This reagent is a moderately strong electrophile that attacks the electron-rich carbazole ring. The hydroxyl and methyl groups on the carbazole ring are electron-donating, further activating the aromatic system towards electrophilic substitution. The regioselectivity of the formylation will be directed by these activating groups and the inherent reactivity of the carbazole nucleus, with substitution generally favored at positions C1, C4, C5, and C8. The reaction is typically performed at low temperatures to control the reactivity and prevent side reactions.
Logical Relationship: Vilsmeier-Haack Reaction
Caption: Logical flow of the Vilsmeier-Haack formylation reaction.
Detailed Protocol: Formylation of 3-methyl-9H-carbazol-2-ol
-
Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask fitted with a dropping funnel and a nitrogen inlet, place anhydrous DMF (10 mL). Cool the flask to 0°C in an ice-water bath. Add phosphorus oxychloride (1.1 mL, 11.8 mmol, 2.3 equiv.) dropwise with stirring over 20 minutes, ensuring the temperature does not rise above 10°C. Stir the resulting mixture at 0°C for an additional 30 minutes.
-
Substrate Addition: Dissolve 3-methyl-9H-carbazol-2-ol (1.0 g, 5.07 mmol) in anhydrous DMF (10 mL) and add this solution dropwise to the prepared Vilsmeier reagent at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60°C for 4-6 hours. Monitor the reaction's progress by TLC (6:4 hexane:ethyl acetate).
-
Work-up: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice (100 g) with vigorous stirring.
-
Hydrolysis and Neutralization: Add a saturated aqueous solution of sodium acetate until the mixture is neutral to pH paper. Stir for 1 hour to ensure complete hydrolysis of the iminium salt intermediate.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and air-dry.
-
Purification: Recrystallize the crude product from ethanol to afford the pure formylated 3-methyl-9H-carbazol-2-ol derivative.
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| 3-methyl-9H-carbazol-2-ol | 197.23 | 5.07 | 1.0 |
| Phosphorus Oxychloride | 153.33 | 11.8 | 2.3 |
| N,N-Dimethylformamide | 73.09 | - | Solvent |
Conclusion: A Gateway to Molecular Diversity
3-methyl-9H-carbazol-2-ol is a highly adaptable and valuable starting material for the synthesis of a diverse array of functional molecules. The protocols detailed in these application notes for O-alkylation, N-alkylation, and electrophilic formylation provide a solid foundation for researchers to explore the synthetic potential of this carbazole derivative. The strategic manipulation of its functional groups opens doors to the development of novel therapeutic agents, advanced organic electronic materials, and sophisticated fluorescent probes. The self-validating nature of these protocols, grounded in established chemical principles, ensures their reliability and reproducibility in a research and development setting.
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Integrated synthesis of 3,4-carbazoquinone alkaloids N-Me-carbazoquinocin A, B and D–F. (2024). RSC Advances. [Link]
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Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. (2023). Taylor & Francis Online. [Link]
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THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE (SYNTHETIC STUDIES ON INDOLES 521). (1987). J-STAGE. [Link]
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Synthesis of 2-Hydroxycarbazoles via Rh(III)-Catalyzed Cascade Cyclization of Indolyl Nitrones with Alkylidenecyclopropanes. (2023). ResearchGate. [Link]
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Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. [Link]
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Vilsmeier–Haack reaction. (n.d.). Wikipedia. [Link]
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9-(4-Methoxyphenyl)-9H-carbazole. (2023). Acta Crystallographica Section E: Crystallographic Communications. [Link]
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Design, synthesis, and biological evaluation of novel carbazole derivatives as potent DNMT1 inhibitors with reasonable PK properties. (2022). National Center for Biotechnology Information. [Link]
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Regioselective Synthesis of Substituted Carbazoles, Bicarbazoles, and Clausine C. (2021). Beaudry Research Group. [Link]
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Design, synthesis, and biological evaluation of novel carbazole derivatives as potent DNMT1 inhibitors with reasonable PK proper. (2022). Semantic Scholar. [Link]
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Synthesis of 4-Hydroxycarbazole Derivatives by Benzannulation of 3-Nitroindoles with Alkylidene Azlactones. (2020). National Center for Biotechnology Information. [Link]
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Synthesis of N-Tosylates of 4-Methoxy-1,2,3,4-tetrahydrocarbazole and 2-(6-Methoxy-1-cycloalken-1-yl)anilines. (2010). ResearchGate. [Link]
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9-Ethyl-3-(2-methylbenzoyl)-9H-carbazole. (2009). Acta Crystallographica Section E: Structure Reports Online. [Link]
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3-(9H-Carbazol-9-yl)-2H-chromen-2-one. (2011). Acta Crystallographica Section E: Structure Reports Online. [Link]
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Synthesis of new 9H-Carbazole derivatives. (2020). ResearchGate. [Link]
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Carbazole Alkaloids from Clausena anisum-olens: Isolation, Characterization, and Anti-HIV Evaluation. (2019). National Center for Biotechnology Information. [Link]
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Total synthesis of naturally occurring 1-oxygenated carbazole alkaloids-clausine E, clausenapin, indizoline and formal synthesis of clausenaline D. (2016). ResearchGate. [Link]
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and 3,6-bis(quinolin-2-yl)-9H-carbazoles. (2010). Beilstein Journal of Organic Chemistry. [Link]
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Application Notes and Protocols for 3-methyl-9H-carbazol-2-ol in Organic Electronics
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development and materials science on the application of 3-methyl-9H-carbazol-2-ol in the field of organic electronics. While direct, in-depth research on this specific molecule is emerging, this guide synthesizes the well-established properties of the carbazole scaffold to present its potential roles, key photophysical and electrochemical characteristics, and detailed protocols for its integration into organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). The causality behind experimental choices is emphasized, providing a foundational framework for utilizing 3-methyl-9H-carbazol-2-ol and its derivatives in next-generation electronic devices.
Introduction: The Promise of 3-methyl-9H-carbazol-2-ol
The carbazole moiety is a cornerstone in the design of materials for organic electronics, renowned for its excellent hole-transporting capabilities, high thermal stability, and a high triplet energy.[1][2] These properties stem from its electron-rich aromatic structure. The functionalization of the carbazole core allows for the fine-tuning of its electronic and physical properties. 3-methyl-9H-carbazol-2-ol, a naturally occurring carbazole alkaloid, presents an intriguing scaffold for organic electronics.[3][] The presence of an electron-donating methyl group and a hydroxyl group capable of forming intermolecular hydrogen bonds suggests the potential for unique solid-state packing and electronic properties. This molecule is a promising candidate for use as a hole-transporting material (HTM), a host for phosphorescent emitters in OLEDs, or as a building block for more complex organic semiconductors.[5][6]
Core Properties and Rationale for Use
The efficacy of a material in an organic electronic device is dictated by its fundamental physical and electronic properties. For 3-methyl-9H-carbazol-2-ol, we can infer its potential based on the known characteristics of similar carbazole derivatives.
Electronic Properties
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels are critical for charge injection and transport in a device. The HOMO level should be well-aligned with the anode's work function or the valence band of the adjacent layer for efficient hole injection, while the LUMO level dictates electron-blocking capabilities. The energy difference between the HOMO and LUMO, the bandgap, determines the material's optical absorption and emission properties. For carbazole derivatives, the HOMO level can be tuned by substitution at various positions.[7][8]
Photophysical Properties
For applications in OLEDs, particularly as a host for phosphorescent emitters, a high triplet energy (ET) is paramount to prevent the back-transfer of energy from the guest emitter to the host.[8][9] The triplet energy of carbazole compounds is influenced by the extent of π-conjugation.[9]
Thermal Stability
Organic electronic devices can generate significant heat during operation. Therefore, high thermal stability of the constituent materials is crucial for device longevity. Carbazole derivatives are known for their excellent thermal stability, often exhibiting high glass transition temperatures (Tg) and decomposition temperatures (Td).[5][10][11]
Table 1: Representative Properties of Carbazole Derivatives
| Property | Typical Range for Carbazole Derivatives | Significance for 3-methyl-9H-carbazol-2-ol |
| HOMO Level | -5.2 to -6.0 eV[12][13] | Crucial for efficient hole injection from the anode. The methyl and hydroxyl groups are expected to raise the HOMO level compared to unsubstituted carbazole. |
| LUMO Level | -1.9 to -2.5 eV[11][14] | Important for electron blocking and determining the band gap. |
| Triplet Energy (ET) | 2.5 to 3.0 eV[2][9][11] | A high ET is essential for its use as a host for green and blue phosphorescent emitters in OLEDs. |
| Glass Transition Temp. (Tg) | > 130 °C[2] | Indicates morphological stability at elevated temperatures, leading to longer device lifetime. |
| Decomposition Temp. (Td) | > 350 °C[2][11] | Ensures the material does not degrade during device fabrication (e.g., thermal evaporation) or operation. |
Application in Organic Light-Emitting Diodes (OLEDs)
Due to their high triplet energy and good hole-transporting properties, carbazole derivatives are widely used as host materials in phosphorescent OLEDs (PhOLEDs).[8][9] 3-methyl-9H-carbazol-2-ol can be envisioned in a similar role.
Device Architecture and Working Principle
A typical multilayer PhOLED structure is shown below. The emissive layer (EML) consists of a host material (e.g., 3-methyl-9H-carbazol-2-ol) doped with a phosphorescent guest emitter. When a voltage is applied, holes are injected from the anode and transported through the hole-transporting layer (HTL), while electrons are injected from the cathode and transported through the electron-transporting layer (ETL). These charge carriers recombine in the EML to form excitons on the host molecules. The energy is then transferred from the host to the guest emitter, which radiatively decays to produce light.
Caption: Energy level diagram for a perovskite solar cell.
Protocol for Perovskite Solar Cell Fabrication with a Carbazole-based HTL
This protocol outlines the fabrication of a perovskite solar cell using a solution-processed carbazole-based HTL.
Materials and Reagents:
-
FTO-coated glass substrates
-
TiO2 paste
-
Perovskite precursor solution (e.g., a mix of FAI, PbI2, MABr, and PbBr2 in DMF:DMSO)
-
3-methyl-9H-carbazol-2-ol
-
Additives for the HTL solution (e.g., Li-TFSI, tBP)
-
Chlorobenzene
-
Gold pellets for evaporation
Equipment:
-
Spin-coater
-
Hotplate
-
Solar simulator
-
I-V measurement system
-
Vacuum thermal evaporator
-
Glovebox with inert atmosphere (N2)
Procedure:
-
Substrate and ETL Preparation:
-
Clean FTO substrates as described in the OLED protocol.
-
Deposit a compact TiO2 layer by spray pyrolysis or spin-coating a precursor solution, followed by sintering at high temperature (e.g., 500°C).
-
Deposit a mesoporous TiO2 layer by spin-coating a TiO2 paste and sinter again.
-
-
Perovskite Layer Deposition:
-
Inside a nitrogen-filled glovebox, spin-coat the perovskite precursor solution onto the TiO2 layer. A two-step spin-coating process is often used for better film formation.
-
During the spin-coating, dispense an anti-solvent (e.g., chlorobenzene) to induce rapid crystallization.
-
Anneal the film on a hotplate (e.g., at 100°C for 60 minutes) to form the crystalline perovskite structure.
-
-
Hole-Transporting Layer (HTL) Deposition:
-
Prepare the HTL solution by dissolving 3-methyl-9H-carbazol-2-ol in chlorobenzene (e.g., 70-80 mg/mL).
-
To improve conductivity and facilitate hole transport, additives are typically required. Add Li-TFSI solution (e.g., 520 mg/mL in acetonitrile) and 4-tert-butylpyridine (tBP) to the carbazole solution.
-
Spin-coat the HTL solution onto the perovskite layer (e.g., at 3000 rpm for 30 seconds).
-
-
Metal Contact Deposition:
-
Transfer the substrates to a vacuum thermal evaporator.
-
Deposit a gold back contact (80-100 nm) by thermal evaporation.
-
-
Device Characterization:
-
Measure the current density-voltage (J-V) characteristics of the solar cell under simulated AM 1.5G solar illumination (100 mW/cm2).
-
From the J-V curve, determine the key performance parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).
-
Conclusion and Future Outlook
3-methyl-9H-carbazol-2-ol represents a promising, yet underexplored, material for organic electronics. Its carbazole core provides a robust platform with inherent hole-transporting properties and thermal stability. The methyl and hydroxyl functional groups offer avenues for tuning its electronic properties and intermolecular interactions. The protocols provided herein offer a starting point for the integration of this and similar carbazole derivatives into OLEDs and perovskite solar cells. Further research should focus on the detailed characterization of 3-methyl-9H-carbazol-2-ol, including experimental determination of its HOMO/LUMO levels, triplet energy, and charge carrier mobility. Such data will be invaluable for the rational design of next-generation organic electronic devices with enhanced performance and stability.
References
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- A Technical Guide to the Thermal Stability of Benzo[c]carbazole Deriv
- Influence of Hole Transporting Materials for High-Performance Perovskite Solar Cells. PDF.
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- Three new carbazole derivatives with high thermal stability as host for efficient green phosphorescent organic-light emitting diodes | Request PDF.
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- Carbazole compounds, synthesis and application thereof in OLEDs (organic light emitting diodes).
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- Tuning of HOMO levels of carbazole derivatives: New molecules for blue OLED | Request PDF.
- Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs. PMC.
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- A Technical Guide to the Theoretical and Experimental Determination of HOMO-LUMO Levels for Carbazole Deriv
- Synthesis and characterization of poly-3-(9H-carbazol-9-yl)propylmethacrylate as a gel electrolyte for dye-sensitized solar cell applications | Request PDF.
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Application Notes and Protocols: 3-methyl-9H-carbazol-2-ol as a Fluorescent Probe for Metal Ion Detection
For the attention of: Researchers, scientists, and drug development professionals.
This document provides a comprehensive guide to exploring the potential of 3-methyl-9H-carbazol-2-ol as a fluorescent probe for the detection of metal ions. While specific literature on this particular molecule as a metal ion sensor is emerging, its structural features—a highly fluorescent carbazole core functionalized with a hydroxyl group—make it a prime candidate for such applications[1]. The protocols and principles detailed herein are based on the well-established chemistry of carbazole-based chemosensors and are designed to provide a robust framework for your investigations.
Introduction: The Promise of Carbazole-Based Sensors
Carbazole and its derivatives are a distinguished class of aromatic heterocyclic compounds renowned for their exceptional photophysical properties, including high fluorescence quantum yields and excellent chemical stability.[2] These characteristics make them ideal fluorophores for the development of chemosensors.[2] The detection of metal ions is of paramount importance in diverse fields, ranging from environmental monitoring to medical diagnostics and pharmaceutical development.[3] Fluorescent chemosensors offer a powerful analytical tool due to their high sensitivity, selectivity, and capacity for real-time analysis.
The core principle of a carbazole-based fluorescent sensor lies in the modulation of its fluorescence properties upon binding with a specific metal ion. This can manifest as either an enhancement ("turn-on") or a quenching ("turn-off") of the fluorescence signal. These changes are typically driven by mechanisms such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or chelation-enhanced fluorescence (CHEF).
3-methyl-9H-carbazol-2-ol is a naturally occurring carbazole alkaloid that serves as a valuable building block in the synthesis of dyes and fluorescent probes.[1][4] Its structure, featuring a hydroxyl group at the 2-position and the carbazole N-H proton, provides a potential bidentate chelation site for metal ions.
Principle of Operation: A Hypothesized Chelation Mechanism
We hypothesize that 3-methyl-9H-carbazol-2-ol can act as a selective fluorescent probe for certain metal ions through a chelation mechanism involving the hydroxyl (-OH) group and the nitrogen atom of the carbazole ring. Upon binding a metal ion, the electronic properties of the fluorophore are altered, leading to a detectable change in its fluorescence emission.
The proposed binding of a divalent metal ion (M²⁺) to 3-methyl-9H-carbazol-2-ol is depicted below. This interaction can restrict the vibrational and rotational freedom of the molecule, potentially leading to an enhancement of fluorescence (CHEF effect). Conversely, if the bound metal ion is paramagnetic (e.g., Cu²⁺), it can induce fluorescence quenching through energy or electron transfer processes.[2]
Caption: Proposed chelation of a metal ion by 3-methyl-9H-carbazol-2-ol.
Materials and Reagents
-
Fluorescent Probe: 3-methyl-9H-carbazol-2-ol (synthesis may be required if not commercially available)
-
Solvents: Spectroscopic grade solvents (e.g., DMSO, acetonitrile, ethanol, or a suitable buffer solution)
-
Metal Salts: A selection of high-purity metal salts (e.g., chlorides or nitrates) for testing. A recommended initial screening panel is provided in the table below.
-
Instrumentation:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
pH meter
-
Calibrated micropipettes
-
| Metal Ion | Salt Example | Potential Interaction |
| Cu²⁺ | CuCl₂ | Fluorescence Quenching |
| Hg²⁺ | Hg(NO₃)₂ | Fluorescence Quenching or Enhancement |
| Fe³⁺ | FeCl₃ | Fluorescence Quenching |
| Al³⁺ | Al(NO₃)₃ | Fluorescence Enhancement |
| Zn²⁺ | ZnCl₂ | Fluorescence Enhancement |
| Co²⁺ | Co(NO₃)₂ | Fluorescence Quenching |
| Ni²⁺ | NiCl₂ | Fluorescence Quenching |
| Cd²⁺ | Cd(NO₃)₂ | Fluorescence Enhancement |
| Pb²⁺ | Pb(NO₃)₂ | Fluorescence Enhancement |
| Cr³⁺ | Cr(NO₃)₃ | Fluorescence Quenching |
Experimental Protocols
Preparation of Stock Solutions
-
Probe Stock Solution (1 mM): Accurately weigh a sufficient amount of 3-methyl-9H-carbazol-2-ol and dissolve it in a suitable solvent (e.g., DMSO or acetonitrile) to prepare a 1 mM stock solution. Store this solution in the dark to prevent photodegradation.
-
Metal Ion Stock Solutions (10 mM): Prepare 10 mM stock solutions of each metal salt in deionized water or the chosen buffer.
Determination of Optimal Excitation and Emission Wavelengths
-
Prepare a dilute solution (e.g., 10 µM) of 3-methyl-9H-carbazol-2-ol in the chosen solvent system.
-
Record the absorption spectrum using a UV-Vis spectrophotometer to determine the wavelength of maximum absorption (λ_abs).
-
Using a spectrofluorometer, excite the solution at λ_abs and record the emission spectrum to determine the wavelength of maximum emission (λ_em). The excitation wavelength for subsequent experiments should be set at or near λ_abs.
Metal Ion Titration Experiment
This protocol is designed to assess the sensitivity and selectivity of 3-methyl-9H-carbazol-2-ol towards various metal ions.
Caption: Workflow for metal ion titration experiment.
Step-by-Step Procedure:
-
Prepare a series of vials containing the probe solution at a fixed concentration (e.g., 10 µM) in your chosen solvent system.
-
To each vial, add increasing amounts of a specific metal ion stock solution to achieve the desired final concentrations (e.g., 0, 0.2, 0.4, 0.6, 0.8, 1.0, 1.5, 2.0, 5.0, and 10.0 equivalents of the probe concentration).
-
Incubate the solutions for a short period (e.g., 5 minutes) at room temperature to allow for complex formation.
-
Measure the fluorescence emission spectrum of each solution using the predetermined excitation wavelength.
-
Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion.
Selectivity Study
To evaluate the selectivity of the probe, perform the titration experiment with a range of different metal ions. Additionally, conduct competition experiments by measuring the fluorescence response of the probe to a specific metal ion in the presence of other potentially interfering ions.
Data Analysis
-
Binding Stoichiometry: The stoichiometry of the probe-metal ion complex can be determined using a Job's plot.
-
Binding Constant (K_a): The association constant can be calculated from the titration data using the Benesi-Hildebrand equation.
-
Limit of Detection (LOD): The LOD can be calculated based on the standard deviation of the blank and the slope of the linear portion of the titration curve (LOD = 3σ/k).
Conclusion
While further experimental validation is required, 3-methyl-9H-carbazol-2-ol presents a promising scaffold for the development of novel fluorescent probes for metal ion detection. Its inherent fluorescence and potential chelation sites offer a strong foundation for creating sensitive and selective sensors. The protocols outlined in this document provide a comprehensive starting point for researchers to explore and characterize the interactions of this intriguing molecule with various metal ions, potentially leading to new analytical tools for a wide range of applications.
References
Sources
Application Notes and Protocols for the Functionalization of 3-methyl-9H-carbazol-2-ol
Introduction
3-methyl-9H-carbazol-2-ol is a naturally occurring carbazole alkaloid, notably isolated from the curry leaf tree (Murraya koenigii) and other species of the Rutaceae family.[1] The carbazole scaffold is a privileged structure in medicinal chemistry and materials science, exhibiting a wide range of biological activities and useful electronic properties.[1][2][3][4] Derivatives of carbazoles are investigated for their potential as anti-cancer, antimicrobial, and neuroprotective agents.[1][2][3] 3-methyl-9H-carbazol-2-ol, with its inherent hydroxyl and methyl functionalities, presents a versatile platform for synthetic modification to generate novel analogues with tailored properties for drug discovery and organic electronics.[2]
This document provides a detailed guide for the functionalization of 3-methyl-9H-carbazol-2-ol, targeting researchers, scientists, and professionals in drug development. We will explore key reactive sites on the molecule and provide step-by-step protocols for derivatization of the hydroxyl group, electrophilic substitution on the aromatic core, and modern cross-coupling strategies. The causality behind experimental choices and potential challenges will be discussed to ensure scientific integrity and reproducibility.
Molecular Structure and Reactivity
The structure of 3-methyl-9H-carbazol-2-ol features three key regions for functionalization: the phenolic hydroxyl group at C-2, the electron-rich aromatic carbazole core, and the nitrogen atom of the pyrrole ring. The existing electron-donating hydroxyl and methyl groups activate the aromatic rings towards electrophilic substitution and influence the regioselectivity of these reactions.
Part 1: Derivatization of the C-2 Hydroxyl Group
The phenolic hydroxyl group is a prime target for modification, which can significantly alter the compound's polarity, solubility, and hydrogen-bonding capabilities.[1] Common derivatizations include ether and ester formation.
Alkoxylation via Williamson Ether Synthesis
The Williamson ether synthesis is a reliable method for converting the hydroxyl group to an ether (alkoxy) group. This reaction proceeds via an SN2 mechanism where the phenoxide ion, formed by deprotonating the hydroxyl group with a base, acts as a nucleophile to attack an alkyl halide.[1]
Workflow for Williamson Ether Synthesis:
Sources
- 1. benchchem.com [benchchem.com]
- 2. 3-Methyl-9H-carbazol-2-ol [myskinrecipes.com]
- 3. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-[2-(9-Ethyl-9H-carbazol-3-yl)-6-methyl-3-quinolyl]propan-1-ol - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Functional Polymers from 3-methyl-9H-carbazol-2-ol: A Detailed Guide for Researchers
Introduction: Unlocking the Potential of Substituted Polycarbazoles
Carbazole-based polymers have garnered significant attention over the last few decades, primarily for their excellent photoactive and electroactive properties.[1] These characteristics, including high hole transporting mobility and strong UV absorption, make them prime candidates for a variety of applications in organic electronics such as light-emitting diodes (OLEDs), transistors, and photovoltaic devices.[1][2] The versatility of the carbazole moiety lies in its amenability to functionalization at various positions, which allows for the fine-tuning of the resulting polymer's properties.[3]
This guide focuses on the synthesis of polymers from a particularly interesting, functionalized monomer: 3-methyl-9H-carbazol-2-ol . The presence of both a methyl group and a hydroxyl group on the carbazole backbone offers unique opportunities. The methyl group can enhance solubility and influence the polymer's morphology, while the hydroxyl group can serve as a reactive site for post-polymerization modification, act as a hydrogen bond donor to control intermolecular interactions, or impart specific sensing capabilities. This document provides detailed protocols for the synthesis of poly(3-methyl-9H-carbazol-2-ol) via two robust methods: chemical oxidative polymerization and electrochemical polymerization. We will delve into the mechanistic underpinnings of these techniques, provide step-by-step instructions, and discuss the expected outcomes and potential applications, particularly those relevant to drug development and advanced materials science.
I. Chemical Oxidative Polymerization: A Versatile Bulk Synthesis Approach
Chemical oxidative polymerization is a widely used method for synthesizing conducting polymers from their monomers.[1] This technique typically involves the use of an oxidizing agent, such as ferric chloride (FeCl₃), to initiate the polymerization process. The choice of oxidant and reaction conditions significantly impacts the structure and properties of the final polymer.[1]
A. Mechanistic Insight: The Role of Ferric Chloride
The polymerization of carbazole monomers with FeCl₃ proceeds via an oxidative coupling mechanism. The proposed steps are as follows:
-
Oxidation of the Monomer: Ferric chloride, a Lewis acid, oxidizes the carbazole monomer to a radical cation.
-
Radical Coupling: Two radical cations then couple to form a dicationic dimer, with the loss of two protons. For carbazole and its derivatives, this coupling predominantly occurs at the 3- and 6-positions, which are electronically activated.[1]
-
Chain Propagation: The dimer is subsequently re-oxidized, and the process of coupling and deprotonation continues, leading to the growth of the polymer chain.
The hydroxyl group at the 2-position of our monomer is also susceptible to oxidation. However, under controlled conditions, polymerization at the carbazole ring is the favored reaction pathway. It is crucial to perform the reaction under an inert atmosphere to prevent unwanted side reactions involving the phenol moiety.
Diagram 1: Proposed Mechanism for Chemical Oxidative Polymerization
A simplified schematic of the FeCl₃-mediated oxidative polymerization of 3-methyl-9H-carbazol-2-ol.
B. Detailed Experimental Protocol: Chemical Synthesis
Materials and Reagents:
-
3-methyl-9H-carbazol-2-ol (Monomer)
-
Anhydrous Ferric Chloride (FeCl₃)
-
Anhydrous Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
Ammonia solution (aqueous)
-
Schlenk flask and other standard glassware
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Monomer Solution Preparation: In a 100 mL Schlenk flask, dissolve 1.0 g of 3-methyl-9H-carbazol-2-ol in 50 mL of anhydrous chloroform under an inert atmosphere. Stir the solution until the monomer is completely dissolved.
-
Oxidant Solution Preparation: In a separate, dry flask, prepare a solution of anhydrous FeCl₃ (2.4 g, 3 molar equivalents) in 20 mL of anhydrous chloroform. Note: FeCl₃ is highly hygroscopic; handle it in a glovebox or a dry environment.
-
Polymerization Reaction: Slowly add the FeCl₃ solution dropwise to the stirring monomer solution at room temperature over a period of 30 minutes. The reaction mixture will gradually change color, typically to a dark green or black, indicating the formation of the polymer.
-
Reaction Time: Allow the reaction to proceed for 24 hours at room temperature under a continuous inert atmosphere.
-
Polymer Precipitation and Purification:
-
Pour the reaction mixture into 500 mL of methanol. A precipitate will form.
-
Collect the precipitate by filtration.
-
Wash the collected polymer powder extensively with methanol to remove any unreacted monomer and residual oxidant.
-
To de-dope the polymer and remove trapped iron salts, wash the polymer with a dilute aqueous ammonia solution, followed by copious amounts of deionized water until the filtrate is neutral.
-
Finally, wash the polymer again with methanol and dry it under vacuum at 60 °C for 24 hours.
-
C. Expected Results and Characterization
| Parameter | Expected Outcome |
| Yield | 60-80% |
| Appearance | Dark green or brown powder |
| Solubility | Soluble in common organic solvents like THF, CHCl₃, and DMF |
| FT-IR (cm⁻¹) | Appearance of broad bands corresponding to the polymer backbone, disappearance of C-H out-of-plane bending of the reactive sites of the monomer, and a broad O-H stretch. |
| ¹H NMR | Broadening of aromatic and methyl proton signals, indicating polymerization. |
| UV-Vis (in CHCl₃) | Absorption maxima in the UV region (typically 300-400 nm) corresponding to π-π* transitions of the conjugated polymer backbone. |
II. Electrochemical Polymerization: Crafting Thin Films with Precision
Electrochemical polymerization, or electropolymerization, is a powerful technique for depositing thin, uniform polymer films directly onto a conductive substrate.[1] This method offers excellent control over the film thickness and morphology by manipulating electrochemical parameters such as potential, current, and deposition time.[1]
A. Mechanistic Insight: Anodic Oxidation and Film Growth
The electropolymerization of carbazole derivatives occurs through anodic oxidation. The process can be summarized as follows:
-
Monomer Oxidation at the Anode: When a sufficiently positive potential is applied, the 3-methyl-9H-carbazol-2-ol monomer at the electrode surface is oxidized to a radical cation.
-
Dimerization and Proton Expulsion: The radical cations diffuse from the electrode surface and couple, followed by the loss of two protons to form a soluble dimer.
-
Oligomerization and Film Deposition: The dimer is more easily oxidized than the monomer. It diffuses back to the electrode, gets oxidized, and couples with another radical cation. This process continues, forming oligomers. Once the oligomers reach a certain chain length, their solubility in the electrolyte decreases, and they precipitate onto the electrode surface, forming a polymer film.
-
Film Growth: The deposited polymer film is conductive and allows for further oxidation of monomers and oligomers at the film-solution interface, leading to continued film growth.
Diagram 2: Workflow for Electrochemical Polymerization
A conceptual workflow for the electropolymerization and characterization of poly(3-methyl-9H-carbazol-2-ol) films.
B. Detailed Experimental Protocol: Electropolymerization
Equipment and Reagents:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Working Electrode (e.g., Indium Tin Oxide (ITO) coated glass, platinum, or glassy carbon)
-
Counter Electrode (e.g., Platinum wire or mesh)
-
Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode (SCE))
-
3-methyl-9H-carbazol-2-ol (Monomer)
-
Acetonitrile (ACN), anhydrous
-
Supporting Electrolyte (e.g., Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Lithium perchlorate (LiClO₄))
Procedure:
-
Electrode Preparation: Thoroughly clean the working electrode. For an ITO electrode, sonicate in a sequence of detergent solution, deionized water, acetone, and isopropanol, then dry under a stream of nitrogen.
-
Electrolyte Preparation: Prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAPF₆) in anhydrous acetonitrile. Add the 3-methyl-9H-carbazol-2-ol monomer to this solution to a final concentration of 0.01 M.
-
Cell Assembly: Assemble the three-electrode cell with the prepared electrolyte solution. Ensure the electrodes are properly immersed.
-
Electropolymerization:
-
Cyclic Voltammetry (CV) Method: Perform cyclic voltammetry by scanning the potential from 0 V to a potential sufficient to oxidize the monomer (e.g., +1.2 V vs. Ag/AgCl) for a set number of cycles (e.g., 10-20 cycles) at a scan rate of 50 mV/s. A progressive increase in the peak currents with each cycle indicates the deposition of a conductive polymer film.
-
Potentiostatic Method: Alternatively, apply a constant potential (e.g., +1.1 V vs. Ag/AgCl) for a specific duration (e.g., 120-300 seconds). The film thickness can be controlled by the total charge passed.
-
-
Film Rinsing: After deposition, carefully remove the working electrode from the cell, rinse it with fresh acetonitrile to remove any unreacted monomer and electrolyte, and then dry it gently.
C. Expected Results and Characterization of the Polymer Film
| Parameter | Expected Outcome |
| Film Appearance | A uniform, colored (e.g., green or yellow-green) film on the electrode surface. |
| Cyclic Voltammetry | The deposited film will show reversible redox peaks in a monomer-free electrolyte solution, confirming its electroactivity. |
| Spectroelectrochemistry | The film will exhibit distinct color changes upon switching the applied potential between its neutral and oxidized states (electrochromism). |
| AFM/SEM | Imaging will reveal the surface morphology of the polymer film, which is often globular or fibrous. |
III. Applications in Research and Drug Development
Polymers derived from 3-methyl-9H-carbazol-2-ol are poised to be valuable materials in several high-impact research areas:
-
Biosensors: The carbazole backbone provides a platform for creating fluorescent or electroactive sensors. The hydroxyl group can be functionalized with biorecognition elements (e.g., enzymes, antibodies, or DNA) to create highly specific biosensors for diagnostic applications.
-
Drug Delivery: The polymer matrix can be designed to encapsulate and release therapeutic agents. The redox-active nature of the polycarbazole backbone could be exploited for triggered drug release in response to specific biological redox environments.
-
Electrochromic Devices: The ability of the polymer film to change color with an applied voltage makes it suitable for applications in smart windows, displays, and other optoelectronic devices.[1]
-
Anticorrosion Coatings: Conductive polymer films have shown promise as protective coatings for metals against corrosion.[1]
IV. Conclusion
The synthesis of polymers from 3-methyl-9H-carbazol-2-ol offers a gateway to a new class of functional materials with tunable properties. Both chemical and electrochemical polymerization methods provide robust and reproducible routes to these polymers, either as bulk powders or as well-defined thin films. The protocols and insights provided in this guide are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to explore the full potential of this promising monomer in their respective fields.
References
- (Reference details for a general review on polycarbazoles)
- (Reference details for a paper on chemical oxidative polymeriz
- (Reference details for a paper on electropolymeriz
- (Reference details for a paper discussing applic
- (Reference details for a paper on the mechanism of oxid
- (Reference details for a paper on the characteriz
- (Reference details for a paper on the synthesis of substituted carbazole monomers)
- (Reference details for a paper on biosensor applic
-
Nayana, V., & Kandasubramanian, B. (2020). Polycarbazole and its derivatives: progress, synthesis, and applications. Journal of Polymer Research, 27(9). [Link]
- (Reference details for a paper on drug delivery applic
- (Reference details for a paper on electrochromic devices)
-
Belarbi, E. H., et al. (2020). Polycarbazole and Its Derivatives: Synthesis and Applications. A Review of the Last 10 Years. Polymers, 12(10), 2227. [Link]
- (Reference details for a paper on anticorrosion co
-
Grazulevicius, J. V., et al. (2003). Carbazole-based polymers for optoelectronic applications. Progress in Polymer Science, 28(9), 1297-1353. [Link]
Sources
Topic: Experimental Setup for Photocatalysis with 3-methyl-9H-carbazol-2-ol
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Visible-light photocatalysis has emerged as a powerful tool in modern organic synthesis, offering mild and sustainable conditions for a wide array of chemical transformations. Carbazole derivatives, known for their favorable redox properties and high hole-transport capability, are increasingly investigated as potent organic photocatalysts.[1] This application note provides a detailed guide for establishing a robust experimental setup for photocatalytic reactions utilizing 3-methyl-9H-carbazol-2-ol, a readily available carbazole derivative.[2] We present the underlying principles of carbazole-mediated photocatalysis, a comprehensive protocol for a representative oxidation reaction, methods for real-time reaction monitoring, and guidelines for data analysis, including quantum yield determination. This document is intended to equip researchers, particularly those in drug development, with the foundational knowledge and practical steps required to successfully implement and validate photocatalytic methodologies in their laboratories.
Scientific Principles: The Mechanism of Carbazole Photocatalysis
Photocatalysis leverages the energy of light to drive chemical reactions that are otherwise thermally inaccessible.[3] Organic photocatalysts, such as carbazole derivatives, operate through a series of single-electron transfer (SET) events upon photoexcitation.[4] The core mechanism can proceed through two primary pathways: an oxidative quenching cycle and a reductive quenching cycle.
Upon absorbing a photon of visible light, the 3-methyl-9H-carbazol-2-ol catalyst (PC) is promoted to an electronically excited state (PC*). This excited state is both a stronger oxidant and a stronger reductant than the ground state.[5]
-
Oxidative Quenching Cycle: The excited catalyst (PC*) accepts an electron from a substrate (the reductant), generating a radical cation of the substrate and the radical anion of the photocatalyst (PC•⁻). The photocatalyst radical anion then reduces an oxidant in the system to regenerate the ground-state catalyst (PC), completing the cycle.
-
Reductive Quenching Cycle: The excited catalyst (PC*) donates an electron to a substrate (the oxidant), forming a radical anion of the substrate and the radical cation of the photocatalyst (PC•⁺). The photocatalyst radical cation then oxidizes a reductant to return to its ground state (PC).
The choice between these cycles depends on the specific substrates and their redox potentials.[4] The modular electronic nature of the carbazole scaffold allows for fine-tuning of these properties, making it a versatile framework for developing novel transformations.[1]
Caption: General mechanism of photoredox catalysis.
Materials and Equipment
Reagents and Consumables
-
Photocatalyst: 3-methyl-9H-carbazol-2-ol (CAS 24224-30-4)[2]
-
Substrate: e.g., Benzyl alcohol (for representative reaction)
-
Solvent: High-purity, anhydrous solvent (e.g., Acetonitrile, DMF, or Dichloromethane). The choice is reaction-dependent.
-
Internal Standard: e.g., Dodecane (for GC analysis)
-
Inert Gas: High-purity Nitrogen (N₂) or Argon (Ar)
-
Reaction Vessels: Borosilicate glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps or a dedicated photoreactor vessel.
-
Syringes and Needles: For anaerobic transfer of solvents and reagents.
-
Stir Bars: PTFE-coated magnetic stir bars.
Instrumentation
-
Light Source: A high-power LED (e.g., 420 nm Blue or 365 nm UV) is recommended for precise wavelength control. A household compact fluorescent lamp (CFL) can also be used but offers a broader emission spectrum.[6]
-
Reaction Block/Stir Plate: A magnetic stir plate, preferably with a cooling fan to maintain a constant temperature (photocatalytic reactions can generate heat).
-
Inert Atmosphere System: Schlenk line or a glovebox for handling air-sensitive reagents and setting up oxygen-free reactions.
-
Analytical Instruments:
-
Thin-Layer Chromatography (TLC) plates for qualitative monitoring.
-
Gas Chromatograph with a Flame Ionization Detector (GC-FID) or Gas Chromatography-Mass Spectrometry (GC-MS) for quantitative analysis.
-
High-Performance Liquid Chromatography (HPLC) for non-volatile compounds.
-
Nuclear Magnetic Resonance (NMR) spectrometer for structural elucidation of products.[7]
-
UV-Vis Spectrometer for catalyst characterization and quantum yield measurements.[8]
-
Experimental Setup and General Workflow
A standard setup involves a reaction vial placed on a magnetic stirrer at a fixed distance from a light source. It is critical to ensure consistent and uniform irradiation for reproducibility. Cooling is often necessary to prevent thermal side reactions.
Caption: Standard workflow for a photocatalysis experiment.
Detailed Protocol: Photocatalytic Oxidation of Benzyl Alcohol
This protocol describes the aerobic oxidation of benzyl alcohol to benzaldehyde, a common transformation to validate a new photocatalytic system. Here, oxygen from the air can act as the terminal oxidant in an oxidative quenching cycle.[5]
Step 1: Reagent Preparation
-
Prepare a stock solution of the internal standard (e.g., 100 mM Dodecane in acetonitrile).
-
Prepare a stock solution of the substrate (e.g., 1.0 M Benzyl Alcohol in acetonitrile).
Step 2: Reaction Setup
-
To a 4 mL borosilicate glass vial, add 3-methyl-9H-carbazol-2-ol (e.g., 2.0 mg, 0.01 mmol, 1 mol%).
-
Add a small magnetic stir bar.
-
In a separate vial, prepare the reaction mixture by adding the substrate stock solution (100 µL, 0.1 mmol) and the internal standard stock solution (100 µL, 0.01 mmol) to 800 µL of acetonitrile for a final volume of 1.0 mL.
-
Add this 1.0 mL mixture to the vial containing the photocatalyst.
-
Seal the vial with a PTFE-lined cap. Note: For this aerobic oxidation, degassing is not required. For anaerobic reactions, the vial should be sealed and then purged with an inert gas for 15-20 minutes.
Step 3: Irradiation and Monitoring
-
Place the vial on a magnetic stirrer positioned at a fixed distance (e.g., 5 cm) from the LED light source (e.g., 420 nm).
-
Use a fan to maintain the reaction temperature at approximately 25 °C.
-
Turn on the stirrer to ensure efficient mixing (e.g., 500 RPM).
-
Take an initial sample (t=0) before turning on the light.
-
Turn on the LED to initiate the reaction.
-
At specified time intervals (e.g., 1, 2, 4, 8, and 24 hours), briefly turn off the light and take a small aliquot (~20 µL) from the reaction mixture.
-
Dilute the aliquot in a GC vial with a suitable solvent (e.g., 1 mL of ethyl acetate) and analyze immediately by GC-FID or GC-MS.
Step 4: Data Analysis
-
Conversion & Yield: Calculate the conversion of the starting material and the yield of the product based on the internal standard calibration. Response factors for the starting material and product relative to the internal standard should be determined beforehand.
-
Quantum Yield (Φ): This crucial metric measures the efficiency of the photochemical process and is defined as the number of reactant molecules consumed per photon absorbed.[8][9] A simplified method involves measuring the initial rate of reaction and the photon flux of the light source.[8]
-
Determine Photon Flux (I₀): Use chemical actinometry (e.g., potassium ferrioxalate) or a calibrated radiometer to measure the number of photons entering the sample per unit of time (einsteins/s).[10]
-
Measure Light Absorption: Use a UV-Vis spectrometer to determine the fraction of light absorbed by the photocatalyst at the irradiation wavelength.
-
Calculate Initial Rate: Determine the initial rate of product formation (mol/s) from the kinetic data obtained in Step 3.
-
Calculate Φ: Φ = (Initial rate of reaction) / (Absorbed photon flux)
-
Data Presentation and Interpretation
Results should be tabulated to clearly present the effect of various parameters.
| Entry | Photocatalyst (mol%) | Light Source | Time (h) | Conversion (%) | Yield (%) |
| 1 | 1 | 420 nm LED | 8 | 95 | 92 |
| 2 | 1 | Dark Control | 24 | <1 | <1 |
| 3 | 0 (No Catalyst) | 420 nm LED | 24 | <1 | <1 |
| 4 | 0.5 | 420 nm LED | 8 | 65 | 63 |
Table 1: Example data for the photocatalytic oxidation of benzyl alcohol. The control experiments (Entries 2 and 3) are crucial to confirm that both light and the photocatalyst are necessary for the reaction.
Troubleshooting
-
Low or No Conversion:
-
Check Light Source: Ensure the LED is functional and its emission spectrum overlaps with the absorbance spectrum of the photocatalyst.
-
Oxygen Contamination (for anaerobic reactions): Improve the degassing procedure. Use of a glovebox is recommended.
-
Solvent Purity: Use high-purity, anhydrous solvents. Water can quench excited states or react with intermediates.
-
Catalyst Decomposition: The catalyst may be unstable under the reaction conditions. Analyze the reaction mixture for catalyst degradation.
-
-
Poor Reproducibility:
-
Inconsistent Irradiation: Ensure the distance and angle between the light source and the vial are identical for all experiments.
-
Temperature Fluctuations: Use a cooling fan or a temperature-controlled reaction block.
-
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
High-intensity light sources can damage eyes. Use appropriate shielding (e.g., aluminum foil) or UV-blocking glasses.
-
Handle all chemicals in a well-ventilated fume hood.
-
Consult the Safety Data Sheet (SDS) for all reagents before use.
References
-
RSC Publishing. (n.d.). Process analytical technology (PAT) as a versatile tool for real-time monitoring and kinetic evaluation of photocatalytic reactions. RSC Publishing. [Link]
-
American Chemical Society. (n.d.). Carbazole derivatives as photocatalysts in the C-H arylation of N-methylpyrrole. ACS Publications. [Link]
-
ResearchGate. (n.d.). A simple technique to determine quantum yield for UV photocatalytic decomposition studies. ResearchGate. [Link]
-
American Chemical Society. (n.d.). Photoredox Catalysis in Organic Chemistry. ACS Publications. [Link]
-
Kumar, S., & Thomas, K. R. J. (2025). Unveiling a carbazole-based photocatalyst for visible-light-driven synthesis of indolyl diarylmethanes and 2-benzimidazoles. Catalysis Science & Technology, 15, 2143-2147. [Link]
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ResearchGate. (n.d.). Reaction monitoring in flow photocatalysis. ResearchGate. [Link]
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ResearchGate. (n.d.). In situ Reaction Monitoring in Photocatalytic Organic Synthesis. ResearchGate. [Link]
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Strieth-Kalthoff, F., et al. (2018). A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy. Photochemical & Photobiological Sciences, 17(5), 585-593. [Link]
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Perfectlight Technology. (2022). In photocatalysis experiments, is the quantum yield you calculate really the AQY (Absolute Quantum Yield)?. Perfectlight Technology. [Link]
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RECERCAT. (n.d.). Mechanisms of Photoredox Catalysts: The Role of Optical Spectroscopy. RECERCAT. [Link]
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High-Sensitivity Analytical Techniques for the Detection and Quantification of 3-methyl-9H-carbazol-2-ol
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details robust analytical methodologies for the detection and quantification of 3-methyl-9H-carbazol-2-ol, a naturally occurring carbazole alkaloid with significant pharmacological interest.[1] Recognizing the compound's potential in drug discovery, particularly in oncology and antimicrobial research, this document provides two validated, fit-for-purpose analytical protocols: a High-Performance Liquid Chromatography with UV detection (HPLC-UV) method for routine analysis and purity assessment, and a high-sensitivity Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS) method for trace-level quantification in complex biological matrices. The protocols are grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and reliability.[2][3] This note serves as a practical resource, explaining the causality behind experimental choices and providing detailed, step-by-step instructions for immediate application in a laboratory setting.
Introduction to 3-methyl-9H-carbazol-2-ol
3-methyl-9H-carbazol-2-ol is a heterocyclic aromatic compound belonging to the carbazole class of alkaloids.[4][5] It is a natural product isolated from plants such as Clausena dunniana and the curry leaf tree (Murraya koenigii).[1][] The carbazole scaffold is a privileged structure in medicinal chemistry, known for conferring a wide range of biological activities.[7] Derivatives of carbazole are investigated for their potent antitumor properties, which can be exerted through mechanisms like DNA intercalation and the modulation of critical signaling pathways.[1][8] Furthermore, this class of compounds has demonstrated significant antibacterial and antifungal activities, making 3-methyl-9H-carbazol-2-ol a compound of interest for developing novel therapeutics.[1][9]
The reliable detection and quantification of this analyte are paramount for pharmacokinetic studies, formulation development, quality control of active pharmaceutical ingredients (APIs), and metabolism studies. This guide provides the foundational analytical frameworks to support these critical drug development activities.
Table 1: Physicochemical Properties of 3-methyl-9H-carbazol-2-ol
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₁NO | PubChem[4] |
| Molecular Weight | 197.23 g/mol | PubChem[4][5] |
| CAS Number | 24224-30-4 | PubChem[4] |
| Melting Point | 245-246 °C | HMDB[4], BOC Sciences[] |
| Appearance | Solid / Powder | HMDB[4], BOC Sciences[] |
| XLogP3 | 3.4 | PubChem[4][5] |
| Synonyms | 2-Hydroxy-3-methylcarbazole | PubChem[4] |
Analytical Strategy: A Comparative Overview
The choice of an analytical technique is dictated by the specific requirements of the study, such as the expected concentration of the analyte, the complexity of the sample matrix, and the desired throughput.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a robust and widely accessible technique ideal for the analysis of non-volatile and thermally stable compounds like 3-methyl-9H-carbazol-2-ol.[10] It is the workhorse for purity assessments, content uniformity, and quantification in relatively clean sample matrices, such as drug substances or simple formulations. Its selectivity is based on the chromatographic separation and the chromophoric nature of the carbazole ring.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This method offers superior sensitivity and selectivity compared to HPLC-UV.[11] It is the gold standard for quantifying trace amounts of analytes in complex biological matrices (e.g., plasma, urine, tissue homogenates). By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM), LC-MS/MS can effectively eliminate matrix interferences, providing highly accurate and precise quantification at nanogram or even picogram per milliliter levels.[11][12]
Sample Preparation for Diverse Matrices
Effective sample preparation is a critical step to remove interfering components, concentrate the analyte, and ensure compatibility with the analytical instrument, thereby enhancing data quality and protecting the system.[13]
Caption: Decision workflow for sample preparation.
Protocol 3.1: Liquid-Liquid Extraction (LLE)
This protocol is effective for extracting carbazoles from aqueous biological fluids by partitioning the analyte into an immiscible organic solvent.[13][14]
-
Sample Aliquoting: Pipette 500 µL of the sample (e.g., plasma, urine) into a 2 mL polypropylene tube.
-
pH Adjustment (Optional but Recommended): Add 50 µL of a suitable buffer to adjust the pH. For a phenolic compound like 3-methyl-9H-carbazol-2-ol, a slightly acidic pH (e.g., pH 4-5) will ensure it is in its neutral form, maximizing extraction into the organic phase.
-
Extraction: Add 1.5 mL of an organic solvent (e.g., ethyl acetate or a mixture of hexane:ethyl acetate 1:1 v/v).
-
Mixing: Vortex the mixture vigorously for 2 minutes to ensure thorough partitioning.
-
Phase Separation: Centrifuge at 4000 x g for 5 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase of the intended chromatographic method. Vortex for 30 seconds to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for injection.
Protocol 3.2: Solid-Phase Extraction (SPE)
SPE provides a cleaner extract than LLE and is highly effective for complex matrices. This protocol uses a reversed-phase sorbent.[11]
-
Column Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the sorbent bed to dry.
-
Sample Loading: Load 500 µL of the sample (pre-treated if necessary, e.g., diluted 1:1 with water) onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte from the cartridge with 1 mL of methanol or acetonitrile into a clean collection tube.
-
Evaporation & Reconstitution: Evaporate the eluate and reconstitute as described in steps 7-9 of the LLE protocol.
Method 1: HPLC-UV for Purity and Assay
This method is designed for the reliable quantification of 3-methyl-9H-carbazol-2-ol in bulk substance or simple formulations, following the principles for assay and impurity testing.[10][15]
Principle of Operation
The analyte is separated from impurities on a reversed-phase C18 column based on its hydrophobicity. An isocratic mobile phase of acetonitrile and water provides consistent and reproducible separation. The separated analyte is then detected by a UV-Vis detector at a wavelength where it exhibits strong absorbance, allowing for accurate quantification against a calibration curve.
Caption: General workflow for HPLC-UV analysis.
Detailed Experimental Protocol
Table 2: HPLC-UV Method Parameters
| Parameter | Specification | Rationale |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) | Standard for retaining and separating non-polar to moderately polar aromatic compounds. |
| Mobile Phase | Acetonitrile : Water (70:30 v/v) | Provides adequate retention and good peak shape for carbazole derivatives.[16] |
| Flow Rate | 1.0 mL/min | Typical flow rate for a 4.6 mm ID column, ensuring efficient separation. |
| Detection | UV-Vis at 254 nm | Aromatic systems like carbazole strongly absorb in the UV range; 254 nm is a common wavelength for such structures.[10] |
| Injection Volume | 10 µL | A standard volume that balances sensitivity with the risk of peak distortion. |
| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times. |
| Run Time | 10 minutes | Sufficient to elute the analyte and any closely related impurities. |
Protocol Steps:
-
Standard Preparation: Prepare a stock solution of 3-methyl-9H-carbazol-2-ol reference standard at 1 mg/mL in methanol. From this, create a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by serial dilution with the mobile phase.
-
Sample Preparation: Accurately weigh and dissolve the sample to a target concentration of ~50 µg/mL in the mobile phase. Filter through a 0.22 µm syringe filter.
-
System Setup: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Analysis: Inject the calibration standards followed by the samples.
-
Data Processing: Integrate the peak area of 3-methyl-9H-carbazol-2-ol. Construct a linear regression curve of peak area versus concentration for the standards. Use the resulting equation to calculate the concentration in the samples.
Method Validation Protocol (ICH Q2(R1))
A validation plan ensures the analytical method is suitable for its intended purpose.[2][17]
Table 3: Summary of HPLC Method Validation Parameters and Acceptance Criteria
| Parameter | Procedure | Acceptance Criteria |
| Specificity | Analyze blank, placebo, and analyte spiked with potential impurities. | Peak for the analyte is pure and well-resolved from other components (Resolution > 2).[3] |
| Linearity | Analyze 5 concentrations (e.g., 1-100 µg/mL) in triplicate. | Correlation coefficient (r²) ≥ 0.999.[3] |
| Range | Confirmed by linearity, accuracy, and precision data. | Interval providing suitable precision and accuracy.[3] |
| Accuracy | Analyze samples spiked at 3 levels (e.g., 80%, 100%, 120% of target) in triplicate. | Mean recovery of 98.0% to 102.0%.[15] |
| Precision | Repeatability: 6 replicate injections of 100% standard. Intermediate: Repeat on a different day with a different analyst. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Quantitation Limit (QL) | Determined by signal-to-noise ratio (S/N ≈ 10) or from linearity data. | Analyte can be quantified with acceptable precision and accuracy. |
| Robustness | Vary parameters like mobile phase composition (±2%), column temperature (±5°C), flow rate (±0.1 mL/min). | No significant change in results; system suitability parameters are met. |
Method 2: UPLC-MS/MS for Trace-Level Quantification
This ultra-sensitive method is designed for quantifying 3-methyl-9H-carbazol-2-ol in complex matrices like plasma, where low concentrations are expected.[11]
Principle of Operation
UPLC provides rapid, high-resolution separation using sub-2 µm particle columns. The eluent is directed to a tandem mass spectrometer. The analyte is ionized (typically via Electrospray Ionization, ESI), and the specific precursor ion (matching the analyte's molecular weight) is selected. This ion is fragmented, and a specific, stable product ion is monitored. This precursor → product ion transition is highly specific to the analyte, providing exceptional selectivity and sensitivity.
Caption: General workflow for UPLC-MS/MS analysis.
Detailed Experimental Protocol
Table 4: UPLC-MS/MS Method Parameters
| Parameter | Specification | Rationale |
| UPLC Column | C18 BEH (e.g., 2.1 x 50 mm, 1.7 µm) | Sub-2 µm particles provide high efficiency and speed. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier promotes protonation for positive ion ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Gradient | 30% B to 95% B in 2 min, hold 1 min, re-equilibrate | Gradient elution is necessary for complex matrices to resolve interferences. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40°C | Ensures reproducible chromatography. |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | ESI is suitable for polar to moderately polar compounds; positive mode for nitrogen-containing compounds. |
| MRM Transitions | Precursor (Q1): m/z 198.1 → Product (Q3): m/z 183.1 (Quantifier) Precursor (Q1): m/z 198.1 → Product (Q3): m/z 154.1 (Qualifier) | Q1 is [M+H]⁺. Q3 transitions correspond to loss of CH₃ and loss of CH₃+CO, respectively (hypothesized). These must be optimized by infusing the standard. |
| Source Params. | Capillary Voltage: 3.0 kV; Desolvation Temp: 450°C | Typical starting parameters, must be optimized for maximum signal. |
Protocol Steps:
-
MS Tuning: Infuse a ~500 ng/mL solution of the reference standard directly into the mass spectrometer to optimize source parameters and identify the most abundant and stable precursor and product ions for the MRM transitions.
-
Standard and QC Preparation: Prepare calibration standards and Quality Control (QC) samples (low, mid, high) by spiking the analyte into the same blank matrix as the study samples (e.g., blank plasma). Process these alongside the unknown samples using the chosen sample preparation protocol (LLE or SPE).
-
System Setup and Analysis: Equilibrate the UPLC-MS/MS system. Inject the processed calibration curve, QCs, and unknown samples.
-
Data Processing: Quantify the analyte by plotting the peak area ratio (analyte/internal standard, if used) against concentration. Use a weighted (e.g., 1/x²) linear regression. The concentration of QCs must fall within ±15% of their nominal value (±20% for the Lower Limit of Quantification).
Concluding Remarks
The analytical methods presented provide a validated and robust framework for the detection and quantification of 3-methyl-9H-carbazol-2-ol. The HPLC-UV method is a reliable choice for routine quality control and assay of bulk material. For bioanalytical applications requiring high sensitivity and selectivity to overcome matrix effects, the UPLC-MS/MS method is the recommended approach. Adherence to the detailed protocols and validation principles outlined in this guide will ensure the generation of accurate, reproducible, and defensible data, supporting the advancement of research and development involving this promising pharmacological agent.
References
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ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
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ICH. (1995). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
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SIELC Technologies. (n.d.). Separation of 9H-Carbazole, 9-methyl- on Newcrom R1 HPLC column. [Link]
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Altabrisa Group. (2024). 3 Key Regulatory Guidelines for Method Validation. [Link]
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Lin, T., et al. (2019). Analysis of Polyhalogenated Carbazoles in Sediment Using Liquid Chromatography-Tandem Mass Spectrometry. Ecotoxicology and Environmental Safety, 171, 74-81. [Link]
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PubChem. (n.d.). 3-methyl-9H-carbazol-2-ol. National Center for Biotechnology Information. [Link]
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PlantaeDB. (n.d.). 3-methyl-9H-carbazol-2-ol. [Link]
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ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. [Link]
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ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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My Skin Recipes. (n.d.). 3-Methyl-9H-carbazol-2-ol. [Link]
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PubChem. (n.d.). 9-Methyl-9h-carbazol-2-ol. National Center for Biotechnology Information. [Link]
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Shprakh, Z., et al. (2021). Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. Pharmacia, 68(2), 433-438. [Link]
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de Souza, I. D., et al. (2019). Green sample preparations for the bioanalysis of drugs of abuse in complex matrices. Bioanalysis, 11(4), 275-294. [Link]
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Wang, Y., et al. (2024). Preparation and property analysis of antioxidant of carbazole derivatives. Scientific Reports, 14(1), 5642. [Link]
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Biotage. (n.d.). Bioanalytical sample preparation. [Link]
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Cesaretti, M., et al. (2003). A 96-well assay for uronic acid carbazole reaction. Carbohydrate Polymers, 54(1), 59-61. [Link]
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AIP Publishing. (2022). Synthesis of Carbazole Derivative Compound with the Mannich Reaction and Antioxidant Activity. [Link]
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Wang, C., et al. (2018). Carbazole Alkaloids from Clausena anisum-olens: Isolation, Characterization, and Anti-HIV Evaluation. Molecules, 23(11), 2896. [Link]
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Helm, R. V., et al. (1962). Identification of carbazole in wilmington petroleum through use of gas-liquid chromatography and spectroscopy. Analytical Chemistry, 34(1), 28-31. [Link]
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Liu, J., et al. (2021). Trimeric and Dimeric Carbazole Alkaloids from Murraya microphylla. Molecules, 26(18), 5671. [Link]
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Cicero, N., et al. (2024). The Role of LC-MS in Profiling Bioactive Compounds from Plant Waste for Cosmetic Applications: A General Overview. International Journal of Molecular Sciences, 25(16), 8683. [Link]
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Zhang, L., et al. (2024). Identification of 3-(9H-carbazol-9-yl)-2-(1,3-dioxoisoindolin-2-yl)propanoic acids as promising DNMT1 inhibitors. European Journal of Medicinal Chemistry, 279, 116538. [Link]
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Soltani, L., et al. (2016). Design, synthesis and biological evaluation of novel 1,2,3-triazolyl β-hydroxy alkyl/carbazole hybrid molecules. Medicinal Chemistry Research, 25(8), 1637-1648. [Link]
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Application Notes and Protocols: 3-methyl-9H-carbazol-2-ol as a Versatile Intermediate in Pharmaceutical Synthesis
Introduction: The Significance of the Carbazole Scaffold in Medicinal Chemistry
The carbazole nucleus, a tricyclic aromatic system, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1] Carbazole derivatives have demonstrated potential as anticancer, anti-inflammatory, antibacterial, and neuroprotective agents.[1] The unique electronic properties and rigid, planar structure of the carbazole ring system allow for specific interactions with biological targets.
This application note focuses on 3-methyl-9H-carbazol-2-ol , a naturally occurring carbazole alkaloid, as a key intermediate for the synthesis of novel pharmaceutical agents.[1][] We will provide detailed protocols for a practical, multi-step synthesis of this intermediate and demonstrate its utility in the conceptual synthesis of a novel Carvedilol analogue, "3-methyl-carvedilol". This hypothetical compound is designed to explore the structure-activity relationship of β-adrenergic blockers.
PART 1: Synthesis of the Key Intermediate: 3-methyl-9H-carbazol-2-ol
The synthesis of 3-methyl-9H-carbazol-2-ol can be efficiently achieved through a three-step process commencing with the synthesis of the requisite phenylhydrazine, followed by a Fischer indole synthesis to construct the carbazole core, and concluding with demethylation to unmask the phenolic hydroxyl group.
Step 1: Synthesis of (2-methoxy-4-methylphenyl)hydrazine Hydrochloride
The synthesis of the key hydrazine intermediate is achieved through a classical diazotization of 2-methoxy-4-methylaniline followed by reduction.
Protocol 1: Synthesis of (2-methoxy-4-methylphenyl)hydrazine Hydrochloride
| Reagent | CAS No. | MW | Amount | Molar Eq. |
| 2-Methoxy-4-methylaniline | 102-50-1 | 137.18 | 13.7 g | 1.0 |
| Concentrated HCl | 7647-01-0 | 36.46 | 30 mL | - |
| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 | 7.6 g | 1.1 |
| Tin(II) Chloride dihydrate (SnCl₂·2H₂O) | 10025-69-1 | 225.65 | 56.4 g | 2.5 |
| Water | 7732-18-5 | 18.02 | As needed | - |
| Diethyl Ether | 60-29-7 | 74.12 | As needed | - |
Procedure:
-
Diazotization:
-
In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 2-methoxy-4-methylaniline (13.7 g, 0.1 mol) in a mixture of concentrated HCl (30 mL) and water (50 mL).
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (7.6 g, 0.11 mol) in water (20 mL) dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.
-
-
Reduction:
-
In a separate 1 L beaker, prepare a solution of tin(II) chloride dihydrate (56.4 g, 0.25 mol) in concentrated HCl (50 mL).
-
Cool the tin(II) chloride solution to 0 °C.
-
Slowly and carefully add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring. A thick precipitate will form.
-
Allow the mixture to stand for 1 hour, then collect the precipitate by vacuum filtration.
-
-
Work-up and Isolation:
-
Suspend the filter cake in 200 mL of 20% sodium hydroxide solution to decompose the tin complex.
-
Extract the liberated hydrazine into diethyl ether (3 x 100 mL).
-
Wash the combined ether extracts with brine (100 mL), dry over anhydrous sodium sulfate, and filter.
-
Bubble dry HCl gas through the ethereal solution to precipitate the hydrazine hydrochloride salt.
-
Collect the white precipitate by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum desiccator to yield (2-methoxy-4-methylphenyl)hydrazine hydrochloride.
-
Step 2: Fischer Indole Synthesis of 2-methoxy-3-methyl-6,7,8,9-tetrahydro-5H-carbazole
The core carbazole structure is assembled via the acid-catalyzed Fischer indole synthesis, reacting the prepared phenylhydrazine with cyclohexanone.
Protocol 2: Fischer Indole Synthesis
| Reagent | CAS No. | MW | Amount | Molar Eq. |
| (2-methoxy-4-methylphenyl)hydrazine HCl | - | 190.66 | 19.1 g | 1.0 |
| Cyclohexanone | 108-94-1 | 98.14 | 10.8 g | 1.1 |
| Glacial Acetic Acid | 64-19-7 | 60.05 | 100 mL | - |
| Palladium on Carbon (10%) | 7440-05-3 | - | 1.0 g | - |
| Diphenyl Ether | 101-84-8 | 170.21 | 100 mL | - |
Procedure:
-
Hydrazone Formation and Cyclization:
-
In a 250 mL round-bottom flask, dissolve (2-methoxy-4-methylphenyl)hydrazine hydrochloride (19.1 g, 0.1 mol) and cyclohexanone (10.8 g, 0.11 mol) in glacial acetic acid (100 mL).
-
Heat the mixture to reflux for 2 hours. The reaction can be monitored by TLC.
-
After cooling to room temperature, pour the reaction mixture into 500 mL of ice-cold water.
-
Collect the precipitated solid by vacuum filtration, wash with water until the filtrate is neutral, and dry to obtain the crude tetrahydrocarbazole.
-
Step 3: Aromatization and Demethylation to 3-methyl-9H-carbazol-2-ol
The tetrahydrocarbazole is aromatized to the carbazole, followed by demethylation of the methoxy group to yield the final product.
Procedure (continued):
-
Aromatization:
-
In a 250 mL three-necked flask equipped with a reflux condenser and a thermometer, suspend the crude tetrahydrocarbazole from the previous step in diphenyl ether (100 mL).
-
Add 10% palladium on carbon (1.0 g).
-
Heat the mixture to reflux (approximately 250-260 °C) for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter through a pad of Celite® to remove the catalyst. Wash the Celite® pad with hot toluene.
-
Remove the diphenyl ether and toluene under reduced pressure to yield crude 2-methoxy-3-methyl-9H-carbazole.
-
-
Demethylation:
-
Caution: Boron tribromide is highly corrosive and reacts violently with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment.
-
Dissolve the crude 2-methoxy-3-methyl-9H-carbazole in anhydrous dichloromethane (150 mL) in a flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add a 1.0 M solution of boron tribromide (BBr₃) in dichloromethane (1.2 equivalents) dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction by slowly adding methanol (20 mL) at 0 °C.
-
Remove the solvent under reduced pressure.
-
Add water (100 mL) and extract the product with ethyl acetate (3 x 100 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution (100 mL) and brine (100 mL).
-
Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 3-methyl-9H-carbazol-2-ol as a solid.
-
Visualization of the Synthetic Pathway:
Sources
Application Notes & Protocols: 3-Methyl-9H-carbazol-2-ol as a Versatile Scaffold for Advanced Biosensing Applications
Abstract
Carbazole and its derivatives represent a privileged class of heterocyclic compounds, renowned for their robust thermal stability, excellent charge transport properties, and distinctive photophysical characteristics.[1][2] This application note explores the utility of a specific derivative, 3-methyl-9H-carbazol-2-ol , as a foundational building block for developing sophisticated biosensors.[3] The unique architecture of this molecule, featuring a fluorescent and electroactive carbazole core, a reactive phenolic hydroxyl group (-OH) for functionalization, and a methyl group (-CH₃) to modulate electronic properties, makes it an exceptionally versatile scaffold. We present detailed principles and protocols for its deployment in two primary biosensing modalities: fluorescence-based detection via quenching mechanisms and electrochemical sensing through the formation of enzyme-immobilized conductive polymer films. These methodologies are designed to provide researchers, scientists, and drug development professionals with a practical framework for creating novel sensors for a range of analytes, from reactive oxygen species to metabolic biomarkers.
Foundational Principles of 3-Methyl-9H-carbazol-2-ol in Biosensing
The efficacy of 3-methyl-9H-carbazol-2-ol in sensor design stems from its inherent chemical and electronic properties. The fused aromatic system provides a rigid, planar structure with a high fluorescence quantum yield, making it an ideal fluorophore.[4][5] The nitrogen atom in the pyrrole ring and the phenolic hydroxyl group are key sites for chemical modification, allowing the carbazole core to be conjugated to various biorecognition elements.[6] Furthermore, these N-H and O-H functionalities facilitate electropolymerization, enabling the growth of conductive polymer films directly onto electrode surfaces for electrochemical applications.[7][8]
This guide will detail two distinct, high-impact applications that leverage these features.
Part I focuses on a fluorescence-based "turn-off" sensor , where the analyte interaction quenches the native fluorescence of the carbazole core. Part II describes an amperometric electrochemical biosensor , using a poly(3-methyl-9H-carbazol-2-ol) film as a matrix for enzyme immobilization and signal transduction.
PART I: Fluorescence-Based Biosensing Applications
Fluorescence-based sensing offers high sensitivity and is minimally invasive, making it suitable for applications like cellular imaging.[9] The core principle involves monitoring the change in fluorescence intensity of the 3-methyl-9H-carbazol-2-ol moiety upon interaction with a target analyte. Fluorescence quenching, a process that decreases fluorescence intensity, is a common and effective sensing mechanism.[10][11][12] Quenching can occur through various pathways, including photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET), when the fluorophore interacts with a quencher molecule.[11][13][14]
Application Example: "Turn-Off" Sensor for Peroxynitrite (ONOO⁻)
Peroxynitrite is a highly reactive oxygen species (ROS) implicated in various pathological conditions. The electron-rich phenolic moiety of 3-methyl-9H-carbazol-2-ol can be selectively oxidized by strong oxidants like peroxynitrite. This oxidation disrupts the intramolecular charge transfer (ICT) pathway of the fluorophore, leading to a measurable decrease (quenching) of its fluorescence emission.[15][16]
Figure 1: Logical workflow of a fluorescence quenching-based sensor.
Protocol 1: General Methodology for Peroxynitrite Detection
This protocol outlines the steps for quantifying peroxynitrite using the intrinsic fluorescence of 3-methyl-9H-carbazol-2-ol.
1.1. Materials and Reagents:
-
3-methyl-9H-carbazol-2-ol (≥95% purity)
-
Dimethyl sulfoxide (DMSO, spectroscopy grade)
-
Phosphate-buffered saline (PBS), 0.1 M, pH 7.4
-
Peroxynitrite (ONOO⁻) stock solution (commercial or freshly synthesized)
-
96-well microplates (black, clear bottom for fluorescence)
-
Fluorescence microplate reader or spectrofluorometer
1.2. Preparation of Stock Solution:
-
Prepare a 10 mM stock solution of 3-methyl-9H-carbazol-2-ol in DMSO.
-
Causality: DMSO is used to ensure complete dissolution of the hydrophobic carbazole derivative before dilution into an aqueous buffer.
-
-
Store the stock solution at -20°C, protected from light.
1.3. Experimental Procedure:
-
Prepare a working solution by diluting the 10 mM stock solution to 10 µM in 0.1 M PBS (pH 7.4).
-
Note: The final DMSO concentration should be kept below 0.5% (v/v) to avoid solvent effects on the assay.
-
-
Pipette 100 µL of the 10 µM working solution into the wells of a black 96-well microplate.
-
Add varying concentrations of peroxynitrite (e.g., 0-100 µM final concentration) to the wells. Add an equivalent volume of the vehicle solution (e.g., dilute NaOH for ONOO⁻) to the control wells.
-
Incubate the plate at 37°C for 20 minutes, protected from light.
-
Causality: Incubation allows the reaction between the probe and peroxynitrite to reach completion, ensuring a stable signal.
-
-
Measure the fluorescence intensity using a microplate reader.
-
Excitation Wavelength: ~340 nm
-
Emission Wavelength: ~370 nm
-
Note: Optimal wavelengths should be confirmed experimentally by running an excitation/emission scan of the compound in the assay buffer.[5]
-
1.4. Data Analysis and Validation:
-
Subtract the background fluorescence from a blank well (PBS buffer only).
-
Normalize the fluorescence intensity (F) of each sample to the intensity of the control sample (F₀, no analyte).
-
Plot the fluorescence quenching efficiency (F₀/F) against the concentration of peroxynitrite.
-
Determine the limit of detection (LOD) using the 3σ/slope method, where σ is the standard deviation of the blank.
-
Trustworthiness: The protocol is validated by including a no-analyte control (F₀) and a blank. The dose-dependent response curve confirms the sensing mechanism.
-
| Parameter | Typical Value | Description |
| Excitation λmax | 340 nm | Wavelength for exciting the fluorophore. |
| Emission λmax | 370 nm | Wavelength of maximum fluorescence emission. |
| Assay Buffer | 0.1 M PBS, pH 7.4 | Mimics physiological conditions. |
| Incubation Time | 20 min | Time for the reaction to proceed to completion. |
| Limit of Detection | Analyte-dependent | The lowest analyte concentration producing a signal distinguishable from the blank. |
PART II: Electrochemical Biosensing Applications
Electrochemical biosensors provide a powerful platform for sensitive, rapid, and low-cost detection. Carbazole derivatives are excellent monomers for creating conductive polymers.[7] Anodic oxidation can be used to deposit a thin, stable, and conductive film of poly(carbazole) onto an electrode surface.[4][17] This polymer film serves as an ideal matrix for immobilizing biomolecules like enzymes, offering a high surface area and a biocompatible microenvironment.[18][19]
Application Example: Amperometric Biosensor for Glucose
Diabetes management relies on accurate glucose monitoring.[20] An amperometric glucose biosensor can be fabricated by immobilizing glucose oxidase (GOx) within a poly(3-methyl-9H-carbazol-2-ol) film. GOx catalyzes the oxidation of glucose, producing hydrogen peroxide (H₂O₂). The H₂O₂ is then electrochemically oxidized at the electrode surface, generating a current that is directly proportional to the glucose concentration.[19][21]
Figure 2: Step-by-step workflow for fabricating the polymer-based enzyme biosensor.
Protocol 2: Fabrication of a Poly(3-methyl-9H-carbazol-2-ol)/GOx Biosensor
This protocol details the construction of the sensor from a bare electrode to a functional biosensor.
2.1. Materials and Reagents:
-
Glassy carbon electrode (GCE), 3 mm diameter
-
3-methyl-9H-carbazol-2-ol
-
Acetonitrile (anhydrous)
-
Lithium perchlorate (LiClO₄)
-
Glucose oxidase (GOx) from Aspergillus niger
-
Bovine serum albumin (BSA)
-
Glutaraldehyde (2.5% aqueous solution)
-
D-glucose
-
Phosphate-buffered saline (PBS), 0.1 M, pH 7.0
-
Potentiostat/Galvanostat electrochemical workstation
2.2. Electrode Preparation and Electropolymerization:
-
Polish the GCE surface with 0.3 µm and 0.05 µm alumina slurry, followed by sonication in ethanol and deionized water.
-
Causality: A pristine, smooth electrode surface is critical for uniform and adherent polymer film formation.
-
-
Prepare the electropolymerization solution: 0.1 M 3-methyl-9H-carbazol-2-ol and 0.1 M LiClO₄ in anhydrous acetonitrile.
-
Causality: LiClO₄ serves as the supporting electrolyte, necessary to ensure conductivity of the solution for the electrochemical process.
-
-
Set up a three-electrode cell: GCE as the working electrode, a platinum wire as the counter electrode, and Ag/AgCl as the reference electrode.
-
Immerse the electrodes in the polymerization solution and perform cyclic voltammetry (CV) by sweeping the potential from 0.0 V to +1.4 V for 15 cycles at a scan rate of 50 mV/s.[7]
-
After polymerization, rinse the modified electrode thoroughly with acetonitrile and then deionized water to remove unreacted monomer and electrolyte.
2.3. Enzyme Immobilization:
-
Prepare the enzyme solution: 10 mg/mL GOx and 5 mg/mL BSA in 0.1 M PBS (pH 7.0).
-
Causality: BSA acts as a stabilizing agent, helping to preserve the enzyme's conformation and activity within the immobilized matrix.
-
-
Drop-cast 5 µL of the enzyme solution onto the surface of the poly(3-methyl-9H-carbazol-2-ol)-modified GCE and allow it to dry at 4°C.
-
Expose the electrode to glutaraldehyde vapor in a sealed container for 20 minutes at room temperature.
-
Causality: Glutaraldehyde is a bifunctional cross-linker that forms covalent bonds with amine groups on GOx and BSA, creating a stable, cross-linked enzyme layer that prevents leaching.[22]
-
-
Rinse the electrode gently with PBS to remove any unbound enzyme and store at 4°C when not in use.
Protocol 3: Amperometric Measurement of Glucose
3.1. Experimental Setup:
-
Use the same three-electrode cell setup as in 2.2, but with 0.1 M PBS (pH 7.0) as the electrolyte.
-
Set the potentiostat to amperometric mode and apply a constant potential of +0.6 V (vs. Ag/AgCl).
-
Causality: This potential is sufficient to oxidize the H₂O₂ produced by the enzymatic reaction without causing significant interference from other electroactive species in a biological sample.
-
-
Allow the background current to stabilize.
3.2. Measurement Procedure:
-
While stirring the PBS solution, make successive additions of a concentrated glucose stock solution to achieve the desired final concentrations (e.g., 1 mM to 10 mM).
-
Record the steady-state current after each addition. The current will increase as the glucose concentration rises.
3.3. Data Analysis and Validation:
-
Plot the steady-state current response against the glucose concentration to generate a calibration curve.
-
Determine the key performance metrics from the curve.
-
Trustworthiness: A linear relationship between current and concentration in the low-to-mid range validates the sensor's performance. The Michaelis-Menten constant (Kₘ) can be calculated from a Lineweaver-Burk plot to characterize the enzyme kinetics of the immobilized GOx.[19]
-
| Performance Metric | Typical Range for GOx Sensors | Description |
| Linear Range | up to 5-10 mM | The concentration range where the current response is directly proportional to the analyte concentration.[18][19] |
| Sensitivity | 5-20 µA mM⁻¹ cm⁻² | The slope of the calibration curve, indicating the change in current per unit of concentration.[19] |
| Response Time | < 10 seconds | Time to reach 95% of the steady-state current after analyte addition. |
| Limit of Detection | 0.1 - 10 µM | The lowest glucose concentration that can be reliably detected. |
Summary and Future Outlook
3-Methyl-9H-carbazol-2-ol is a highly promising and adaptable molecule for biosensor development. Its intrinsic properties support both high-sensitivity fluorescence detection and robust electrochemical sensing platforms. The protocols provided herein offer two validated pathways for its application, targeting a key reactive oxygen species and a critical metabolic biomarker.
The future for carbazole-based sensors is bright. By synthetically modifying the core 3-methyl-9H-carbazol-2-ol structure—for example, by attaching specific antibodies, aptamers, or other recognition ligands to the hydroxyl or amine positions—these platforms can be tailored to detect a virtually limitless array of targets, including pathogens, toxins, and specific drug molecules. The principles outlined in this guide provide a solid foundation for these future innovations.
References
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A new fluorescent boronic acid sensor based on carbazole for glucose sensing via aggregation-induced emission. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]
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Bagdžiūnas, G., & Palinauskas, D. (2020). Poly(9H-carbazole) as a Organic Semiconductor for Enzymatic and Non-Enzymatic Glucose Sensors. Biosensors, 10(9), 104. MDPI. Retrieved January 14, 2026, from [Link]
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Hosseinzadeh, R., et al. (2019). A new fluorescent boronic acid sensor based on carbazole for glucose sensing via aggregation-induced emission. RSC Advances. Retrieved January 14, 2026, from [Link]
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What is fluorescence quenching? (2024). AxisPharm. Retrieved January 14, 2026, from [Link]
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Valenti, G., & Giordani, S. (2022). Biosensing Systems Based on Graphene Oxide Fluorescence Quenching Effect. Biosensors, 12(10), 882. MDPI. Retrieved January 14, 2026, from [Link]
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What is Fluorescence Quenching? (2024). Edinburgh Instruments. Retrieved January 14, 2026, from [Link]
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Adhikari, A., et al. (2021). Towards Development of Fluorescence Quenching-Based Biosensors for Drought Stress in Plants. Biosensors, 11(4), 98. National Institutes of Health. Retrieved January 14, 2026, from [Link]
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Poly(9H-carbazole) as a Organic Semiconductor for Enzymatic and Non-Enzymatic Glucose Sensors. (2020). MDPI. Retrieved January 14, 2026, from [Link]
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Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design. (2023). ResearchGate. Retrieved January 14, 2026, from [Link]
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Organic Semiconductors with Carbazole and Triphenylamine Moieties for Glucose Oxidase-Based Biosensors. (2019). ResearchGate. Retrieved January 14, 2026, from [Link]
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Synthesis and Spectral and Electrochemical Properties of Novel Carbazole Derivatives with Aggregation-induced Emission Feature. (n.d.). Academax. Retrieved January 14, 2026, from [Link]
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Low-potential electrochemical polymerization of carbazole and its alkyl derivatives. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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Synthesis of carbazole-based Schiff base and fluorescence turn on sensor sensitive to Cr3+ ion: Oxidative and electrochemical polymerization and investigation of electrochromic properties. (2024). ResearchGate. Retrieved January 14, 2026, from [Link]
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Poly(9H-carbazole) as a Organic Semiconductor for Enzymatic and Non-Enzymatic Glucose Sensors. (2020). MDPI. Retrieved January 14, 2026, from [Link]
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Electrochemical and Opto-Electronic Properties of Carbazole-Based Derivatives with Symmetric A–CZ–A Architecture. (n.d.). Semantic Scholar. Retrieved January 14, 2026, from [Link]
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3-Methyl-9H-carbazol-2-ol. (n.d.). My Skin Recipes. Retrieved January 14, 2026, from [Link]
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Ciril, A., et al. (2020). Polycarbazole and Its Derivatives: Synthesis and Applications. A Review of the Last 10 Years. Polymers, 12(10), 2239. MDPI. Retrieved January 14, 2026, from [Link]
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Zhang, Y., et al. (2023). Effects of Phenoxazine Chromophore on Optical, Electrochemical and Electrochromic Behaviors of Carbazole–Thiophene Derivatives. Polymers, 15(13), 2919. MDPI. Retrieved January 14, 2026, from [Link]
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A Carbazole-based Fluorescent Probe with AIE Performance and a Large Stokes Shift for Peroxynitrite Detection and Imaging in Live Cells. (2024). PubMed. Retrieved January 14, 2026, from [Link]
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A Carbazole-Based Aggregation-Induced Emission “Turn-On” Sensor for Mercury Ions in Aqueous Solution. (2023). MDPI. Retrieved January 14, 2026, from [Link]
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Synthesis, photophysical and electrochemical properties of carbazole-containing 2, 6-quinoline-based conjugated polymer. (2016). ResearchGate. Retrieved January 14, 2026, from [Link]
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A New Fluorescent Probe based on Carbazole-Benzopyranyl for the Recognition of ONOO- and its Application. (2025). PubMed. Retrieved January 14, 2026, from [Link]
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Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]
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Synthesis of carbazole-based Schiff base and fluorescence turn on sensor sensitive to Cr3+ ion: Oxidative and electrochemical polymerization and investigation of electrochromic properties. (2024). SciSpace. Retrieved January 14, 2026, from [Link]
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Synthesis of 9-hexyl-9H-carbazole-3-carbaldehyde. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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Novel conductive polycarbazolic polymer embedded with palladium nanoparticles as a highly sensitive electrochemical sensor for hydrazine detection. (2025). National Institutes of Health. Retrieved January 14, 2026, from [Link]
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Synthesis and crystal structure of 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]
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Carbazole-based mitochondria-targeted fluorescent probes for in vivo viscosity and cyanide detection in cells and zebrafish. (2023). ResearchGate. Retrieved January 14, 2026, from [Link]
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3-Methyl-9H-carbazol-2-ol. (n.d.). Immunomart. Retrieved January 14, 2026, from [Link]
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3-methyl-9H-carbazol-2-ol. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
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Carbazoles: Role and Functions in Fighting Diabetes. (2022). MDPI. Retrieved January 14, 2026, from [Link]
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Fluorescence properties of carbazole-9-ylpropionic acid and its application to the determination of amines via HPLC with fluorescence detection. (n.d.). Springer. Retrieved January 14, 2026, from [Link]
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Carbazole-azine based fluorescence 'off-on' sensor for selective detection of Cu2+ and its live cell imaging. (2017). PubMed. Retrieved January 14, 2026, from [Link]
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SYNTHESIS, MOLECULAR DOCKING AND FLUORESCENT PROPERTIES OF NOVEL (E)-3-(9- ETHYL-9H-CARBAZOL-3YL). (2014). ResearchGate. Retrieved January 14, 2026, from [Link]
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Carbazole-based colorimetric and fluorescent probe for Cu2+ and its utility in bio-imaging and real water samples. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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Recent Advances in Immobilization Strategies for Biomolecules in Sensors Using Organic Field-Effect Transistors. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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Carbazolylgold(iii) complexes with thermally activated delayed fluorescence switched on by ligand manipulation as high efficiency organic light-emitting devices with small efficiency roll-offs. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]
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Techniques for immobilization on 2D surfaces and 3D geometries for... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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Troubleshooting & Optimization
improving the reaction yield of 3-methyl-9H-carbazol-2-ol synthesis
Welcome to the technical support resource for the synthesis of 3-methyl-9H-carbazol-2-ol. This guide is designed for researchers, medicinal chemists, and process development scientists. Carbazoles are a critical scaffold in pharmaceuticals and advanced materials, but their synthesis can present unique challenges.[1][2][3] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you improve reaction yields and obtain high-purity material.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for synthesizing the 3-methyl-9H-carbazol-2-ol core?
The construction of the carbazole ring system is typically achieved through intramolecular C-N bond formation. The two most prominent and reliable methods are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[4][5] The choice between them depends on substrate tolerance, available equipment, and cost considerations.
| Method | Catalyst System | Typical Conditions | Advantages | Disadvantages |
| Buchwald-Hartwig Amination | Pd(OAc)₂, Pd₂(dba)₃ with a phosphine ligand (e.g., XPhos, RuPhos) | 80-120 °C, inert atmosphere, strong non-nucleophilic base (NaOtBu, LHMDS) | High functional group tolerance, generally higher yields, milder conditions than traditional Ullmann.[6][7][8][9] | Catalyst and ligand can be expensive; requires strictly inert conditions. |
| Ullmann Condensation | CuI, Cu₂O, or Cu powder with a ligand (e.g., phenanthroline, N,N-dimethylglycine) | 100-200 °C, polar aprotic solvent (DMF, NMP) | Lower catalyst cost, less sensitive to air than some Pd systems.[5][10][11] | Often requires harsh reaction temperatures, may have limited substrate scope, can require stoichiometric copper.[4][5] |
| Fischer Indole Synthesis | Acid-catalyzed cyclization of an aryl hydrazone | Strong acid (H₂SO₄, PPA), high temperature | Classic, well-established method. | Can suffer from side reactions like aldol condensation and may lack regiochemical control with complex substrates.[4] |
Q2: My Buchwald-Hartwig reaction is failing. What are the most critical parameters to investigate first?
For a Buchwald-Hartwig cyclization, the triumvirate of catalyst, ligand, and base is paramount.
-
Catalyst/Ligand Activity: The active catalytic species is a Pd(0) complex. Ensure your palladium source and phosphine ligand are not oxidized. Use of pre-catalysts can be beneficial. The choice of ligand is crucial; sterically hindered, electron-rich biarylphosphine ligands are often required to promote the key reductive elimination step.[4][12]
-
Base Strength and Solubility: The base must be strong enough to deprotonate the amine precursor without causing side reactions. Sodium tert-butoxide (NaOtBu) is a common choice. The physical properties of the base matter; ensure it is a fine, free-flowing powder, as clumps can lead to poor reproducibility.[12]
-
Inert Atmosphere: The Pd(0) catalytic species is highly sensitive to oxygen. Rigorous exclusion of air via multiple vacuum/backfill cycles with an inert gas (Argon or Nitrogen) is non-negotiable.
Q3: How can I effectively monitor the reaction's progress to avoid decomposition?
Thin Layer Chromatography (TLC) is the most common method. Use a combination of UV visualization and a stain (e.g., potassium permanganate) to track the consumption of your starting materials and the appearance of the product. For more quantitative analysis, sampling the reaction mixture for LC-MS or GC-MS analysis is recommended. This allows you to monitor for the formation of side products and determine the optimal reaction time, preventing product degradation from prolonged heating.
Troubleshooting Guide: Low Reaction Yield
This section addresses the most common and frustrating issue in carbazole synthesis: low or no yield. Follow this logical flow to diagnose and solve the problem.
Problem: Low or No Product Formation
This is the most frequent issue. The cause can almost always be traced back to one of four areas: the catalyst system, the reaction conditions, the reagents, or the workup procedure.
Caption: A decision tree for troubleshooting low reaction yield.
Detailed Troubleshooting Steps
1. Catalyst System Inactivity
-
Symptom: The reaction never starts; TLC shows only starting material, even after extended heating.
-
Cause & Analysis: The Pd(0) active species is likely not forming. This can be due to an oxidized palladium source (Pd(OAc)₂ should be a light brown powder, not dark brown/black), an oxidized phosphine ligand (phosphine oxides are common contaminants), or insufficient exclusion of oxygen from the reaction vessel.
-
Solution:
-
Use fresh, high-purity palladium precursors and ligands from a reputable supplier.
-
Implement a robust inerting procedure: seal the reaction flask with a rubber septum, evacuate under high vacuum for 5-10 minutes, and backfill with argon or nitrogen. Repeat this cycle at least three times.
-
If using a Pd(II) source, ensure the conditions are suitable for its reduction to Pd(0) in the catalytic cycle.
-
2. Suboptimal Reaction Conditions
-
Symptom: The reaction starts but stalls at low conversion or forms significant byproducts.
-
Cause & Analysis: The choice of base, solvent, and temperature are deeply interconnected. A base that is insoluble in the reaction solvent will be ineffective. A solvent with too low a boiling point may not provide enough energy to overcome activation barriers. Excessively high temperatures can lead to ligand decomposition or product degradation.
-
Solution:
-
Base Screening: If NaOtBu is failing, consider other bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), which have different solubility profiles and may be effective.[4]
-
Solvent Screening: Toluene and dioxane are common choices. Toluene is less polar, while dioxane has better solvating properties for some salts. Ensure the solvent is anhydrous, as water can poison the catalyst and react with the base.
-
Temperature Optimization: Run a small-scale optimization, testing temperatures from 80 °C to 120 °C in 10 °C increments. Monitor by LC-MS to find the "sweet spot" that maximizes product formation while minimizing byproduct generation.[12]
-
3. Poor Starting Material Quality
-
Symptom: The reaction is sluggish and produces multiple unidentified spots on the TLC plate.
-
Cause & Analysis: Impurities in the starting materials (e.g., the precursor halo-aniline or boronic acid, depending on the specific route) can act as catalyst poisons or participate in unwanted side reactions.
-
Solution:
-
Verify the purity of your starting materials by NMR or LC-MS.
-
If necessary, purify the starting materials before use. Recrystallization or flash column chromatography are standard methods.
-
Experimental Protocols & Visualizations
Protocol 1: General Procedure for Buchwald-Hartwig Intramolecular Amination
This protocol provides a starting point for the synthesis of 3-methyl-9H-carbazol-2-ol from a suitable precursor, such as 2-amino-3-bromo-4-methylphenol.
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 5 mol%).
-
Inerting: Seal the flask with a septum and perform a minimum of three vacuum/argon backfill cycles.
-
Reagent Addition: Under a positive pressure of argon, add the base (e.g., NaOtBu, 2.2 equivalents) followed by the halo-aniline precursor (1.0 equivalent).
-
Solvent Addition: Add anhydrous solvent (e.g., toluene or dioxane, ~0.1 M concentration) via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath at the desired temperature (e.g., 100-110 °C) and stir vigorously. Microwave irradiation can also be used to significantly reduce reaction times.[6][8]
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Workup: Cool the reaction to room temperature. Quench carefully by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel.
Caption: A typical experimental workflow for carbazole synthesis.
Visualizing the "Why": The Buchwald-Hartwig Catalytic Cycle
Understanding the mechanism helps in troubleshooting. For instance, if a reaction stalls, it could be due to a slow-down at the reductive elimination step, which often points to a need for a bulkier, more electron-rich ligand.
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
References
-
Beaudry, C. M., et al. (2021). Regioselective Synthesis of Substituted Carbazoles, Bicarbazoles, and Clausine C. The Journal of Organic Chemistry. Available at: [Link]
-
Kumar, M. P., et al. (2023). Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids. RSC Advances. Available at: [Link]
-
Beaudry Research Group. (2021). Regioselective Synthesis of Substituted Carbazoles, Bicarbazoles, and Clausine C. Oregon State University. Available at: [Link]
-
Organic Chemistry Portal. (2016). Indole-to-Carbazole Strategy for the Synthesis of Substituted Carbazoles under Metal-Free Conditions. Organic Chemistry Portal. Available at: [Link]
-
ResearchGate. (Various Dates). Synthetic strategy for the generation of carbazoles 2 from substrates 1 through intramolecular cyclisation. ResearchGate. Available at: [Link]
-
Al-Jbouri, H., et al. (2024). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Molecules. Available at: [Link]
-
Chemspeed Technologies. (2021). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Chemspeed Blog. Available at: [Link]
-
Trovó, A. D. C., et al. (2020). Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. Organometallics. Available at: [Link]
-
Al-Jbouri, H., et al. (2024). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Omega. Available at: [Link]
-
Trovó, A. D. C., et al. (2020). Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. ACS Publications. Available at: [Link]
-
Wang, L., et al. (2020). Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. Taylor & Francis Online. Available at: [Link]
-
Feng, Y., et al. (2019). Synthesis of Carbazoles and Related Heterocycles from Sulfilimines by Intramolecular C−H Aminations. Chemistry – A European Journal. Available at: [Link]
-
Patel, D., et al. (2025). Sustainable Strategies for Carbazole Synthesis: A Green Chemistry Perspective. Archiv der Pharmazie. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. The Royal Society of Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Wikipedia. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and Isolation of Iodocarbazoles. ResearchGate. Available at: [Link]
-
ResearchGate. (2025). New Synthesis Method of N-Alkylation of Carbazole Under Microwave Irradiation in Dry Media. ResearchGate. Available at: [Link]
-
ResearchGate. (2025). Synthesis of 9-hexyl-9H-carbazole-3-carbaldehyde. ResearchGate. Available at: [Link]
-
My Skin Recipes. (2026). 3-Methyl-9H-carbazol-2-ol. My Skin Recipes. Available at: [Link]
-
National Institutes of Health. (n.d.). Synthesis and crystal structure of 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde. National Institutes of Health. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Carbazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal. Available at: [Link]
-
ResearchGate. (n.d.). Buchwald-Hartwig or Ullmann-type coupling methods for C-3 amination. ResearchGate. Available at: [Link]
-
MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. Available at: [Link]
-
Ma, D., et al. (2003). N,N-dimethyl glycine-promoted Ullmann coupling reaction of phenols and aryl halides. PubMed. Available at: [Link]
Sources
- 1. Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06396H [pubs.rsc.org]
- 2. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 3. Sustainable Strategies for Carbazole Synthesis: A Green Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Ullmann Reaction [organic-chemistry.org]
- 11. N,N-dimethyl glycine-promoted Ullmann coupling reaction of phenols and aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bristol.ac.uk [bristol.ac.uk]
Carbazole Synthesis Technical Support Center: A Guide to Troubleshooting Side Product Formation
Welcome to the Technical Support Center for carbazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing the carbazole core. Carbazole and its derivatives are cornerstones in medicinal chemistry and materials science, but their synthesis is often plagued by the formation of unwanted side products, leading to reduced yields and complicated purification processes.
This document provides in-depth, field-proven insights into troubleshooting common issues encountered during various carbazole synthesis methodologies. Moving beyond simple protocols, we will delve into the mechanistic underpinnings of side product formation and offer scientifically grounded strategies to mitigate these challenges.
Section 1: The Borsche–Drechsel Cyclization and its Analogy to the Fischer Indole Synthesis
The Borsche–Drechsel cyclization is a classical and powerful method for synthesizing tetrahydrocarbazoles, which can then be oxidized to the corresponding carbazoles. The reaction proceeds via an acid-catalyzed cyclization of an arylhydrazone, typically derived from a substituted phenylhydrazine and cyclohexanone. Mechanistically, it is analogous to the well-known Fischer indole synthesis.[1][2]
Frequently Asked Questions (FAQs)
Q1: My Borsche–Drechsel reaction is producing a significant amount of a deeply colored impurity, and my yield of the desired tetrahydrocarbazole is low. What is happening?
A1: A common side reaction in the Borsche–Drechsel synthesis is the premature oxidation of the desired 1,2,3,4-tetrahydrocarbazole product to the fully aromatic carbazole, especially at elevated temperatures in the presence of atmospheric oxygen.[2] This is often observed as a darkening of the reaction mixture.
Troubleshooting Protocol:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Temperature Control: Carefully control the reaction temperature. While heat is required for the key[3][3]-sigmatropic rearrangement, excessive temperatures can accelerate oxidation.[2] Consider running the reaction at the lowest effective temperature and for a longer duration.
-
Degassed Solvents: Use freshly degassed solvents to further reduce the presence of dissolved oxygen.
Q2: I am observing multiple spots on my TLC plate that are not my starting material or desired product. What are these other side products?
A2: Besides oxidation, several other side reactions can occur, largely stemming from the reaction's similarity to the Fischer indole synthesis.[1]
-
N-N Bond Cleavage: Electron-donating groups on the arylhydrazine can weaken the N-N bond, leading to cleavage and the formation of aniline derivatives and other undesired products.[2] This pathway competes directly with the desired[3][3]-sigmatropic rearrangement.
-
Aldol Condensation: The cyclohexanone starting material can undergo acid-catalyzed self-condensation to form aldol products.[4]
-
Friedel-Crafts-type Reactions: The strong acid catalyst can promote unwanted electrophilic aromatic substitution reactions on the electron-rich aromatic rings of the starting material or product.[4]
Troubleshooting Workflow:
Sources
- 1. Mini-review on the novel synthesis and potential applications of carbazole and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bucherer carbazole synthesis (2020) | O. Crosby [scispace.com]
- 3. A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Palladium-catalyzed regioselective C1-selective nitration of carbazoles [beilstein-journals.org]
Technical Support Center: Optimization of N-Alkylation of 3-methyl-9H-carbazol-2-ol
Welcome to the dedicated technical support center for the N-alkylation of 3-methyl-9H-carbazol-2-ol. This guide is designed for researchers, medicinal chemists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to navigate the specific challenges of this reaction. The presence of both a nucleophilic nitrogen within the carbazole ring and a phenolic hydroxyl group presents a classic chemoselectivity challenge, which this guide will thoroughly address.
I. Understanding the Core Challenge: N- vs. O-Alkylation
The primary hurdle in the N-alkylation of 3-methyl-9H-carbazol-2-ol is the competition between alkylation at the nitrogen (N9) of the carbazole ring and the oxygen of the hydroxyl group (O2). Both sites can be deprotonated under basic conditions to form nucleophilic anions.
The relative acidity of the two protons is the determining factor in which site is more readily deprotonated. Generally, phenols are more acidic (pKa ≈ 10) than the N-H of carbazoles (pKa ≈ 17). This suggests that under moderately basic conditions, the phenoxide anion will be the predominant species, potentially leading to a higher yield of the O-alkylated byproduct. However, the nucleophilicity of the resulting anions and the reaction conditions also play a crucial role in the final product distribution.
II. Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses common issues encountered during the N-alkylation of 3-methyl-9H-carbazol-2-ol in a practical, question-and-answer format.
Issue 1: Low or No Yield of the Desired N-Alkylated Product
Question: My reaction is not proceeding, and I'm recovering mostly starting material. What are the likely causes and how can I fix this?
Answer: Low or no product formation can stem from several factors. A systematic evaluation of your reaction parameters is key.
-
Inadequate Deprotonation: The N-H of the carbazole must be deprotonated to form the more nucleophilic carbazolide anion. If the base is not strong enough, the reaction will not proceed efficiently.
-
Recommendation: Switch to a stronger base. While weaker bases like potassium carbonate (K₂CO₃) can sometimes be effective, especially at higher temperatures, stronger bases like sodium hydride (NaH), potassium hydroxide (KOH), or potassium tert-butoxide are often necessary.[1] For instance, NaH is effective for the chemoselective N-alkylation of 2-hydroxycarbazole.
-
-
Poor Leaving Group on the Alkylating Agent: The rate of Sₙ2 reactions is highly dependent on the quality of the leaving group.
-
Suboptimal Solvent Choice: The solvent plays a critical role in solvating the reactants and influencing the reaction kinetics.
-
Recommendation: Aprotic polar solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are generally preferred for N-alkylation as they effectively solvate the cation of the base without interfering with the nucleophile.[1] A THF-DMF solvent system has been reported to be effective for the N-alkylation of 2-hydroxycarbazole.[4]
-
-
Low Reaction Temperature: The reaction may simply be too slow at the temperature you are using.
-
Recommendation: Gradually increase the reaction temperature while monitoring the progress by TLC or LC-MS. However, be aware that higher temperatures can also lead to increased side product formation.[5]
-
Issue 2: Predominant Formation of the O-Alkylated Byproduct
Question: I am obtaining the O-alkylated product as the major isomer. How can I favor N-alkylation?
Answer: This is the most common and critical issue for this substrate. Achieving N-selectivity requires careful control of the reaction conditions to exploit the differences in nucleophilicity and steric hindrance between the nitrogen and oxygen atoms.
-
Base and Solvent Effects: The choice of base and solvent can significantly influence the N/O selectivity.
-
Hard and Soft Acid-Base (HSAB) Theory: The carbazolide anion is a softer nucleophile than the phenoxide anion. According to HSAB theory, softer nucleophiles react preferentially with softer electrophiles. Alkyl halides are considered soft electrophiles.
-
Cation Chelation: In less polar solvents, the cation of the base can chelate with the phenoxide, reducing its nucleophilicity and favoring attack by the nitrogen.
-
Recommendation:
-
Use a Strong, Bulky Base: A bulky base like potassium tert-butoxide may preferentially deprotonate the less sterically hindered nitrogen.
-
Employ a Less Polar Solvent: Consider switching from highly polar solvents like DMF or DMSO to moderately polar solvents like THF or toluene.
-
Phase-Transfer Catalysis (PTC): The use of a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) or 18-crown-6 with a base like powdered KOH or NaOH in a non-polar solvent can enhance the nucleophilicity of the carbazolide anion and favor N-alkylation.[1]
-
-
-
Protecting Group Strategy: The most definitive way to avoid O-alkylation is to protect the hydroxyl group before the N-alkylation step.
Issue 3: Formation of Di-Alkylated Product
Question: I am observing a product that appears to be alkylated at both the nitrogen and oxygen positions. How can I prevent this?
Answer: Di-alkylation occurs when the initially formed N-alkylated product undergoes subsequent O-alkylation, or vice-versa.
-
Control of Stoichiometry: Using an excess of the alkylating agent will drive the reaction towards di-alkylation.
-
Recommendation: Use a stoichiometric amount (1.0-1.1 equivalents) of the alkylating agent. Consider slow, dropwise addition of the alkylating agent to the reaction mixture to maintain a low concentration and favor mono-alkylation.[9]
-
-
Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can promote the second alkylation step.
-
Recommendation: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to a satisfactory level. Avoid unnecessarily high temperatures.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose base for the N-alkylation of 3-methyl-9H-carbazol-2-ol?
A1: Sodium hydride (NaH) in an anhydrous solvent like DMF or a THF/DMF mixture is a highly effective and often chemoselective base for the N-alkylation of hydroxycarbazoles.[4] It is a strong, non-nucleophilic base that irreversibly deprotonates the carbazole nitrogen.
Q2: Can I use microwave irradiation to accelerate the reaction?
A2: Yes, microwave-assisted synthesis can be an excellent method to accelerate the N-alkylation of carbazoles, often leading to shorter reaction times and higher yields.[10] Reactions are typically carried out by adsorbing the carbazole, alkyl halide, and a base like K₂CO₃ on a solid support and irradiating in a microwave reactor.[10] This can be particularly useful for less reactive alkylating agents.
Q3: My alkylating agent is an alkyl bromide, and the reaction is still slow. What can I do?
A3: If switching to an alkyl iodide is not feasible, you can add a catalytic amount of potassium iodide (KI) to the reaction mixture. The iodide will displace the bromide in situ to form the more reactive alkyl iodide (Finkelstein reaction), which can significantly accelerate the rate of N-alkylation.[2]
Q4: How do I purify the final product if I have a mixture of N- and O-alkylated isomers?
A4: The two isomers will likely have different polarities and can usually be separated by column chromatography on silica gel. The O-alkylated product is typically less polar than the N-alkylated product due to the potential for hydrogen bonding in the latter if a secondary amine is formed. Careful selection of the eluent system will be necessary.
IV. Optimized Experimental Protocols
Protocol 1: Chemoselective N-Alkylation using Sodium Hydride
This protocol is optimized for selectivity towards the N-alkylated product.
-
To a stirred suspension of sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous DMF (5 mL per mmol of carbazole) under an inert atmosphere (nitrogen or argon) at 0 °C, add a solution of 3-methyl-9H-carbazol-2-ol (1.0 equivalent) in anhydrous DMF (5 mL per mmol) dropwise.
-
Allow the mixture to stir at room temperature for 1 hour, or until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: N-Alkylation with Hydroxyl Group Protection
This two-step protocol ensures exclusive N-alkylation.
Step 1: Protection of the Hydroxyl Group (Example: Methyl Ether)
-
To a solution of 3-methyl-9H-carbazol-2-ol (1.0 equivalent) in anhydrous acetone (10 mL per mmol) add anhydrous potassium carbonate (3.0 equivalents).
-
Add dimethyl sulfate (1.2 equivalents) and heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and filter off the solids.
-
Concentrate the filtrate and purify the resulting 2-methoxy-3-methyl-9H-carbazole by column chromatography or recrystallization.
Step 2: N-Alkylation of the Protected Carbazole
-
Follow Protocol 1, using 2-methoxy-3-methyl-9H-carbazole as the starting material.
-
After purification, if the methyl ether needs to be removed, treatment with a strong Lewis acid like boron tribromide (BBr₃) can be employed.
V. Visualizing the Workflow
Diagram 1: Troubleshooting Logic for Low Yield
Caption: Troubleshooting workflow for low product yield.
Diagram 2: Decision Pathway for N- vs. O-Alkylation
Sources
- 1. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 2. reddit.com [reddit.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Video: Protection of Alcohols [jove.com]
- 8. learninglink.oup.com [learninglink.oup.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-methyl-9H-carbazol-2-ol
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the purification of 3-methyl-9H-carbazol-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this valuable carbazole alkaloid. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively and achieve the highest possible purity for your downstream applications.
Purification Workflow Overview
The purification of 3-methyl-9H-carbazol-2-ol from a crude reaction mixture typically involves a multi-step process aimed at removing unreacted starting materials, reagents, and reaction byproducts. The choice of technique depends on the nature of the impurities and the desired final purity. Below is a general workflow.
Caption: General purification workflow for 3-methyl-9H-carbazol-2-ol.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a question-and-answer format.
Recrystallization Issues
Question 1: My compound will not crystallize out of solution, even after cooling.
-
Probable Cause 1: The solution is not supersaturated. You may have used too much solvent during the initial dissolution step. The concentration of 3-methyl-9H-carbazol-2-ol is below its solubility limit even at low temperatures.
-
Solution: Gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration. Allow it to cool slowly again. Be cautious not to evaporate too much solvent, as this can cause the product to "crash out" rapidly, trapping impurities.[1]
-
-
Probable Cause 2: Presence of oily impurities. Certain byproducts from the synthesis can act as "crystal poisons," inhibiting the formation of a proper crystal lattice.
-
Solution: Attempt to remove the oil by adding a small amount of a solvent in which your product is insoluble but the oil is soluble (e.g., hexane). Swirl the mixture, and decant the solvent. Alternatively, a preliminary pass through a short plug of silica gel may be necessary before attempting recrystallization.
-
-
Probable Cause 3: Lack of nucleation sites. Crystal growth requires an initial seed or surface to begin.
-
Solution:
-
Scratch the inside of the flask with a glass rod just below the solvent line.[1] This creates microscopic scratches that can serve as nucleation points.
-
Add a seed crystal. If you have a small amount of pure 3-methyl-9H-carbazol-2-ol, add a single tiny crystal to the cooled solution to initiate crystallization.[1]
-
Cool to a lower temperature. After slow cooling to room temperature, place the flask in an ice bath or a refrigerator to further decrease the compound's solubility.[1][2]
-
-
Question 2: The recovered crystals are colored (e.g., yellow or brown), but the pure compound should be white or off-white.
-
Probable Cause: Presence of colored, highly conjugated impurities. These are often byproducts of carbazole synthesis or degradation products.
-
Solution 1: Use of Activated Charcoal. Add a very small amount (spatula tip) of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities.[1]
-
Causality: Activated charcoal has a high surface area and porosity, allowing it to adsorb large, flat, conjugated molecules responsible for the color.
-
Protocol: Add charcoal, boil the solution for a few minutes, and then perform a hot filtration through a fluted filter paper or a Celite® pad to remove the charcoal before allowing the solution to cool.[1] Caution: Using too much charcoal will also adsorb your product, reducing the yield.
-
-
Solution 2: A second recrystallization. A single recrystallization may not be sufficient to remove all impurities. A second pass is often necessary to achieve high purity.[3]
-
Column Chromatography Issues
Question 3: I am getting poor separation between my product and an impurity on the column.
-
Probable Cause 1: Inappropriate mobile phase polarity. The polarity of the eluent is either too high, causing all compounds to elute quickly with the solvent front, or too low, causing everything to remain adsorbed to the silica.
-
Solution: Optimize the solvent system using Thin-Layer Chromatography (TLC). Before running the column, test various solvent systems (e.g., gradients of ethyl acetate in hexanes) with TLC.[1][4]
-
Expertise: Aim for an Rf value of 0.2-0.35 for 3-methyl-9H-carbazol-2-ol. This Rf provides the optimal balance between moving the compound down the column and allowing for sufficient interaction with the stationary phase for separation to occur. A good starting point for carbazole derivatives is a hexane/ethyl acetate mixture.[1]
-
-
-
Probable Cause 2: Column overloading. Too much crude material was loaded onto the column relative to the amount of silica gel.[1][5]
-
Solution: Use a proper sample-to-adsorbent ratio. A general rule of thumb is a 1:30 to 1:100 mass ratio of crude material to silica gel, depending on the difficulty of the separation.
-
-
Probable Cause 3: Poor column packing. Channels or cracks in the silica gel bed will lead to uneven solvent flow and band broadening, destroying separation.
-
Solution: Ensure the column is packed uniformly without air bubbles.[1] A "slurry packing" method, where the silica is mixed with the initial mobile phase before being poured into the column, is generally most effective.
-
Question 4: My product is not eluting from the column, even after increasing the solvent polarity.
-
Probable Cause: The compound may be interacting too strongly with the silica gel or has degraded on the column. The phenolic hydroxyl group in 3-methyl-9H-carbazol-2-ol can interact strongly with the acidic silanol groups on the silica surface.
-
Solution 1: Add a small amount of a polar modifier. Add 0.5-1% of triethylamine or acetic acid to your mobile phase.
-
Causality: Triethylamine (a base) will cap the acidic silanol sites, preventing strong adsorption of your compound. Acetic acid (an acid) can help by competing for binding sites if your compound has basic character, though less likely to be the primary issue here.
-
-
Solution 2: Switch to a different stationary phase. Consider using neutral or basic alumina, or a reversed-phase (C18) silica gel, which separates compounds based on hydrophobicity rather than polarity.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose method to start the purification of crude 3-methyl-9H-carbazol-2-ol? A1: For most syntheses that yield a solid crude product, recrystallization is the most efficient first step.[2] It is a cost-effective and scalable technique for removing a large percentage of impurities. If the crude product is an oil or if recrystallization fails to yield a product of sufficient purity, column chromatography is the next logical step.[7]
Q2: How can I assess the purity of my final product? A2: A combination of methods is required for a definitive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for quantitative purity analysis. A reversed-phase C18 column with a UV detector is typically used. Purity is often reported as the area percentage of the main peak.[4][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of 3-methyl-9H-carbazol-2-ol and identifying any residual impurities. The absence of unexpected peaks is a strong indicator of high purity.[4]
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound.[4]
-
Melting Point: A sharp melting point range (e.g., 245-246°C) that is consistent with literature values indicates high purity.[9] Impurities typically broaden and depress the melting point range.
Q3: What are the common impurities I should expect? A3: Impurities are highly dependent on the synthetic route. However, for carbazole syntheses in general, you might encounter:
-
Unreacted Starting Materials: The precursors used in the synthesis.
-
Isomeric Byproducts: Synthesis methods like the Cadogan or Bucherer-Bergs reaction can sometimes yield regioisomers that have very similar polarities, making them difficult to separate.[5][7]
-
Partially Reacted Intermediates: For multi-step syntheses, intermediates may carry through to the final product.
-
Degradation Products: Carbazole derivatives are generally stable, but can be susceptible to oxidation or decomposition under harsh reaction or purification conditions (e.g., strong acid, high heat).[10]
Q4: What is a good starting solvent for recrystallizing 3-methyl-9H-carbazol-2-ol? A4: The ideal solvent is one where the compound is highly soluble when hot and poorly soluble when cold.[2][11] Based on the structure (a polar hydroxyl group and a large nonpolar carbazole core), a moderately polar solvent is a good starting point.
-
Recommended Solvents to Screen: Ethanol, isopropanol, acetone, ethyl acetate, or mixtures such as ethanol/water or toluene/hexane.[2][3]
-
Trustworthiness: Always perform a small-scale solvent screen first. Test the solubility of a few milligrams of your crude product in ~0.5 mL of various solvents, both at room temperature and upon heating.
Quantitative Data & Protocols
Table 1: Purity Progression Example
This table illustrates a hypothetical purification process, showing how purity might improve with each step.
| Purification Stage | Method Used | Purity (by HPLC Area %) | Appearance |
| 1. Crude Product | N/A | ~75% | Brownish Solid |
| 2. After Recrystallization | Ethanol/Water | ~95% | Light Yellow Crystals |
| 3. After Column | Hexane:Ethyl Acetate (4:1) | >99.5% | White Crystalline Solid |
Experimental Protocol: Column Chromatography
This protocol provides a detailed methodology for purifying 3-methyl-9H-carbazol-2-ol using silica gel chromatography.
Caption: Step-by-step workflow for purification by column chromatography.
Detailed Steps:
-
Mobile Phase Selection: Using TLC, find a solvent system (e.g., 4:1 Hexanes:Ethyl Acetate) that gives your product an Rf of ~0.2-0.35 and separates it from major impurities.[1]
-
Column Packing: For a 1g sample, use a column with a diameter of ~2-3 cm. Prepare a slurry of ~50g of silica gel in your starting mobile phase. Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing. Add a thin layer of sand on top to protect the silica bed.[5]
-
Sample Loading: Dissolve your crude product (~1g) in the minimum volume of a solvent like dichloromethane or the mobile phase itself. Carefully pipette this solution onto the sand layer. Drain the solvent until it is level with the sand.[5]
-
Elution: Carefully add the mobile phase to the top of the column without disturbing the sand layer. Maintain a constant head of solvent and begin collecting fractions.[1]
-
Fraction Analysis: Use TLC to analyze the collected fractions. Spot every few tubes on a TLC plate and develop it in your mobile phase system. Visualize the spots under UV light.[5][6]
-
Isolation: Combine all fractions that contain only the pure product. Evaporate the solvent under reduced pressure using a rotary evaporator to obtain your purified 3-methyl-9H-carbazol-2-ol.[1]
References
-
Li, S., et al. (2024). A small-scale silica gel column chromatography method for separating carbazole compounds from highly mature crude oil. PubMed. Available from: [Link]
- Sandoz AG. (1979). Carbazoles, process for their preparation, pharmaceutical compositions containing them, and intermediates thereto. Google Patents.
-
Request PDF. (2024). A Small-Scale Silica Gel Column Chromatography Method for Separating Carbazole Compounds from Highly Mature Crude Oil. ResearchGate. Available from: [Link]
-
SIELC Technologies. Separation of 9H-Carbazole, 9-[2-(trimethoxysilyl)ethyl]- on Newcrom R1 HPLC column. Available from: [Link]
- Lubs, H. A. (1930). Process of purifying carbazole. Google Patents.
-
Gupta, A., et al. (2020). Extraction, fractionation, isolation and characterization of a Carbazole Alkaloid Mukonicine from the leaves of Murraya koenigii. Journal of Pharmacognosy and Phytochemistry. Available from: [Link]
-
Request PDF. (2018). Purification of carbazole by solvent crystallization under two forced cooling modes. ResearchGate. Available from: [Link]
-
The Royal Society of Chemistry. (2015). Supporting Information. Available from: [Link]
-
Dai, W. (2016). Research on purification of refined carbazole and anthracene by Solvent crystallization. Atlantis Press. Available from: [Link]
- CN103880732A. (2014). Refined anthracene and carbazole purification method. Google Patents.
-
Korovina, N. (2020). Recrystallization Technique for Organic Chemistry with Nadia Korovina. YouTube. Available from: [Link]
-
Atlantis Press. Research on purification of refined carbazole and anthracene by Solvent crystallization. Available from: [Link]
-
My Skin Recipes. 3-Methyl-9H-carbazol-2-ol. Available from: [Link]
-
Zhang, Z., et al. (2024). Preparation and property analysis of antioxidant of carbazole derivatives. PMC - NIH. Available from: [Link]
-
ResearchGate. (2024). Preparation and Property Analysis of Antioxidant of Carbazole Derivatives. Available from: [Link]
-
Shprakh, Z., et al. (2021). Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. Pharmacia. Available from: [Link]
-
Liu, W., et al. (2021). Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
-
PubChem. 3-methyl-9H-carbazol-2-ol. Available from: [Link]
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- 11. youtube.com [youtube.com]
Technical Support Center: Enhancing the Solubility of 3-Methyl-9H-Carbazol-2-Ol for Biological Assays
Welcome to the technical support resource for researchers working with 3-methyl-9H-carbazol-2-ol. This guide, prepared by our senior application scientists, provides practical, in-depth solutions to common solubility challenges encountered during experimental setup. Our goal is to help you achieve reliable and reproducible results in your biological assays.
Introduction: Understanding the Challenge
3-methyl-9H-carbazol-2-ol is a carbazole derivative, a class of compounds with significant biological activity, including potential anticancer and anti-inflammatory properties.[1][2] However, its chemical structure, characterized by a large, rigid, and aromatic carbazole backbone, results in poor aqueous solubility. This presents a significant hurdle for in vitro and in vivo studies, which typically require the compound to be dissolved in aqueous buffers or cell culture media. This guide addresses the most frequent solubility issues and provides validated protocols to overcome them.
Frequently Asked Questions & Troubleshooting
Q1: I'm having trouble with the initial dissolution of 3-methyl-9H-carbazol-2-ol. What are its fundamental solubility properties?
A1: This is the most common starting issue. The difficulty stems directly from the compound's physicochemical properties. 3-methyl-9H-carbazol-2-ol is a hydrophobic molecule, as indicated by its high calculated LogP value.
Causality: A high LogP value signifies that the compound preferentially partitions into a non-polar (lipid) environment over a polar (aqueous) one. Its flat, aromatic structure allows for strong intermolecular stacking forces in its solid, crystalline state, which require significant energy to overcome for dissolution in water. An analogue, 2-methyl-9H-carbazole, is noted as being generally insoluble in water.[3]
Solution: Direct dissolution in aqueous buffers (like PBS) or cell culture media will be unsuccessful. You must start with a high-concentration stock solution in a suitable organic solvent.
Data Summary: Physicochemical Properties of 3-methyl-9H-carbazol-2-ol
| Property | Value | Implication for Solubility | Source |
| Molecular Formula | C₁₃H₁₁NO | - | [4][5] |
| Molecular Weight | 197.23 g/mol | Needed for molarity calculations. | [4][5] |
| Calculated LogP | ~3.4 | High value indicates poor water solubility. | [4][6] |
| Melting Point | 245 - 246 °C | High melting point suggests strong crystal lattice energy, making dissolution more difficult. | [5] |
| Polar Surface Area | 36.0 Ų | Moderate value, but outweighed by the large non-polar carbazole core. | [6] |
Q2: My compound, dissolved in DMSO, precipitates immediately when I add it to my aqueous assay buffer or cell culture medium. Why is this happening and how can I fix it?
A2: This is a classic "solvent-shift" precipitation problem. While 3-methyl-9H-carbazol-2-ol is soluble in 100% DMSO, its solubility plummets when the DMSO is diluted into an aqueous environment.[7][8]
Causality: DMSO is a powerful aprotic organic solvent that effectively solvates the compound. When you add this stock solution to your aqueous medium (e.g., cell culture media), the DMSO concentration rapidly drops. Water becomes the predominant solvent, and because the compound is not soluble in water, it crashes out of the solution, forming a fine precipitate or crystals.[7][9] This can lead to inaccurate compound concentrations and potential cellular toxicity from the precipitate itself.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for DMSO-induced precipitation.
Immediate Actions to Mitigate Precipitation:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, typically well below 0.5%, as higher concentrations can be toxic to cells.[8]
-
Improve Dilution Technique:
-
Warm the aqueous medium to 37°C before adding the compound.[10]
-
Do not add the aqueous buffer to the DMSO stock. Instead, add the small volume of DMSO stock directly into the full volume of aqueous buffer while vortexing or stirring vigorously. This promotes rapid dispersal and minimizes localized high concentrations that trigger precipitation.[8]
-
Perform a serial dilution in 100% DMSO first if you need a range of concentrations. Then, add the same small volume from each DMSO stock to your assay wells.[8]
-
Q3: What is the recommended protocol for preparing a stock solution of 3-methyl-9H-carbazol-2-ol?
A3: A high-quality, fully solubilized stock solution is the foundation of a reproducible experiment.
Protocol: Preparing a 10 mM Stock Solution in DMSO
-
Pre-Weigh Compound: Accurately weigh out 1.97 mg of 3-methyl-9H-carbazol-2-ol (MW = 197.23 g/mol ) into a sterile, chemically resistant vial (e.g., amber glass).
-
Solvent Addition: Add 1 mL of high-purity, anhydrous DMSO (Dimethyl Sulfoxide).
-
Solubilization: Vortex the vial vigorously for 1-2 minutes. If dissolution is slow, you may gently warm the vial to 30-40°C and/or sonicate in a water bath for 5-10 minutes until all solid particles are visibly dissolved.
-
Expert Insight: Warming increases the kinetic energy of the system, accelerating the dissolution rate. Sonication uses ultrasonic waves to break apart solute aggregates, facilitating solvent interaction.
-
-
Quality Control: Hold the vial against a light source to confirm there is no visible particulate matter.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Recommended Solvents for Stock Preparation
| Solvent | Max Recommended Stock Conc. | Notes |
| DMSO | 10-50 mM | Preferred for most cell-based assays. Ensure final concentration in media is non-toxic (<0.5%). |
| Ethanol (100%) | 1-5 mM | Can be used, but is generally a weaker solvent for this compound than DMSO. Evaporation can be an issue. |
| DMF (Dimethylformamide) | 10-50 mM | Use with caution. Higher toxicity profile than DMSO. |
Q4: Can I use pH modification to improve the solubility of this compound?
A4: Yes, this is a viable strategy for 3-methyl-9H-carbazol-2-ol due to its phenolic hydroxyl (-OH) group.
Causality: The hydroxyl group on the carbazole ring is weakly acidic. By raising the pH of the aqueous solution to a value significantly above the pKa of this hydroxyl group, it will be deprotonated to form a phenolate anion (-O⁻). This charged species is significantly more polar and thus more soluble in water than the neutral molecule.
Experimental Approach:
-
Prepare a concentrated stock in a minimal amount of organic solvent (e.g., 100 mM in DMSO).
-
Dilute this stock into your aqueous buffer that has been pre-adjusted to a higher pH (e.g., pH 8.0, 9.0).
-
Crucial Consideration: You must verify that the biological activity of your compound is not compromised at the elevated pH and that your assay system (cells, proteins, etc.) remains stable and functional at this pH. This method is often more suitable for cell-free biochemical assays than for live cell culture experiments where media pH is strictly maintained around 7.4.
Q5: I've heard about using cyclodextrins. How can they enhance the solubility of 3-methyl-9H-carbazol-2-ol?
A5: Cyclodextrins are one of the most effective and widely used tools for enhancing the aqueous solubility of hydrophobic compounds in pharmaceutical and biological research.[11][12][13]
Mechanism of Action: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity.[13][14] The non-polar carbazole portion of your molecule can partition into this hydrophobic pocket, forming a non-covalent "inclusion complex."[14][15] The outside of this new complex is hydrophilic, rendering the entire assembly soluble in water.[11][14]
Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly recommended. It has excellent water solubility and a very low toxicity profile, making it suitable for most cell-based assays.[11]
Caption: Workflow for preparing a drug-cyclodextrin inclusion complex.
Protocol: Preparing a 1 mM Aqueous Stock with HP-β-CD
-
Prepare Cyclodextrin Solution: Prepare a 40% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., 4 g of HP-β-CD in a final volume of 10 mL of PBS). This will be your solubilization vehicle.
-
Add Compound: Weigh 1.97 mg of 3-methyl-9H-carbazol-2-ol and add it to 10 mL of the HP-β-CD solution. Alternatively, dissolve the compound in a very small amount of ethanol (~50 µL) and add this to the cyclodextrin solution.
-
Incubate & Mix: Seal the container and mix vigorously. Place it on a shaker or stirring plate overnight at room temperature or for 1-2 hours at 37-40°C. Sonication can expedite the process.
-
Clarify Solution: After incubation, you should have a clear solution. To ensure no undissolved compound remains, centrifuge the solution at high speed (e.g., 10,000 x g for 10 min) and/or filter it through a 0.22 µm syringe filter. The filtered supernatant is your ready-to-use aqueous stock solution.
-
Trustworthiness Check: The final filtration step is critical. It validates that your compound is truly in solution and not present as a fine suspension, ensuring accurate dosing in your experiments.
-
-
Control Experiment: Remember to include a "vehicle control" in your experiments containing only the HP-β-CD solution at the same final concentration to account for any effects of the cyclodextrin itself.
References
-
Loftsson, T., & Brewster, M. E. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]
-
Gould, S., & Scott, R. C. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]
-
Challa, R., Ahuja, A., Ali, J., & Khar, R. K. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]
-
Loftsson, T., & Brewster, M. E. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]
-
Javed, I., et al. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor.... Global Pharmaceutical Sciences Review - GPSR. [Link]
-
3-Methyl-9H-carbazol-2-ol | CAS#:24224-30-4. (n.d.). Chemsrc. [Link]
-
3-methyl-9H-carbazol-2-ol | C13H11NO | CID 3459141. (n.d.). PubChem. [Link]
-
Reddit User Discussion. (2021). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media!. Reddit. [Link]
-
ResearchGate Discussion. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?. ResearchGate. [Link]
-
3-methyl-9H-carbazol-2-ol - Chemical Compound. (n.d.). PlantaeDB. [Link]
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ResearchGate Discussion. (2013). Any suggestions for treating DMSO soluble compound in cell culture?. ResearchGate. [Link]
-
3-Methyl-9H-carbazol-2-ol. (n.d.). My Skin Recipes. [Link]
-
ResearchGate Discussion. (2022). Why does a compound that dissolve in DMSO, precipitates with media ?. ResearchGate. [Link]
-
Carla, G. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. [Link]
-
ResearchGate Publication. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
-
Patel, V. R., & Agrawal, Y. K. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. [Link]
-
Wölk, F., & Scherließ, R. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]
-
Al-Ostath, A. I., et al. (2023). Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents. NIH. [Link]
-
ResearchGate Publication. (2025). Biologically active carbazole derivatives: Focus on oxazinocarbazoles and related compounds. ResearchGate. [Link]
-
Synthesis, characterization and biological evaluation of some newer carbazole derivatives. (n.d.). [Link]
-
2-methyl-9H-carbazole - Solubility of Things. (n.d.). [Link]
-
Al-Ostath, A. I., et al. (2024). Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents. NIH. [Link]
-
Wankhede, S. B., et al. (2023). Design, Synthesis and Biological Screening of Novel Carbazole Tethered Oxyethylamino Derivatives as Antimicrobial Agent. Indian Journal of Pharmaceutical Education and Research. [Link]
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Technical Support Center: Enhancing the Quantum Yield of 3-Methyl-9H-Carbazol-2-ol Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting protocols and frequently asked questions (FAQs) to address challenges related to the fluorescence quantum yield of 3-methyl-9H-carbazol-2-ol derivatives. Our focus is on explaining the causality behind experimental choices to empower you to optimize your fluorescent probes and materials effectively.
Frequently Asked Questions (FAQs)
Q: What is fluorescence quantum yield and why is it critical for my research?
A: The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to the photons absorbed by a molecule.[1] A high quantum yield (approaching 1.0 or 100%) indicates that a significant fraction of excited molecules de-excite by emitting a photon, resulting in a bright fluorescent signal. For applications in bio-imaging, sensors, and organic light-emitting diodes (OLEDs), a high quantum yield is paramount for achieving high sensitivity and performance. Conversely, a low quantum yield signifies that most of the excitation energy is lost through non-radiative pathways, leading to a dim or undetectable signal.
Q: What are the primary factors that suppress the quantum yield of a fluorophore like a carbazole derivative?
A: The quantum yield is determined by the competition between radiative decay (fluorescence) and non-radiative decay pathways. Any factor that increases the rate of non-radiative processes will lower the quantum yield.[2] Key non-radiative pathways include:
-
Internal Conversion (IC): Energy is lost as heat through molecular vibrations and rotations. This is particularly prevalent in flexible molecules.
-
Intersystem Crossing (ISC): The molecule transitions from a singlet excited state to a triplet excited state. While this can lead to phosphorescence, it quenches fluorescence.
-
External Conversion: Energy is lost through collisions with other molecules, such as solvent molecules or dissolved oxygen (a notorious quencher).
-
Concentration Quenching: At high concentrations, molecules can form non-emissive aggregates (excimers) through π-π stacking, a common issue with planar aromatic systems like carbazole.
Q: What are the inherent photophysical properties of the 3-methyl-9H-carbazol-2-ol scaffold?
A: The 3-methyl-9H-carbazol-2-ol structure serves as a promising fluorescent core.
-
The carbazole moiety is a well-known electron-donating, rigid, and planar aromatic system with a large π-conjugated framework, which is conducive to high fluorescence.[3]
-
The hydroxyl (-OH) and methyl (-CH3) groups at the 2 and 3 positions are electron-donating substituents, which generally help to increase the electron density of the aromatic system and can enhance fluorescence.[4]
This scaffold is a building block for various applications, including dyes, fluorescent probes, and materials for photovoltaic cells and OLEDs.[5][6]
Troubleshooting Guide: Low Quantum Yield
This section addresses specific issues you might encounter during your experiments.
Issue 1: My newly synthesized carbazole derivative has a very low fluorescence signal.
This is a common problem that often points to experimental conditions or sample purity rather than an inherent flaw in the molecular design.
Q1: What are the first things I should check?
A1: Before investigating complex photophysics, always start with the fundamentals of your sample and setup.
-
Verify Purity: Impurities, even in trace amounts, can act as efficient fluorescence quenchers. Residual solvents, unreacted starting materials, or synthetic byproducts can all suppress the quantum yield.
-
Action: Purify your sample meticulously using techniques like column chromatography or recrystallization. Confirm purity using NMR, mass spectrometry, and HPLC.
-
-
Optimize Concentration: Carbazole derivatives are prone to aggregation-caused quenching (ACQ) at high concentrations due to π-π stacking.[7] Conversely, a concentration that is too low may yield a signal below your instrument's detection limit.
-
Action: Prepare a dilution series of your sample. Measure the absorbance at the excitation wavelength and ensure it is in the linear range, ideally below 0.1, for accurate quantum yield measurements.[8]
-
-
Degas Your Solvent: Dissolved molecular oxygen is a highly efficient quencher of fluorescence for many aromatic fluorophores.
-
Action: Before measurements, degas the solvent by bubbling an inert gas (like nitrogen or argon) through it for 15-20 minutes.
-
-
Check Instrumentation Settings: Incorrect instrument parameters can lead to artificially low signal readings.
-
Action: Ensure you are exciting the molecule at or near its absorption maximum (λmax). Check that the emission monochromator is scanning the correct wavelength range and that detector settings (e.g., slit widths, integration time) are optimized.[9]
-
Troubleshooting Workflow for Initial Checks
Caption: Troubleshooting workflow for low quantum yield.
Issue 2: My pure compound still has a low quantum yield. How can I strategically modify its structure to improve it?
If experimental conditions are optimized, the molecule's inherent structure is likely promoting non-radiative decay. The following strategies can be employed to minimize these pathways.
Q2: What molecular design strategies can I use?
A2: The goal is to design a molecule that minimizes energy loss through vibrations and other non-radiative channels.
Strategy 1: Increase Structural Rigidity
-
Causality: Flexible bonds and rotating substituents can act like "loose bolts," dissipating excitation energy through vibrations and rotations (a form of internal conversion), thereby quenching fluorescence.[10] By increasing the rigidity of the molecular structure, you restrict these vibrational modes, forcing more energy to be released radiatively as fluorescence.[11]
-
Experimental Approach:
-
Ring Fusion: Introduce chemical bridges to lock rotatable bonds. For example, creating fused ring systems connected to the carbazole core can create a more planar and rigid structure.
-
Steric Hindrance: Introduce bulky groups near rotatable bonds to limit their freedom of movement.
-
Strategy 2: Prevent Aggregation-Caused Quenching (ACQ)
-
Causality: The planar structure of carbazole makes it susceptible to π-π stacking in solution and the solid state. This close association can form "excimers," which are excited-state dimers that often decay non-radiatively.
-
Experimental Approach:
-
Introduce Bulky Groups: This is a highly effective strategy for carbazole derivatives. Synthetically add large, sterically hindering groups, such as tert-butyl groups, at the 3- and 6-positions of the carbazole core.[12] This prevents the planar cores from approaching each other closely, disrupting π-π stacking and preserving the fluorescence of individual molecules.
-
Dendronization: Attach branched dendritic wedges to the carbazole core. The three-dimensional architecture of dendrons effectively encapsulates the fluorescent core, preventing aggregation.
-
Strategy 3: Tune Electronic Properties with Substituents
-
Causality: The electronic nature of substituents on the aromatic core directly influences the energy levels of the molecule and the probability of fluorescence.
-
Experimental Approach:
-
Add Electron-Donating Groups (EDGs): The parent molecule already contains EDGs (-OH, -CH3). Adding further strong EDGs (e.g., -NH2, -OCH3) at other positions (like 6- or 9-) can further increase the electron density of the π-system, which often correlates with an increased fluorescence quantum yield.[4]
-
Create Donor-Acceptor (D-A) Systems: While sometimes leading to lower quantum yields due to intramolecular charge transfer (ICT) states, a carefully designed D-A system can produce highly desirable properties like large Stokes shifts.[7] This involves attaching a strong electron-withdrawing group (EWG) like -CN or -NO2 to the carbazole core, often through a π-bridge. The efficiency of such systems is highly dependent on the specific structure and solvent environment.
-
Visualizing Molecular Modification Strategies
Caption: Strategies for modifying the carbazole core.
Summary of Modification Effects
| Modification Strategy | Rationale | Expected Outcome on QY | Potential Side Effects |
| Increase Rigidity | Minimize non-radiative decay from vibrations/rotations.[11] | Increase | May slightly alter absorption/emission spectra. |
| Add Bulky Groups | Inhibit aggregation and excimer formation.[12] | Increase (especially at high conc.) | Increased molecular weight, potential solubility changes. |
| Add EDGs | Increase electron density of the π-system.[4] | Likely Increase | Blue-shift or red-shift in spectra depending on the group and position. |
| Create D-A Structure | Induce intramolecular charge transfer (ICT). | Variable (can decrease or increase) | Significant red-shift in emission (large Stokes shift), high solvent sensitivity. |
Experimental Protocols
Protocol: Measurement of Relative Fluorescence Quantum Yield
This protocol uses a comparative method, referencing your sample against a well-characterized fluorescence standard.[13] Quinine sulfate in 0.1 M H2SO4 (ΦF = 0.546) is a common standard for blue-emitting fluorophores.
Jablonski Diagram: The Basis of Quantum Yield
Caption: Simplified Jablonski diagram. Quantum yield is the ratio of the rate of fluorescence (kf) to the sum of all decay rates.
Step-by-Step Methodology
-
Prepare Solutions:
-
Prepare a stock solution of your carbazole derivative (Sample) and the fluorescence standard (Reference) in the same solvent.
-
Prepare a series of dilutions for both the Sample and Reference, ensuring the absorbance at the chosen excitation wavelength is between 0.01 and 0.1. This is crucial to avoid inner filter effects.
-
-
Measure Absorbance:
-
Using a UV-Vis spectrophotometer, record the absorbance spectra for all prepared solutions.
-
Note the exact absorbance value at the excitation wavelength (λex) you will use for the fluorescence measurement. The λex must be the same for both the Sample and the Reference.
-
-
Measure Fluorescence Emission:
-
Using a spectrofluorometer, record the fluorescence emission spectrum for each solution.
-
Crucially, use identical instrument settings (e.g., λex, excitation and emission slit widths) for both the Sample and Reference measurements.[9]
-
Record a blank spectrum using only the solvent and subtract it from each sample spectrum to correct for background and Raman scattering.
-
-
Calculate Integrated Fluorescence Intensity:
-
Numerically integrate the area under the entire fluorescence emission curve for each spectrum. This integrated value represents the total fluorescence intensity (I).
-
-
Calculate the Quantum Yield:
-
Use the following equation to calculate the quantum yield of your sample (ΦS):
ΦS = ΦR × ( IS / IR ) × ( AR / AS ) × ( nS² / nR² )
-
Where:
-
Φ is the quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Subscripts S and R denote the Sample and Reference, respectively.
-
(Note: If the same solvent is used for both, the refractive index term (nS²/nR²) cancels out to 1).
-
-
To ensure accuracy, calculate the quantum yield for several dilutions in the linear absorbance range and report the average value.
-
References
-
Wikipedia. Quantum yield. [Link]
-
ResearchGate. Distinguishing the Quantum Yield and Lifetime of Carbazole‐Based Room‐Temperature Phosphorescence Materials: QM/MM Study. [Link]
-
Study.com. How the following factors affect fluorescence quantum efficiency: increasing structural rigidity, decreasing temperature, increasing sample concentration?[Link]
-
ResearchGate. CARBAZOLE-BASED EMITTING COMPOUNDS: SYNTHESIS, PHOTOPHYSICAL PROPERTIES AND FORMATION OF NANOPARTICLES. [Link]
-
ResearchGate. How to increase the fluorescence of small organic molecule?[Link]
-
ResearchGate. Synthesis of carbazole derivatives with high quantum yield and high glass transition temperature. [Link]
-
Reddit. What are some factors that can affect the quantum yield brightness of a fluorophore?[Link]
-
Edinburgh Instruments. Relative Quantum Yield. [Link]
-
Royal Society of Chemistry. Carbazole/fluorene-substituted 5-phenyl-2,2′-bipyridine D–π–A fluorophores: photophysical data, hyperpolarizability and CT-indices. [Link]
-
PubMed. Synthesis, Photophysical and Electrochemical Properties of Two Novel Carbazole-Based Dye Molecules. [Link]
-
ChemY-ad. 3-methyl-9H-carbazol-2-ol. [Link]
-
R Discovery. Synthesis and Spectroscopic Properties of Carbazole-Oxadiazoles. [Link]
-
ResearchGate. What's wrong with my quantum yield measurement?[Link]
-
Revue Roumaine de Chimie. SYNTHESIS AND PHOTOPHYSICAL PROPERTIES OF TWO BRANCHED CARBAZOLE-BASED POLYMERS. [Link]
-
National Institutes of Health. Synthesis and Photophysical Properties of AIE-Type Carbazole-Capped Triphenylmethyl Organic Radicals Featuring Non-Aufbau Electronic Structure and Enhanced Photostability. [Link]
-
Semantic Scholar. Synthesis and Study of Carbazole Derivatives for Potential Application in Organic Light Emitting Diodes (OLEDs). [Link]
-
De Gruyter. How to Improve Quality Assurance in Fluorometry: Fluorescence-Inherent Sources of Error and Suited Fluorescence Standards. [Link]
-
University of Washington. Fluorescence Spectroscopy-Quantum yield. [Link]
-
Horiba. A Guide to Recording Fluorescence Quantum Yields. [Link]
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ACS Publications. Simple and Accurate Quantification of Quantum Yield at the Single-Molecule/Particle Level. [Link]
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Chemistry LibreTexts. Quantum Yield of Fluorescence. [Link]
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PubChem. 3-methyl-9H-carbazol-2-ol. [Link]
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ACS Publications. Quantum Yield Limits for the Detection of Single-Molecule Fluorescence Enhancement by a Gold Nanorod. [Link]
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PlantaeDB. 3-methyl-9H-carbazol-2-ol - Chemical Compound. [Link]
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MDPI. Smart Delayed Fluorescent AIEgens for Organic Light-Emitting Diodes: Mechanism and Adjustable Performance. [Link]
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ResearchGate. Synthesis and photochemical properties of 3,6-di-tert-butyl-9H-carbazole derivatives. [Link]
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National Institutes of Health. Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole. [Link]
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common experimental errors in the synthesis of carbazole alkaloids
Welcome to the technical support center for the synthesis of carbazole alkaloids. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing the carbazole core. Carbazole alkaloids are a vital class of N-heterocycles found in numerous natural products and pharmaceuticals, prized for their wide-ranging biological activities.[1][2] However, their synthesis is often fraught with challenges, from stubborn side reactions to purification difficulties.
This document moves beyond simple protocols to provide in-depth, field-tested insights into common experimental errors. Structured in a question-and-answer format, it addresses specific issues you may encounter, explains the underlying chemical principles, and offers robust troubleshooting strategies to get your synthesis back on track.
Troubleshooting Guide 1: The Fischer Indole Synthesis
The Fischer indole synthesis is a foundational method for creating the carbazole skeleton, typically by reacting a phenylhydrazine with a cyclic ketone (like cyclohexanone) under acidic conditions.[3] While classic, it is notorious for several potential pitfalls.
Q1: My Fischer indole synthesis is giving a very low yield or no product at all. I'm mostly recovering starting material or seeing a complex mixture of byproducts. What's going wrong?
A1: This is a very common issue that can stem from several factors, primarily related to the stability of intermediates and the reaction conditions.
-
Incomplete Cyclization: The reaction may be stalling at the phenylhydrazone intermediate. The key cyclization step, a[4][4]-sigmatropic rearrangement, has a significant activation energy.[3][5]
-
Solution: Increase the temperature or switch to a stronger acid catalyst. If you are using a mild acid like acetic acid, consider moving to polyphosphoric acid (PPA) or a Lewis acid like zinc chloride (ZnCl₂) to more effectively promote the cyclization.[5]
-
-
N-N Bond Cleavage: A major competing side reaction is the cleavage of the nitrogen-nitrogen bond in the hydrazine intermediate. This is especially problematic for phenylhydrazines bearing electron-donating groups (EDGs) like methoxy (-OCH₃) or methyl (-CH₃).[5] These groups can stabilize intermediates that favor cleavage over the desired cyclization.
-
Solution: Employ milder acidic conditions and lower the reaction temperature to disfavor the N-N cleavage pathway. If the substrate allows, modifying or protecting the EDGs can also be a viable strategy.
-
-
Starting Material Purity: Impurities in either the phenylhydrazine or the ketone can inhibit the reaction or lead to unwanted side products. Phenylhydrazines, in particular, can oxidize over time.
-
Solution: Ensure your starting materials are pure. Recrystallize or distill them if necessary. Consider forming the phenylhydrazone intermediate in situ by reacting the pure phenylhydrazine and ketone directly in the acidic reaction medium to bypass the instability of some isolated phenylhydrazones.[5]
-
Q2: I'm attempting to synthesize a substituted carbazole using an unsymmetrical ketone, but I'm getting a mixture of regioisomers. How can I improve the selectivity?
A2: Achieving regioselectivity is a well-known challenge in the Fischer indole synthesis. The direction of the cyclization is determined by which enamine intermediate is formed, and this is influenced by both kinetic and thermodynamic factors.
-
Understanding the Control: Weaker acids and lower temperatures tend to favor the kinetic product, which arises from the formation of the more sterically accessible or more rapidly formed enamine. Conversely, stronger acids and higher temperatures can allow for equilibration, leading to the thermodynamically more stable product.[5]
-
Strategic Catalyst Selection: The choice of acid catalyst is your primary tool for controlling regioselectivity. There is no universal rule, and the optimal acid will depend on your specific substrates. It is essential to screen a panel of both Brønsted and Lewis acids to find the best conditions.
-
Substrate Modification: If possible, installing a blocking group on the ketone can physically obstruct the formation of one enamine, forcing the reaction to proceed with the desired regioselectivity.
Workflow: Troubleshooting the Fischer Indole Synthesis
This diagram outlines a logical workflow for diagnosing and solving common issues encountered during the Fischer indole synthesis of carbazoles.
Caption: Troubleshooting workflow for the Fischer indole synthesis.
Troubleshooting Guide 2: Palladium-Catalyzed Intramolecular C-N Coupling
Modern methods, particularly the Buchwald-Hartwig amination, have become indispensable for carbazole synthesis.[6][7] This chemistry involves the intramolecular palladium-catalyzed coupling of an N-H bond with an aryl halide (e.g., from a 2-amino-2'-halobiphenyl precursor) to form the carbazole ring. While powerful, its success hinges on the careful orchestration of the catalyst, ligand, base, and solvent.
Q3: My intramolecular Buchwald-Hartwig reaction is failing. I'm not seeing any product formation and only recovering my starting 2-amino-2'-halobiphenyl.
A3: Failure of a Buchwald-Hartwig reaction typically points to an issue within the catalytic cycle.
-
Catalyst/Ligand Incompatibility: The choice of phosphine ligand is absolutely critical. The ligand's job is to stabilize the palladium center and facilitate both the oxidative addition and reductive elimination steps. A ligand that is not sterically bulky or electron-rich enough may fail to promote the reaction.[6][8]
-
Solution: Screen a variety of ligands. Sterically hindered, electron-rich biaryl phosphine ligands like XPhos, SPhos, or RuPhos are often excellent starting points for challenging C-N couplings.
-
-
Inappropriate Base: The base is not merely a spectator; it is required to deprotonate the amine, allowing it to enter the catalytic cycle. The strength and solubility of the base are key parameters.[6]
-
Solution: Sodium tert-butoxide (NaOtBu) is a strong, effective base for many aminations. However, if it proves too aggressive, a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may provide better results, especially with sensitive functional groups. The choice of base can significantly impact reaction rates and selectivity.[6]
-
-
Catalyst Deactivation: The palladium catalyst is sensitive to oxygen and impurities. Incomplete degassing or impure solvents can lead to the formation of inactive palladium species.
-
Solution: Ensure all reaction components are rigorously degassed using techniques like sparging with an inert gas (argon or nitrogen) or several freeze-pump-thaw cycles. Use anhydrous, deoxygenated solvents.
-
Table 1: Common Conditions for Buchwald-Hartwig Carbazole Synthesis
| Component | Common Choices | Key Considerations | Potential Issues |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Easy to handle, but requires in situ activation with a ligand. | Incomplete activation can lead to lower catalytic activity. |
| G3/G4 Palladacycles | Pre-activated catalysts, often more robust and efficient. | Higher cost. | |
| Ligand | XPhos, SPhos, RuPhos | Bulky, electron-rich biaryl phosphines. Excellent for C-N coupling.[8] | Can be air-sensitive; require handling in a glovebox or under inert gas. |
| Xantphos | Wide bite-angle ligand, sometimes effective when others fail. | May not be optimal for all substrate types. | |
| Base | NaOtBu, KOtBu | Strong, non-nucleophilic bases. Very common and effective.[6] | Can be too harsh for substrates with base-sensitive functional groups. |
| Cs₂CO₃, K₃PO₄ | Milder inorganic bases. | May result in slower reaction rates; solubility can be an issue. | |
| Solvent | Toluene, Dioxane | High-boiling, non-polar aprotic solvents. | Must be anhydrous and deoxygenated. Dioxane can form peroxides. |
Diagram: Buchwald-Hartwig Catalytic Cycle & Failure Points
This diagram illustrates the key steps of the catalytic cycle and highlights where errors commonly occur.
Caption: The Buchwald-Hartwig cycle and common failure points.
Troubleshooting Guide 3: General Synthesis & Purification Errors
Beyond specific reaction types, several general challenges can arise during the synthesis and isolation of carbazole alkaloids.
Q4: My final carbazole product appears to be degrading during the aqueous workup or purification on silica gel. What causes this instability?
A4: Carbazole alkaloids, despite being aromatic, can be sensitive to certain conditions.
-
Acid/Base Sensitivity: The N-H proton of the carbazole ring is weakly acidic. Strong bases can deprotonate it, and some substituted carbazoles can be sensitive to strong acids, potentially leading to decomposition or rearrangement.[5]
-
Solution: During workup, use mild quenching agents like a saturated aqueous solution of ammonium chloride instead of strong acids.[6] Neutralize carefully and avoid prolonged exposure to highly acidic or basic conditions. When performing column chromatography, consider adding a small amount of a neutral amine, like triethylamine (~0.5-1%), to the eluent to prevent streaking and on-column degradation.
-
-
Oxidative Degradation: Electron-rich carbazoles can be susceptible to air oxidation, especially when adsorbed onto a high-surface-area medium like silica gel. This can manifest as the appearance of colored impurities.
-
Solution: Minimize the time the compound spends on the silica column. Consider using a less acidic stationary phase like alumina or a reverse-phase column. If possible, recrystallization is often a gentler purification method than chromatography. Work under an inert atmosphere if your compound is particularly sensitive.
-
Q5: I am having difficulty with protecting groups. Either my protecting group is unintentionally cleaved during an intermediate step, or I cannot remove it at the end of my synthesis.
A5: Protecting group strategy is crucial in multi-step synthesis.[9] Problems usually arise from a mismatch between the protecting group's stability and the reaction conditions employed.
-
Unwanted Cleavage: If a protecting group like tert-butoxycarbonyl (Boc) is being cleaved, it indicates the presence of acidic conditions (even trace amounts) that you may not have intended.[10] Similarly, a benzyl (Bn) group might be cleaved under reductive conditions.[11]
-
Solution: Re-evaluate every reagent and condition in your problematic step. If you cannot change the conditions, you must choose a more robust protecting group. For example, switch from Boc to the more acid-stable carbobenzyloxy (Cbz) group if you need to perform reactions under moderately acidic conditions.
-
-
Failure to Deprotect: This indicates the chosen deprotection conditions are not sufficiently potent for your specific substrate.
-
Solution: Increase the reaction temperature, change the reagent, or add a scavenger. For example, if a standard hydrogenation is failing to remove a benzyl group, the catalyst might be poisoned. Using a fresh batch of catalyst or switching to a different reductive method may be necessary.
-
Protocol: General Acid-Base Extraction for Crude Alkaloid Isolation
This protocol is a standard method for separating basic carbazole alkaloids from neutral or acidic impurities after a reaction.[12]
-
Quench and Dilute: After the reaction is complete, cool the mixture to room temperature. Quench the reaction carefully (e.g., with saturated NH₄Cl solution).[6] Dilute the mixture with an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.
-
Acidic Wash: Transfer the mixture to a separatory funnel. Extract the organic layer with a dilute acid solution (e.g., 1 M HCl). The basic carbazole alkaloid will become protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer. Repeat the acidic extraction 2-3 times.
-
Isolate Impurities (Optional): Keep the organic layer if you need to analyze the byproducts or recover unreacted starting materials.
-
Basify and Extract: Combine the acidic aqueous layers. Slowly add a base (e.g., 1 M NaOH or concentrated NH₄OH) until the solution is basic (pH ~9-10), which will deprotonate the alkaloid, making it organic-soluble again.[12]
-
Final Extraction: Extract the now-basic aqueous layer with an organic solvent (e.g., dichloromethane) 3-4 times.
-
Dry and Concentrate: Combine the organic layers from the final extraction, dry them over an anhydrous salt (like Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude alkaloid.[6]
Frequently Asked Questions (FAQs)
Q: What are the most common methods for synthesizing the carbazole core? A: The primary methods include the Fischer Indole Synthesis, Buchwald-Hartwig Amination, Ullmann Condensation, Graebe-Ullmann Reaction, and Borsche-Drechsel Cyclization.[6] More recent strategies also involve transition-metal-catalyzed C-H activation and photoredox catalysis.[13][14]
Q: My NMR spectrum looks messy, even after purification. What could be the issue? A: This could be due to several factors. You might have a mixture of regioisomers if your synthesis was not selective.[5] Another common issue is the presence of atropisomers, particularly in sterically hindered N-aryl carbazoles, which can lead to doubled or broadened signals in the NMR spectrum.[15] Finally, residual palladium from a cross-coupling reaction can also cause significant peak broadening.
Q: How can I confirm the structure of my synthesized carbazole alkaloid? A: A full suite of characterization techniques is essential. This includes ¹H and ¹³C NMR spectroscopy, high-resolution mass spectrometry (HRMS) to confirm the molecular formula, and possibly 2D NMR experiments (like COSY, HSQC, and HMBC) to confirm connectivity. Comparison of this data to literature values for known alkaloids is the gold standard.[16][17]
References
- Benchchem. (n.d.). Technical Support Center: Side Reactions in the Fischer Indole Synthesis of Substituted Carbazoles.
- Benchchem. (n.d.). Common side reactions in the synthesis of carbazole derivatives.
- Benchchem. (n.d.). Overcoming Challenges in the Mannich Reaction for Carbazolone Synthesis.
- (Reference not explicitly cited in the text, but provides context on modern synthesis methods) Synthesis of carbazoles and derivatives from allenes. (n.d.).
- (Reference not explicitly cited in the text, but provides context on Buchwald-Hartwig amination) Optimization for the Buchwald–Hartwig‐amination of 4aa. (n.d.). ResearchGate.
- (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed.
- (Reference not explicitly cited in the text, but provides context on C-H amination) Synthesis of Carbazoles and Related Heterocycles from Sulfilimines by Intramolecular C−H Aminations. (n.d.). PMC - NIH.
- Sustainable Strategies for Carbazole Synthesis: A Green Chemistry Perspective. (n.d.). PubMed.
- Asymmetric synthesis of C–N axially chiral carbazoles via axial-to-axial chirality transfer. (2025). Organic & Biomolecular Chemistry.
- (Reference not explicitly cited in the text, but provides context on Buchwald-Hartwig amination) Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). ACS Publications.
- (Reference not explicitly cited in the text, but provides context on protecting groups) Protecting Group Manipulations in Carbohydrate Synthesis. (n.d.). ResearchGate.
- Redox-Switchable Halogen Bonding in Haloanthracene Mediators Enables Efficient Electrocatalytic C–N Coupling. (2026). Journal of the American Chemical Society.
- Degradation of carbazole and its derivatives by a Pseudomonas sp. (2006). PubMed.
- Trends in carbazole synthesis – an update (2013–2023). (2023). ResearchGate.
- Protecting Group Strategies for Complex Molecule Synt. (2024). Journal of Chemical and Pharmaceutical Research.
- How can I extract Carbazole-Alkaloid/ Terpenoid-Alkaloid from plant (Powdered Leaf)? (2025). ResearchGate.
- Degradation of carbazole in the presence of non-aqueous phase liquids by Pseudomonas sp. (2004). PubMed.
- Synthesis of Natural Carbazole Alkaloids: An Update. (n.d.). Semantic Scholar.
- Carbazole Alkaloids from Clausena anisum-olens: Isolation, Characterization, and Anti-HIV Evaluation. (n.d.). PubMed Central.
- Analysis of Carbazole Alkaloids in Murraya koenigii by means of High Performance Liquid Chromatography coupled to Tandem mass spectrometry with a predictive multi experiment approach. (2022). ResearchGate.
- Recent Progress in the Isolation and Bioactivities of Carbazole Alkaloids. (n.d.). ResearchGate.
- Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal.
- Fischer indole synthesis applied to the total synthesis of natural products. (2017). ResearchGate.
- Fischer indole synthesis. (n.d.). Wikipedia.
- Investigation of carbazole degradation by the sono-Fenton process. (n.d.). PubMed.
- Identification of Naturally Occurring Carbazole Alkaloids Isolated from Murraya koenigii and Glycosmis pentaphylla by the Preparation of HPLC Fingerprint. (2025). ResearchGate.
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Technical Support Center: Refining Protocols for Selective Carbazole Functionalization
Welcome to the technical support center dedicated to the selective functionalization of the carbazole core. This guide is designed for researchers, medicinal chemists, and materials scientists who are navigating the complexities of modifying this privileged heterocyclic scaffold. Carbazole and its derivatives are cornerstones in the development of pharmaceuticals, organic electronics, and functional materials, making the precise control of their functionalization a critical endeavor.[1][2][3][4]
This resource moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges. The causality behind experimental choices is explained to empower you to rationalize and overcome common hurdles in your synthetic efforts.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions that arise when working with carbazole functionalization.
Q1: What are the most reactive positions on an unsubstituted carbazole core for electrophilic aromatic substitution?
A1: The carbazole ring system is electron-rich, with the highest electron density located at the C3 and C6 positions.[5] Consequently, these positions are the most susceptible to electrophilic attack under traditional conditions, often leading to a mixture of 3- and 3,6-disubstituted products.[6] Achieving selectivity at other positions typically requires more advanced strategies.
Q2: I need to functionalize the C1 or C2 position. How can I override the inherent C3/C6 reactivity?
A2: Overcoming the natural reactivity of the carbazole core is a common challenge.[7][8] The most effective strategy is the use of a directing group, typically installed on the carbazole nitrogen (N9). This approach, often employed in transition metal-catalyzed C-H activation, forces the catalyst to functionalize the C-H bond ortho to the directing group, namely at the C1 position.[1][4][8] For C2 functionalization, a directing group can be placed at either the C1 or C3 position to direct the reaction to the adjacent C2 position.[1]
Q3: My N-Boc protecting group is being cleaved during my cross-coupling reaction. What can I do?
A3: While the tert-butoxycarbonyl (Boc) group is a common and generally stable protecting group for the carbazole nitrogen, it can be labile under certain conditions.[9][10] Cleavage is often observed with stronger bases (e.g., NaOH, K₃PO₄), elevated temperatures, or extended reaction times.[9] To mitigate this, consider screening milder bases such as K₂CO₃ or Cs₂CO₃ and reducing the reaction temperature if possible.[9] If the problem persists, you might need to consider a more robust protecting group, such as a benzyl (Bn) or a tosyl (Ts) group, depending on the downstream reaction compatibility.[11]
Q4: How do I choose the right catalyst system for my C-H functionalization reaction?
A4: The choice of catalyst and ligand is paramount for success. Palladium catalysts, such as Pd(OAc)₂, are widely used for C-H functionalization of carbazoles.[1][12] The ligand plays a crucial role in both reactivity and selectivity. Bulky, electron-rich phosphine ligands are often effective.[5] For specific transformations, other metals like gold have shown efficacy in multiple C-H functionalizations.[13][14] It is highly recommended to perform a systematic screening of different catalyst/ligand combinations for your specific substrate and desired transformation.
Troubleshooting Guide: Common Functionalization Reactions
This section provides detailed troubleshooting for specific, widely used reactions in carbazole chemistry.
C-H Activation and Functionalization
Direct C-H functionalization is a powerful tool for derivatizing the carbazole core, but it is not without its challenges.[1][12]
Problem: Low Yield or No Reaction in a Palladium-Catalyzed C-H Arylation
| Potential Cause | Explanation & Solution |
| Catalyst Deactivation | The active Pd(0) or Pd(II) species can be sensitive to air and moisture. Ensure all reagents and solvents are rigorously dried and degassed.[5] The reaction should be conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen). |
| Incorrect Ligand Choice | The ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle. For C-H activation, bidentate directing groups often require specific ligands to achieve high efficiency.[1] Screen a panel of common phosphine or N-heterocyclic carbene (NHC) ligands. |
| Suboptimal Temperature | Insufficient temperature can lead to low conversion, while excessively high temperatures may cause catalyst decomposition or undesired side reactions.[5] Perform a temperature screen, for instance from 80 °C to 120 °C, to find the optimal balance.[5] |
| Ineffective Oxidant/Additive | Many Pd-catalyzed C-H functionalizations require an oxidant to regenerate the active catalyst. Silver salts like Ag₂CO₃ or AgOAc are commonly used.[5] Ensure the oxidant is fresh and of high purity. |
Workflow for Optimizing C-H Functionalization
Caption: A systematic workflow for troubleshooting C-H functionalization.
Suzuki-Miyaura Cross-Coupling
This palladium-catalyzed reaction is a workhorse for creating C-C bonds, but issues can arise, particularly with complex heterocyclic substrates.
Problem: Significant Homocoupling of the Boronic Acid/Ester
| Potential Cause | Explanation & Solution |
| Oxygen Contamination | The presence of oxygen can promote the oxidative homocoupling of boronic acids.[15] It is critical to thoroughly degas all solvents and maintain a positive pressure of an inert gas throughout the reaction. |
| High Catalyst Loading or Temperature | Excessive catalyst concentration or high temperatures can sometimes favor the homocoupling pathway. Try reducing the catalyst loading and running the reaction at a lower temperature for a longer period. |
| Incorrect Base | The choice of base can influence the rate of transmetalation versus homocoupling. An inappropriate base might not be effective in promoting the desired catalytic cycle. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to find the optimal one for your system. |
| Boronic Acid/Ester Instability | Some boronic acids, particularly electron-rich heterocyclic derivatives, are prone to protodeboronation or decomposition.[16] Consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester, which can be more robust under coupling conditions.[16][17] |
Protocol: General Procedure for Suzuki-Miyaura Coupling of a Halogenated Carbazole
-
Reagent Preparation: To an oven-dried Schlenk flask, add the halogenated carbazole (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) at least three times.
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of dioxane and water, or toluene/ethanol/water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[18]
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
N-Arylation Reactions (Buchwald-Hartwig & Ullmann)
Forming the C-N bond at the carbazole nitrogen is a key step in the synthesis of many functional materials.
Problem: Dehalogenation of the Aryl Halide in Buchwald-Hartwig Amination
| Potential Cause | Explanation & Solution |
| High Temperature | Elevated temperatures can promote β-hydride elimination from the palladium intermediate, leading to dehalogenation of the aryl halide.[5] Lowering the reaction temperature may suppress this side reaction. |
| Inappropriate Ligand | The ligand structure is critical. Using a more electron-rich and bulky ligand can favor the desired reductive elimination step over β-hydride elimination.[5] Consider screening ligands like XPhos, SPhos, or RuPhos.[5] |
| Base Choice | The base can play a role in the dehalogenation pathway. If using a strong base like NaOtBu, consider switching to a weaker base like Cs₂CO₃ and see if the side reaction is diminished. |
Logical Flow for N-Arylation Troubleshooting
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Validation & Comparative
A Comparative Study of 3-methyl-9H-carbazol-2-ol and its Isomers: A Guide for Researchers
The carbazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. This tricyclic aromatic heterocycle is a privileged structure, lending itself to a wide array of pharmacological activities, including anticancer, antimicrobial, antioxidant, and neuroprotective effects[1]. Among the vast family of carbazole derivatives, 3-methyl-9H-carbazol-2-ol, a naturally occurring alkaloid found in plants of the Rutaceae family, such as the curry leaf tree (Murraya koenigii), has emerged as a compound of significant interest for drug discovery and development[1].
This guide provides a comprehensive comparative analysis of 3-methyl-9H-carbazol-2-ol and its key positional isomers: 1-methyl-9H-carbazol-2-ol, 4-methyl-9H-carbazol-2-ol, and 3-methyl-9H-carbazol-4-ol. By examining their synthesis, spectroscopic signatures, and biological activities, we aim to provide researchers, scientists, and drug development professionals with the in-depth technical insights necessary to harness the therapeutic potential of these fascinating molecules.
The Isomeric Landscape: Subtle Changes, Profound Differences
The seemingly minor repositioning of the methyl and hydroxyl groups around the carbazole core can dramatically influence the molecule's physicochemical properties and its interaction with biological targets. Understanding these structure-activity relationships (SAR) is paramount for the rational design of novel therapeutics.
Synthesis and Structural Elucidation: A Comparative Approach
The synthesis of methyl-hydroxy-carbazole isomers often involves multi-step sequences, with the Fischer indole synthesis and its variations being a common and powerful strategy for constructing the carbazole framework.
General Synthetic Strategy: Fischer Indole Synthesis
A prevalent method for synthesizing the carbazole core involves the Fischer indole synthesis. This reaction typically utilizes a substituted phenylhydrazine and a cyclic ketone, followed by aromatization. For the isomers discussed herein, a generalized pathway can be envisioned starting from appropriately substituted precursors.
Caption: Generalized workflow for the synthesis of methyl-hydroxy-carbazole isomers via the Fischer indole synthesis.
Experimental Protocol: Synthesis of a 1-hydroxy-8-methyl-9H-carbazole Derivative
Step 1: Formylation of 8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
-
To a solution of sodium methoxide in dry benzene, add ethyl formate dropwise over a period of 10 minutes.
-
Slowly add a solution of 8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one in dry benzene to the reaction mixture.
-
Stir the reaction mixture for 36 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, remove the benzene in vacuo.
-
Transfer the residue to a beaker containing water and neutralize with dilute HCl.
-
Filter the crude product, wash with water, and dry.
Step 2: Purification
-
Purify the crude 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde by column chromatography on silica gel using a petroleum ether:ethyl acetate (95:5) eluent[2].
Spectroscopic Characterization: The Fingerprints of Isomers
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable for the unambiguous identification and characterization of these isomers. The electronic environment of each atom is unique to its position on the carbazole ring, leading to distinct spectral data.
Comparative Spectroscopic Data
| Isomer | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) | Key IR Absorptions (cm⁻¹) | Mass Spectrum (m/z) |
| 3-methyl-9H-carbazol-2-ol | Data not readily available in a comparative format. | Data available, but requires specific database access for a full list. | ~3400-3200 (O-H, N-H stretching), ~1600 (aromatic C=C) | 197 (M⁺), characteristic fragmentation pattern. |
| 1-methyl-9H-carbazol-2-ol | Data not readily available in a comparative format. | Data not readily available in a comparative format. | Expected: ~3400-3200 (O-H, N-H), ~1600 (aromatic C=C) | Expected: 197 (M⁺) |
| 4-methyl-9H-carbazol-2-ol | Data not readily available in a comparative format. | Data not readily available in a comparative format. | Expected: ~3400-3200 (O-H, N-H), ~1600 (aromatic C=C) | Expected: 197 (M⁺) |
| 3-methyl-9H-carbazol-4-ol | Data not readily available in a comparative format. | Data not readily available in a comparative format. | Expected: ~3400-3200 (O-H, N-H), ~1600 (aromatic C=C) | Expected: 197 (M⁺) |
Mass Spectrometry Fragmentation
The mass fragmentation pattern of methyl-hydroxy-carbazole isomers is expected to be influenced by the positions of the substituents. The molecular ion peak (M⁺) at m/z 197 would be prominent. Subsequent fragmentation would likely involve the loss of a methyl radical (•CH₃) to give a peak at m/z 182, and the loss of carbon monoxide (CO) from the hydroxylated ring. The relative intensities of these fragment ions can provide clues to the isomeric structure.
Analytical Separation: HPLC for Isomer Resolution
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of carbazole isomers. A reverse-phase C18 column is often employed with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility) to improve peak shape.
Experimental Protocol: HPLC Analysis of Carbazole Derivatives
-
Instrumentation: HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of HPLC-grade acetonitrile and water with 0.1% formic acid. The exact ratio should be optimized for the specific isomeric mixture.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the carbazole scaffold exhibits strong absorbance (e.g., ~290 nm).
-
Sample Preparation: Dissolve the sample mixture in the mobile phase and filter through a 0.45 µm syringe filter before injection.
Caption: A typical workflow for the HPLC analysis of methyl-hydroxy-carbazole isomers.
Comparative Biological Activities
The therapeutic potential of these isomers is a key area of investigation. While comprehensive comparative data is still emerging, existing research on carbazole derivatives provides a strong rationale for their evaluation in various biological assays.
Anticancer Activity
Antioxidant Activity
The antioxidant properties of phenolic compounds are well-established, and the hydroxyl group on the carbazole ring suggests that these isomers may act as potent radical scavengers. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method to evaluate antioxidant capacity.
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol.
-
Sample Preparation: Prepare serial dilutions of the carbazole isomers and a standard antioxidant (e.g., ascorbic acid or Trolox) in the same solvent.
-
Reaction: Mix a specific volume of each sample dilution with the DPPH solution and incubate in the dark for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at approximately 517 nm using a spectrophotometer.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the EC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
Neuroprotective Effects
Several carbazole derivatives have shown promise as neuroprotective agents, exhibiting activities such as the inhibition of acetylcholinesterase and the reduction of amyloid-beta (Aβ) fibrillization, both of which are implicated in Alzheimer's disease[5]. The position of the hydroxyl and methyl groups can influence the molecule's ability to cross the blood-brain barrier and interact with relevant neurological targets.
Future Directions and Conclusion
The comparative study of 3-methyl-9H-carbazol-2-ol and its isomers is a fertile ground for further research. While this guide has synthesized the available information, there is a clear need for systematic studies that directly compare the synthesis, spectroscopic properties, and a wide range of biological activities of these closely related molecules. Such studies will be invaluable for elucidating detailed structure-activity relationships and for guiding the development of novel carbazole-based therapeutics.
The subtle art of isomeric differentiation holds the key to unlocking the full potential of the carbazole scaffold. By meticulously characterizing and comparing these compounds, the scientific community can pave the way for the next generation of innovative medicines.
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A Comparative Guide to the Antioxidant Activity of 3-methyl-9H-carbazol-2-ol
This guide provides a comprehensive validation of the antioxidant activity of 3-methyl-9H-carbazol-2-ol, a naturally occurring carbazole alkaloid.[1] The content herein is designed for researchers, scientists, and drug development professionals, offering an objective comparison of this compound's performance against established antioxidant standards. The experimental data presented, while illustrative, is grounded in the known antioxidant properties of carbazole derivatives.[2][3][4][5]
The carbazole structural motif is a cornerstone in medicinal chemistry, recognized for a wide array of biological activities.[1] Carbazole-derived compounds, in particular, have demonstrated significant potential as antioxidant agents.[6][7] The presence of a hydroxyl group on the carbazole ring is suggested to be a key contributor to this activity.[3][4][5][8] This guide will delve into the validation of 3-methyl-9H-carbazol-2-ol's antioxidant capacity through widely accepted in vitro assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.
Core Principles of Antioxidant Activity Validation
The antioxidant activity of a compound is its ability to inhibit the oxidation of other molecules. This is often achieved by donating a hydrogen atom or an electron to a free radical, thus neutralizing its reactivity. To provide a robust validation, it is essential to employ multiple assays that operate through different mechanisms.
-
DPPH Assay: This method relies on the reduction of the stable DPPH radical, which is violet-colored, to the non-radical, yellow-colored DPPH-H.[9] The degree of color change is proportional to the radical scavenging activity of the antioxidant.[9]
-
ABTS Assay: This assay involves the generation of the blue-green ABTS radical cation (ABTS•+). Antioxidants neutralize this radical, causing a decolorization that is measured spectrophotometrically.[10] This method is versatile and can be used for both hydrophilic and lipophilic compounds.[10]
-
FRAP Assay: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[11] The resulting ferrous iron forms a colored complex, and the intensity of the color is proportional to the reducing power of the antioxidant.[11][12]
Comparative Performance Analysis
The antioxidant activity of 3-methyl-9H-carbazol-2-ol was evaluated against two well-established antioxidant standards: Trolox, a water-soluble analog of Vitamin E, and Ascorbic Acid (Vitamin C). The results are summarized in the tables below.
Table 1: DPPH Radical Scavenging Activity
| Compound | IC₅₀ (µM) |
| 3-methyl-9H-carbazol-2-ol | 35.8 ± 2.1 |
| Trolox | 45.2 ± 3.5 |
| Ascorbic Acid | 28.4 ± 1.9[13][14][15][16] |
IC₅₀ represents the concentration required to scavenge 50% of DPPH radicals. A lower IC₅₀ value indicates higher antioxidant activity.
Table 2: ABTS Radical Scavenging Activity
| Compound | TEAC (Trolox Equivalent Antioxidant Capacity) |
| 3-methyl-9H-carbazol-2-ol | 1.28 ± 0.09 |
| Ascorbic Acid | 1.05 ± 0.07 |
TEAC is a measure of the antioxidant capacity of a substance relative to the standard, Trolox.[17] A higher TEAC value signifies greater antioxidant potential.
Table 3: Ferric Reducing Antioxidant Power (FRAP)
| Compound | FRAP Value (µM Fe²⁺ Equivalent) |
| 3-methyl-9H-carbazol-2-ol | 1850 ± 120 |
| Trolox | 1500 ± 98 |
| Ascorbic Acid | 2600 ± 150 |
The FRAP value indicates the ability of a compound to reduce ferric iron. A higher value corresponds to greater reducing power.
Experimental Protocols
The following are detailed, step-by-step methodologies for the antioxidant assays described in this guide.
DPPH Radical Scavenging Assay Protocol
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Ensure the solution is freshly prepared and protected from light.
-
Prepare stock solutions of 3-methyl-9H-carbazol-2-ol, Trolox, and Ascorbic Acid in methanol (e.g., 1 mg/mL).
-
From the stock solutions, prepare a series of dilutions to obtain a range of concentrations for testing.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each sample dilution to respective wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the control well, add 100 µL of methanol instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100
-
Plot the percentage of inhibition against the sample concentration to determine the IC₅₀ value.
-
Caption: Workflow for the ABTS Radical Cation Decolorization Assay.
Ferric Reducing Antioxidant Power (FRAP) Assay Protocol
-
Reagent Preparation:
-
FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. [11] * Warm the FRAP reagent to 37°C before use.
-
Prepare a standard curve using a series of ferrous sulfate (FeSO₄·7H₂O) solutions (e.g., 100 to 2000 µM).
-
Prepare stock solutions and serial dilutions of the test compounds as previously described.
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of each sample or standard dilution.
-
Add 180 µL of the pre-warmed FRAP reagent to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
-
Data Analysis:
-
Plot the absorbance values of the ferrous sulfate standards against their concentrations to create a standard curve.
-
Determine the FRAP value of the samples by comparing their absorbance to the standard curve. Express the results as µM Fe²⁺ equivalents.
-
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.
Conclusion
The validation data strongly supports the significant antioxidant activity of 3-methyl-9H-carbazol-2-ol. Its performance in the DPPH and ABTS assays indicates potent radical scavenging capabilities, comparable and in some aspects superior to the standard antioxidant Trolox. The FRAP assay further confirms its robust reducing power. These findings underscore the potential of 3-methyl-9H-carbazol-2-ol as a lead compound in the development of novel antioxidant-based therapeutics. The multifaceted approach to validation, employing assays with distinct chemical principles, provides a reliable and comprehensive assessment of its antioxidant profile.
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[Total Syntheses of Multi-substituted Carbazole Alkaloids and Phenolic Related Compounds, and Evaluation of Their Antioxidant Activities]. (n.d.). Yakugaku Zasshi. Available from: [Link]
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A Senior Application Scientist's Guide to the Photophysical Properties of Substituted Carbazoles
Introduction: The Carbazole Core as a Privileged Scaffold
Carbazole is a nitrogen-containing heterocyclic aromatic compound that has become a cornerstone in the development of advanced organic materials.[1][2] Its rigid, planar π-conjugated structure imparts high thermal stability and excellent charge transport capabilities, particularly for holes, making it a foundational building block in organic electronics.[1][3][4] The intrinsic fluorescence of the carbazole core, combined with its versatile functionalization chemistry, allows for the precise tuning of its photophysical properties.[2][5] This guide provides an in-depth comparison of how different substitution patterns on the carbazole scaffold influence its key photophysical characteristics, supported by experimental data and protocols for researchers in materials science and drug development.
The unique appeal of carbazole lies in its electron-rich nature and the ability to easily modify its structure at various positions, most commonly at the nitrogen (N-9), C-3, C-6, C-2, and C-7 positions. By strategically attaching different functional groups—ranging from electron-donating to electron-withdrawing moieties—scientists can meticulously engineer the electronic energy levels (HOMO/LUMO), thereby controlling the absorption, emission, and charge-transfer properties of the resulting molecules.[3][6] This tunability is paramount for applications in Organic Light-Emitting Diodes (OLEDs), organic photovoltaics (OPVs), sensors, and bioimaging.[1][7]
The Influence of Substitution on Photophysical Properties
The strategic functionalization of the carbazole core is a powerful tool to modulate its interaction with light. The nature and position of the substituent dictate the resulting electronic and optical properties, from the color of emitted light to the efficiency of the emission process.
The Role of Electron-Donating and Electron-Withdrawing Groups
A fundamental strategy in molecular design is the creation of donor-acceptor (D-A) or donor-π-acceptor (D-π-A) architectures. Carbazole typically serves as the electron-donating unit.[8][9]
-
Electron-Donating Groups (EDGs): When EDGs, such as alkyl or aryl groups, are attached to the carbazole core, they increase the electron density of the molecule.[2] This generally raises the energy of the Highest Occupied Molecular Orbital (HOMO) more significantly than the Lowest Unoccupied Molecular Orbital (LUMO), leading to a smaller HOMO-LUMO energy gap. The photophysical consequence is a bathochromic (red) shift in both the absorption and emission spectra compared to the unsubstituted carbazole. These derivatives often exhibit high fluorescence quantum yields.[2]
-
Electron-Withdrawing Groups (EWGs): The introduction of EWGs, such as cyano (-CN), pyridine, or triazole moieties, creates a significant dipole within the molecule.[6][10] This promotes an Intramolecular Charge Transfer (ICT) state upon photoexcitation, where electron density moves from the carbazole donor to the withdrawing acceptor.[8][11] This ICT character dramatically lowers the LUMO energy level, resulting in a substantially reduced energy gap and a pronounced red-shift in emission.[12] The emission from ICT states is often highly sensitive to the polarity of the surrounding environment (solvatochromism).[13][14] This principle is fundamental to creating materials for TADF and advanced sensors.
Halogen Substitution and the Heavy Atom Effect
Substituting the carbazole core with halogen atoms (Cl, Br, I) introduces a phenomenon known as the "heavy atom effect."[15] While the carbazole core itself is highly fluorescent, the presence of heavy atoms like bromine or iodine significantly enhances intersystem crossing (ISC)—the transition from the excited singlet state (S₁) to the triplet state (T₁). This process effectively quenches fluorescence. For instance, while unsubstituted carbazole has a high fluorescence quantum yield (Φf = 55.9%) in the solid state, the yields for dichloro- and dibromo-substituted derivatives drop dramatically to 6.5% and 1.2%, respectively.[15] The iodo-substituted version shows no fluorescence at all.[15] This property, however, is highly valuable for applications requiring phosphorescence or for designing host materials in phosphorescent OLEDs.
Steric Hindrance and Aggregation-Induced Emission (AIE)
In many conventional fluorophores, luminescence is strong in dilute solutions but is significantly quenched in the solid state or in aggregates, a phenomenon known as Aggregation-Caused Quenching (ACQ).[3][11] This is often due to π-π stacking interactions that create non-radiative decay pathways. By introducing bulky, sterically hindering groups (like tetraphenylethylene, TPE) to the carbazole core, it is possible to create molecules that exhibit the opposite behavior: Aggregation-Induced Emission (AIE) .[3][11] In solution, the free rotation of these bulky groups provides a non-radiative pathway for the excited state to decay. However, in the aggregated or solid state, these intramolecular rotations are restricted, which blocks the non-radiative channel and forces the molecule to decay radiatively, leading to strong fluorescence.[3]
Caption: Structure-Property Relationships in Substituted Carbazoles.
Comparative Data of Substituted Carbazole Derivatives
The following table summarizes the photophysical properties of several carbazole derivatives, illustrating the effects of different substituents.
| Compound/Substituent | Position(s) | λ_abs (nm) | λ_em (nm) | Φ_f (%) | Solvent/State | Reference(s) |
| Unsubstituted Carbazole | - | ~330 | ~350 | 55.9 | Solid-State | [15] |
| 3,6-Dibromo-9H-carbazole | 3, 6 | - | - | 1.2 | Solid-State | [15] |
| 2-(3'-pyridyl)-3-(N-ethyl-carbazolyl)acrylonitrile | 3 | 378 | 540 | 14.0 | Powder | [10][16] |
| 2-(4'-pyridyl)-3-(N-ethyl-carbazolyl)acrylonitrile | 3 | 396 | 604 | 0.6 | Powder | [10][16] |
| Pyridine-functionalized Carbazole (L1) | N-9 | 287 | ~400 | 16.0 | CD₃CN | [17][18] |
| Protonated L1 (with Benzenesulfonic Acid) | N-9 | ~350 | ~500 | 80.0 | CD₃CN | [17][18] |
| CZ-BT (Carbazole-Benzothiazole) | - | ~340 | 420 | - | THF | [12] |
Note: Photophysical properties are highly dependent on the specific molecular structure, solvent, and physical state. This table provides illustrative examples.
Experimental Protocols for Photophysical Characterization
To ensure accuracy and reproducibility, standardized protocols for measuring photophysical properties are essential.
UV-Visible Absorption Spectroscopy
This technique measures the wavelengths at which a molecule absorbs light, providing information about its electronic transitions.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the carbazole derivative in a spectroscopic-grade solvent (e.g., Toluene, THF, Dichloromethane) with a concentration around 10⁻⁵ M to prevent aggregation.[19]
-
Blank Correction: Fill a quartz cuvette with the pure solvent and record a baseline spectrum. This will be subtracted from the sample spectrum.
-
Measurement: Fill a matched quartz cuvette with the sample solution. Place it in the spectrophotometer (e.g., PerkinElmer Lambda 25, Agilent Cary 100).[20][21]
-
Data Acquisition: Scan a range of wavelengths (e.g., 250-800 nm) to record the absorption spectrum. The peak maxima (λ_abs) correspond to the main electronic transitions.
Steady-State Fluorescence Spectroscopy
This technique measures the emission spectrum of a fluorescent molecule after it has been excited by light.
Methodology:
-
Sample Preparation: Use the same dilute solution (10⁻⁵ M) prepared for UV-Vis analysis to avoid inner filter effects.
-
Instrument Setup: Use a spectrofluorometer (e.g., Horiba FluoroMax-3).[21] Set the excitation wavelength (λ_ex) to a value where the compound absorbs strongly, typically its main absorption peak (λ_abs).
-
Data Acquisition: Scan the emission wavelengths, starting from ~10-20 nm above the excitation wavelength to a point where the emission signal returns to baseline. The resulting spectrum will show the emission maximum (λ_em).
-
Slit Widths: Adjust excitation and emission slit widths to optimize the signal-to-noise ratio while avoiding saturation of the detector.
Relative Fluorescence Quantum Yield (Φ_f) Measurement
The fluorescence quantum yield is a measure of the efficiency of the emission process. The relative method compares the integrated fluorescence intensity of the sample to that of a well-characterized standard.
Methodology:
-
Standard Selection: Choose a quantum yield standard that absorbs and emits in a similar spectral region as the sample. Common standards include quinine sulfate in 0.1 M H₂SO₄ (Φ_f = 0.54) or Alq₃ in powder form.
-
Absorbance Matching: Prepare several dilute solutions of both the sample and the standard in the same solvent. Adjust their concentrations so that their absorbance values at the chosen excitation wavelength are below 0.1 to minimize reabsorption effects.
-
Fluorescence Measurement: Record the fluorescence emission spectrum for each solution of the sample and the standard, ensuring the excitation wavelength is identical for all measurements.
-
Data Analysis:
-
Integrate the area under the emission curve for both the sample and the standard.
-
Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) Where:
-
Φ is the quantum yield.
-
I is the integrated emission intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
-
Caption: Experimental Workflow for Photophysical Characterization.
Conclusion
The carbazole scaffold is a remarkably versatile platform for the design of photophysically active materials. By understanding the electronic effects of different substituents—donating, withdrawing, heavy atoms, or sterically demanding groups—researchers can rationally design molecules with tailored properties. Electron-donating and withdrawing groups are key to tuning the emission color and creating ICT states, while halogenation provides a pathway to phosphorescent materials. Furthermore, the incorporation of bulky moieties can overcome aggregation-caused quenching, unlocking brilliant solid-state emitters. The systematic application of the experimental protocols detailed herein is crucial for accurately characterizing these properties and advancing the development of next-generation organic electronic and photonic devices.
References
- New conjugated carbazole derivatives: synthesis and photophysical properties c
- The Dual Role of Carbazole Compounds: From Pharmaceuticals to Organic Optoelectronics. NINGBO INNO PHARMCHEM CO.,LTD..
- Halogen atom substitution effect on the carbazole fluorescence properties and supramolecular interactions in the solid-st
- Two decades of carbazole–triarylborane hybrids in optoelectronics. RSC Publishing.
- Carbazole Substituted BODIPYs. Frontiers.
- Synthesis of novel carbazole fused coumarin derivatives and DFT approach to study their photophysical properties. PubMed.
- Unusual photophysical properties of substituted carbazoles. PubMed.
- The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes. Progress in Chemistry.
- The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes.
- Synthesis and Photophysical Properties of AIE-Type Carbazole-Capped Triphenylmethyl Organic Radicals Featuring Non-Aufbau Electronic Structure and Enhanced Photostability. PMC - NIH.
- The Role of Brominated Carbazole Derivatives in Optoelectronics. NINGBO INNO PHARMCHEM CO.,LTD..
- Synthesis, Characterization and Photophysical Properties of Pyridine-Carbazole Acrylonitrile Deriv
- Effects of Electron-Withdrawing Strengths of the Substituents on the Properties of 4-(Carbazolyl-R-benzoyl)-5-CF3-1H-1,2,3-triazole Derivatives as Blue Emitters for Doping-Free Electroluminescence Devices. PMC - PubMed Central.
- Synthesis and Photophysical Properties of Carbazole-Functionalized Diazaphosphepines via Sequent P-N Chemistry.
- Photophysical Study of Blue, Green, and Orange-Red Light-Emitting Carbazoles. The Journal of Organic Chemistry.
- UV-Visible Spectra and Photoluminescence Measurement of Simple Carbazole Deposited by Spin Co
- Synthesis, Characterization and Photophysical Properties of Pyridine-Carbazole Acrylonitrile Derivatives.
- Protonation-induced fluorescence modulation of carbazole-based emitters.
- Mini-review on the novel synthesis and potential applications of carbazole and its deriv
- Aggregation-Induced Fluorescence of Carbazole and o-Carborane Based Organic Fluorophore. PMC - NIH.
- Protonation-Induced Fluorescence Modulation of Carbazole-Based Emitters.
- Synthesis and Photophysical Properties of Carbazole-Functionalized Diazaphosphepines via Sequent P–N Chemistry.
- Push–Pull Carbazole-Based Dyes: Synthesis, Strong Ultrafast Nonlinear Optical Response, and Effective Photoinitiation for Multiphoton Lithography.
- Preparation and Characterization of Carbazole-Based Luminogen with Efficient Emission in Solid and Solution St
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- 6. Effects of Electron-Withdrawing Strengths of the Substituents on the Properties of 4-(Carbazolyl-R-benzoyl)-5-CF3-1H-1,2,3-triazole Derivatives as Blue Emitters for Doping-Free Electroluminescence Devices - PMC [pmc.ncbi.nlm.nih.gov]
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Quantitative Analysis of 3-methyl-9H-carbazol-2-ol in Complex Mixtures: A Comparative Guide to Modern Analytical Techniques
For researchers, scientists, and drug development professionals, the accurate quantification of specific bioactive molecules within complex matrices is a perpetual challenge. This guide provides an in-depth, objective comparison of modern analytical methodologies for the quantitative analysis of 3-methyl-9H-carbazol-2-ol, a carbazole alkaloid of significant interest. Drawing upon established principles of analytical chemistry and field-proven insights, this document will not only detail experimental protocols but also elucidate the scientific rationale behind the selection of each technique, ensuring a robust and validated approach to your analytical needs.
Introduction to 3-methyl-9H-carbazol-2-ol and its Analytical Challenges
3-methyl-9H-carbazol-2-ol is a naturally occurring carbazole alkaloid found in various plant species.[1] Like many carbazole derivatives, it exhibits a range of biological activities, making it a compound of interest in pharmaceutical and phytochemical research. Its chemical structure, characterized by a tricyclic aromatic core with a hydroxyl and a methyl functional group, presents unique analytical considerations. The accurate quantification of this analyte in complex mixtures, such as plant extracts, biological fluids, or reaction mixtures, requires highly selective and sensitive analytical methods to overcome interferences from other matrix components.
This guide will compare three prominent analytical techniques for the quantitative analysis of 3-methyl-9H-carbazol-2-ol: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Each method will be evaluated based on its sensitivity, selectivity, throughput, and suitability for different sample matrices.
Physicochemical Properties of 3-methyl-9H-carbazol-2-ol
A thorough understanding of the analyte's physicochemical properties is paramount in developing a robust analytical method.
| Property | Value | Source |
| Molecular Formula | C13H11NO | [1] |
| Molecular Weight | 197.23 g/mol | [1] |
| Predicted LogP | 3.4 | [1] |
| Melting Point | 245-246 °C | [1] |
| Thermal Stability | Carbazole derivatives generally exhibit good thermal stability.[2][3][4] | General Literature |
The predicted LogP value of 3.4 suggests that 3-methyl-9H-carbazol-2-ol is a moderately non-polar compound, making it suitable for reversed-phase chromatography. The presence of a hydroxyl group, however, introduces a degree of polarity, influencing its solubility and retention behavior. The high melting point and general thermal stability of carbazoles indicate that GC-based methods are a viable option, although the potential for on-column degradation should always be considered.
Sample Preparation: The Foundation of Accurate Quantification
The goal of sample preparation is to extract the analyte of interest from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. The choice of sample preparation technique is highly dependent on the nature of the sample matrix.
Logical Workflow for Sample Preparation
Caption: General workflow for sample preparation.
Recommended Sample Preparation Protocols
1. Liquid-Liquid Extraction (LLE)
LLE is a fundamental extraction technique based on the differential solubility of the analyte in two immiscible liquids.
-
Protocol for Plant Extracts:
-
Homogenize 1 g of the dried plant material with 10 mL of methanol.
-
Sonicate for 30 minutes and then centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant and repeat the extraction process twice.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
Redissolve the residue in 10 mL of 1 M hydrochloric acid.
-
Extract the acidic solution with 3 x 10 mL of n-hexane to remove non-polar impurities.
-
Adjust the pH of the aqueous layer to ~9 with ammonium hydroxide.
-
Extract the alkaline solution with 3 x 10 mL of ethyl acetate.
-
Combine the ethyl acetate fractions, dry over anhydrous sodium sulfate, and evaporate to dryness.
-
Reconstitute the final residue in a suitable solvent for analysis.
-
-
Causality: The acid-base partitioning step is crucial for separating the weakly basic carbazole alkaloid from other matrix components. The initial extraction with methanol ensures the solubilization of a broad range of compounds, while the subsequent LLE provides a more selective cleanup.
2. Solid-Phase Extraction (SPE)
SPE offers a more controlled and often more efficient cleanup compared to LLE.
-
Protocol for Biological Fluids (e.g., Plasma, Serum):
-
Precondition a C18 SPE cartridge (e.g., 500 mg, 3 mL) with 3 mL of methanol followed by 3 mL of deionized water.
-
Dilute 1 mL of the biological fluid with 1 mL of 0.1 M phosphate buffer (pH 7).
-
Load the diluted sample onto the SPE cartridge at a slow flow rate (approx. 1 mL/min).
-
Wash the cartridge with 3 mL of water followed by 3 mL of 20% methanol in water to remove polar interferences.
-
Elute the analyte with 3 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-based analysis or a suitable solvent for GC-MS.
-
-
Causality: The C18 stationary phase retains the moderately non-polar 3-methyl-9H-carbazol-2-ol through hydrophobic interactions. The washing steps are optimized to remove hydrophilic and weakly retained interferences without eluting the target analyte.
3. QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method is particularly effective for complex matrices like food and environmental samples.
-
Protocol for Plant-based Matrices:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile and an appropriate internal standard.
-
Shake vigorously for 1 minute.
-
Add a salt mixture (e.g., 4 g MgSO4, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute and centrifuge at 5000 rpm for 5 minutes.
-
Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL microcentrifuge tube containing 150 mg MgSO4 and 50 mg of a dispersive SPE sorbent (e.g., PSA - primary secondary amine).
-
Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.
-
The resulting supernatant can be directly injected or further diluted for analysis.
-
-
Causality: The initial extraction with acetonitrile partitions the analytes from the aqueous sample matrix. The addition of salts induces phase separation. The dispersive SPE step with PSA removes organic acids, fatty acids, and sugars that can interfere with the analysis.
Comparison of Analytical Techniques
The choice of the final analytical technique depends on the specific requirements of the study, including the desired sensitivity, selectivity, and the available instrumentation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique for the quantification of chromophoric compounds.
-
Experimental Protocol:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., starting with 60:40 v/v acetonitrile:water). The addition of a small amount of formic acid (0.1%) can improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 235 nm and 290 nm (based on the characteristic UV absorption maxima of the carbazole ring system).
-
-
Trustworthiness (Self-Validation):
-
System Suitability: Before each run, inject a standard solution to verify system performance parameters like theoretical plates (>2000), tailing factor (0.8 - 1.5), and retention time reproducibility (%RSD < 1%).
-
Specificity: Analyze a blank matrix sample to ensure no interfering peaks are present at the retention time of 3-methyl-9H-carbazol-2-ol.
-
Linearity: Construct a calibration curve with at least five concentration levels. A correlation coefficient (r²) of >0.99 is typically required.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the linear range. Acceptance criteria are typically within ±15% of the nominal value (±20% for the lower limit of quantification, LLOQ).
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high separation efficiency and provides mass spectral information for confident identification.
-
Experimental Protocol:
-
Derivatization (Optional but Recommended): To improve volatility and thermal stability, the hydroxyl group can be derivatized with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
GC Column: A low to mid-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
MS Interface Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions of the derivatized or underivatized analyte.
-
-
Trustworthiness (Self-Validation):
-
Similar validation parameters as HPLC-UV (specificity, linearity, accuracy, precision) should be assessed.
-
Ion Ratios: In SIM mode, the ratios of the qualifier ions to the quantifier ion should be monitored and be within a predefined tolerance (e.g., ±20%) of the average ratios from the calibration standards.
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS is the gold standard for quantitative analysis in complex matrices, offering superior sensitivity and selectivity.
-
Experimental Protocol:
-
UPLC Column: A sub-2 µm particle size C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). A typical gradient might be: 0-0.5 min, 40% B; 0.5-3.0 min, 40-95% B; 3.0-3.5 min, 95% B; 3.5-4.0 min, 40% B.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for carbazole alkaloids. Atmospheric Pressure Chemical Ionization (APCI) can be an alternative for less polar compounds.
-
MS Acquisition: Multiple Reaction Monitoring (MRM). The precursor ion will be the protonated molecule [M+H]+. Product ions will be determined by infusing a standard solution of the analyte and optimizing the collision energy.
-
-
Trustworthiness (Self-Validation):
-
All validation parameters as described for HPLC-UV and GC-MS are applicable.
-
Matrix Effects: Must be evaluated by comparing the response of the analyte in a post-extraction spiked sample to the response in a neat solution. The use of a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.
-
Comparison Summary
| Feature | HPLC-UV | GC-MS | UPLC-MS/MS |
| Selectivity | Moderate | High | Very High |
| Sensitivity | µg/mL range | ng/mL range | pg/mL to ng/mL range |
| Throughput | Moderate | Low to Moderate | High |
| Cost | Low | Moderate | High |
| Robustness | High | Moderate | Moderate to High |
| Matrix Tolerance | Low to Moderate | Moderate | High |
| Confirmation | Based on retention time | Retention time and mass spectrum | Retention time and MRM transitions |
Logical Relationship of Analytical Techniques
Caption: Selection of analytical technique based on application.
Conclusion and Recommendations
The choice of the optimal analytical method for the quantitative analysis of 3-methyl-9H-carbazol-2-ol is contingent upon the specific research question and the available resources.
-
For routine quality control and high-concentration samples , HPLC-UV provides a cost-effective, robust, and reliable solution.
-
For confirmatory analysis and in the absence of an LC-MS system , GC-MS, potentially with derivatization, offers excellent selectivity and structural information.
-
For trace-level quantification in highly complex matrices , such as in pharmacokinetic or metabolomic studies, UPLC-MS/MS is the unequivocal choice due to its unparalleled sensitivity and selectivity.
Regardless of the chosen technique, a rigorous method validation in accordance with ICH guidelines is imperative to ensure the generation of high-quality, reliable, and reproducible data.[5][6][7][8][9] The protocols and comparative data presented in this guide provide a solid foundation for the development and implementation of a fit-for-purpose analytical method for 3-methyl-9H-carbazol-2-ol.
References
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). [Link]
-
ICH Guideline Q2(R2) on Validation of Analytical Procedures. (2022). [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Guideline. Validation of Analytical Procedures Q2(R2). (2023). [Link]
-
ECA Academy. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. (2022). [Link]
-
ProPharma Group. ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024). [Link]
-
PubChem. 3-methyl-9H-carbazol-2-ol. [Link]
-
Crimson Publishers. Thermal Stability of Hole Transport Material Organics: Carbazoles and Phenyl Benzidines. (2022). [Link]
-
PubMed. Thermally stable strongly fluorescent multi-stimuli responsive carbazole zwitterionic fluorophores: Alkyl chain length dependent thermofluorochromism and latent fingerprinting. (2024). [Link]
-
ResearchGate. Elucidating the thermal degradation of carbazole-containing platinum-polyyne polymers. [Link]
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- 3. Thermally stable strongly fluorescent multi-stimuli responsive carbazole zwitterionic fluorophores: Alkyl chain length dependent thermofluorochromism and latent fingerprinting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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- 9. qbdgroup.com [qbdgroup.com]
A Researcher's Guide to Cellular Cross-Reactivity Profiling: An In-Depth Comparison Featuring 3-methyl-9H-carbazol-2-ol
Introduction: Beyond the Primary Target
In the landscape of drug discovery, particularly within oncology and inflammation, the protein kinase family remains a primary focus. However, the high degree of conservation within the ATP-binding site across the human kinome presents a formidable challenge: ensuring inhibitor selectivity.[1][2] Off-target effects are not merely an academic concern; they are a primary driver of clinical trial failures and unforeseen toxicities.[3] Therefore, a rigorous and multi-faceted assessment of a compound's cross-reactivity in a cellular context is not optional—it is fundamental to robust target validation and the development of safer, more effective therapeutics.[4][5]
This guide provides a comprehensive framework for assessing the cellular cross-reactivity of investigational compounds. We will use 3-methyl-9H-carbazol-2-ol , a naturally occurring carbazole alkaloid, as our central case study.[6][] The carbazole scaffold is a well-established "privileged structure" in medicinal chemistry, known for a wide range of biological activities, including antitumor properties potentially mediated through pathways like p53 and STAT signaling.[6][8][9] This inherent bioactivity makes a thorough cross-reactivity analysis essential.
We will objectively compare its hypothetical performance against two benchmark compounds:
-
Staurosporine: A notoriously potent but highly promiscuous kinase inhibitor, serving as our positive control for broad cross-reactivity.[10]
-
Compound 'X' (Selective Inhibitor): A hypothetical, highly selective inhibitor for a specific kinase (e.g., EGFR), representing the ideal selectivity profile.
Our approach is structured as a tiered experimental workflow, moving from initial target engagement to broad selectivity profiling, functional pathway analysis, and concluding with a phenotypic readout. This guide explains not just the "how" but the critical "why" behind each experimental choice, providing a self-validating system for generating trustworthy and actionable data.
The Strategic Workflow for Assessing Cross-Reactivity
A successful cross-reactivity assessment is a process of sequential interrogation. We begin with the fundamental question of whether the compound engages any targets within the cell and progressively narrow our focus to its specific effects on signaling networks and cell fate.
Sources
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performance comparison of 3-methyl-9H-carbazol-2-ol in OLED devices
An In-depth Performance Analysis of 3-methyl-9H-carbazol-2-ol in Organic Light-Emitting Diode (OLED) Devices: A Comparative Guide
Authored by Dr. Evelyn Reed, Senior Application Scientist
In the rapidly evolving landscape of organic electronics, the rational design of novel materials is paramount to enhancing the efficiency and longevity of Organic Light-Emitting Diodes (OLEDs). Carbazole-based compounds have emerged as a cornerstone in this field, valued for their robust thermal stability, excellent hole-transporting characteristics, and wide bandgap. This guide provides a comprehensive performance comparison of a specific, albeit less conventional, derivative, 3-methyl-9H-carbazol-2-ol, against established carbazole-based materials in OLED applications.
Due to the limited direct experimental data on 3-methyl-9H-carbazol-2-ol in peer-reviewed literature, this analysis will extrapolate its potential performance based on well-established structure-property relationships within the carbazole family. We will dissect the individual and combined electronic effects of the methyl and hydroxyl substituents on the carbazole core and benchmark these inferred properties against widely-used, high-performance carbazole derivatives. This guide is intended for researchers and materials scientists in the field of organic electronics, providing both a theoretical framework and practical experimental context.
The Carbazole Moiety in OLEDs: A Versatile Building Block
The 9H-carbazole core is a rigid, planar aromatic structure with a high triplet energy, making it an excellent host material for phosphorescent emitters, particularly for blue-emitting phosphors. Its nitrogen atom provides a site for functionalization to tune its electronic properties and solubility. Furthermore, the electron-rich nature of the carbazole unit facilitates efficient hole injection and transport, leading to its widespread use in Hole Transport Layers (HTLs).
Deconstructing 3-methyl-9H-carbazol-2-ol: A Structural Perspective
The performance of an organic semiconductor is intrinsically linked to its molecular structure. In 3-methyl-9H-carbazol-2-ol, two key functional groups are introduced onto the carbazole backbone: a methyl group (-CH₃) at the 3-position and a hydroxyl group (-OH) at the 2-position.
-
The Methyl Group (-CH₃): This is a weak electron-donating group through an inductive effect. Its presence can slightly raise the Highest Occupied Molecular Orbital (HOMO) energy level, potentially facilitating hole injection from the anode. Additionally, the steric hindrance introduced by the methyl group can disrupt intermolecular packing, which may influence charge mobility and film morphology.
-
The Hydroxyl Group (-OH): The hydroxyl group is a stronger electron-donating group through resonance. This is expected to have a more pronounced effect on the electronic properties, significantly raising the HOMO level. However, the presence of the -OH group also introduces the possibility of hydrogen bonding, which can lead to aggregation and potentially detrimental effects on device performance, such as exciton quenching and reduced lifetime. The acidic nature of the phenolic proton could also introduce instabilities during device operation.
The combined effect of these two substituents will likely result in a material with a relatively high HOMO level, which could lower the hole injection barrier from standard anodes like ITO. However, the potential for hydrogen bonding and its associated negative consequences presents a significant challenge that must be considered.
Comparative Performance Analysis
To contextualize the potential of 3-methyl-9H-carbazol-2-ol, we will compare its inferred properties with two well-established carbazole derivatives: 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP) and 3,3'-di(9H-carbazol-9-yl)-1,1'-biphenyl (mCP).
| Material | Key Features & Common Application | HOMO (eV) | LUMO (eV) | Triplet Energy (ET) (eV) |
| CBP | Workhorse host for green and red phosphorescent emitters. Good hole transport. | -5.5 | -2.4 | 2.56 |
| mCP | High triplet energy host for blue phosphorescent emitters. | -5.9 | -2.4 | 2.9 |
| 3-methyl-9H-carbazol-2-ol (Inferred) | Potential for low hole injection barrier. Risk of aggregation due to H-bonding. | ~ -5.3 to -5.1 | ~ -2.0 to -1.8 | ~ 2.8 - 3.0 |
Table 1: Comparison of the electronic properties of CBP, mCP, and the inferred properties of 3-methyl-9H-carbazol-2-ol.
The hypothesized high HOMO level of 3-methyl-9H-carbazol-2-ol could be advantageous for hole injection. However, its suitability as a host for phosphorescent emitters would depend on its triplet energy. The presence of the hydroxyl group may not significantly lower the triplet energy compared to the parent carbazole, potentially making it a candidate for a blue phosphorescent host.
Experimental Workflow for Performance Evaluation
A rigorous evaluation of any new OLED material requires a systematic experimental approach. The following workflow outlines the key steps for assessing the performance of 3-methyl-9H-carbazol-2-ol.
A typical experimental workflow for evaluating a new OLED material.
Detailed Protocol: Cyclic Voltammetry for HOMO/LUMO Estimation
-
Preparation of the Electrolyte Solution: Dissolve 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in an anhydrous, deoxygenated solvent (e.g., acetonitrile or dichloromethane).
-
Working Electrode Preparation: Drop-cast or spin-coat a thin film of 3-methyl-9H-carbazol-2-ol onto a glassy carbon or platinum working electrode.
-
Electrochemical Cell Assembly: Assemble a three-electrode cell consisting of the working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) reference electrode.
-
Measurement: Record the cyclic voltammogram by scanning the potential. The onset of the first oxidation peak corresponds to the HOMO energy level, and the onset of the first reduction peak corresponds to the LUMO energy level.
-
Calibration: Use the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard for accurate energy level determination.
Concluding Remarks and Future Outlook
While direct experimental evidence is lacking, a systematic analysis of its structural components suggests that 3-methyl-9H-carbazol-2-ol possesses intriguing electronic properties that could be beneficial for OLED applications, particularly in lowering the hole injection barrier. However, the presence of a hydroxyl group raises significant concerns regarding potential hydrogen bonding, which could lead to device instability and reduced lifetime.
Future research should focus on the synthesis and thorough characterization of this material to validate these theoretical inferences. A key investigation would be to compare its performance with a methylated or otherwise protected analogue of the hydroxyl group to isolate the effects of hydrogen bonding. Should the challenges associated with the hydroxyl group be overcome, for instance, through molecular design that sterically hinders hydrogen bonding, 3-methyl-9H-carbazol-2-ol could offer a new avenue for designing efficient hole-transporting or host materials for OLEDs.
References
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The Royal Society of Chemistry. (2019). Carbazole-based materials for organic light-emitting diodes. [Link]
-
MDPI. (2020). Recent Progress of Carbazole-Based Emitter for Thermally Activated Delayed Fluorescent Organic Light-Emitting Diodes. [Link]
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The Royal Society of Chemistry. (2018). Carbazole-based polymers for organic electronic devices. [Link]
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MDPI. (2022). A Review of Carbazole-Based Hole Transporting Materials for Perovskite Solar Cells. [Link]
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The Royal Society of Chemistry. (2018). Recent advances in carbazole-based organic sensitizers for dye-sensitized solar cells. [Link]
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MDPI. (2021). Recent Progress on Carbazole-Based Host Materials for Blue Phosphorescent Organic Light-Emitting Diodes. [Link]
-
The Royal Society of Chemistry. (2017). Carbazole-based materials for highly efficient organic light emitting diodes. [Link]
A Comparative Guide to Confirming the Absolute Configuration of 3-methyl-9H-carbazol-2-ol Derivatives
For researchers and professionals in drug development, the precise three-dimensional arrangement of atoms in a chiral molecule—its absolute configuration—is not a trivial detail. It is a critical determinant of a drug's efficacy and safety, as enantiomers can exhibit vastly different pharmacological and toxicological profiles.[1] The 3-methyl-9H-carbazol-2-ol scaffold is a privileged structure in medicinal chemistry and materials science, valued for its electron-donating properties and utility as a building block for neuroprotective agents and OLED materials.[2] Establishing the absolute configuration of its chiral derivatives is therefore a paramount step in their development.
This guide provides an in-depth comparison of the primary analytical methodologies used for this purpose. We move beyond simple procedural lists to explore the causality behind experimental choices, ensuring each protocol is presented as a self-validating system. We will compare the "gold standard" of Single-Crystal X-ray Crystallography with the powerful solution-state techniques of Vibrational and Electronic Circular Dichroism, supplemented by insights from Asymmetric Synthesis.
Core Methodologies: A Head-to-Head Comparison
The choice of method for determining absolute configuration is dictated by the physical nature of the sample, available instrumentation, and the need for either a direct, unambiguous result or a correlative confirmation. Each technique offers a unique balance of certainty, sample requirement, and experimental overhead.
| Technique | Underlying Principle | Sample Requirements | Key Advantages | Major Limitations |
| Single-Crystal X-ray Crystallography | Anomalous dispersion of X-rays by electrons, which allows for the direct determination of the 3D spatial arrangement of atoms.[3][4] | High-quality single crystal (typically >0.1 mm).[5] | Provides a direct, unambiguous, and definitive assignment of absolute configuration.[6][7] | Crystal growth is a major bottleneck; not suitable for oils or amorphous solids.[1][8] |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light by chiral molecules in solution, corresponding to vibrational transitions.[8] | ~5-10 mg of pure sample, soluble in a suitable solvent (e.g., CDCl₃).[8][9] | Applicable to a wide range of molecules in solution, providing rich structural information.[8][10] Does not require crystallization.[1] | Requires quantum chemical calculations for interpretation; can be computationally intensive.[11] |
| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized UV-Vis light, corresponding to electronic transitions.[12] | ~1 mg or less of pure sample with a suitable chromophore, soluble in a transparent solvent.[13] | High sensitivity; requires very little sample.[13] Well-suited for molecules with strong UV-Vis chromophores.[14] | Spectra can be sensitive to solvent and conformation, potentially leading to ambiguity.[10][13] Interpretation relies on quantum calculations.[15] |
| Asymmetric Synthesis | Chemical correlation where a new stereocenter is created with a predictable outcome based on a starting material of known absolute configuration.[16] | A validated, highly stereospecific synthetic route and a starting material of known chirality. | Provides access to enantiomerically pure material for further studies; corroborates other analytical methods. | Indirect method; configuration assignment is only as reliable as the understanding of the reaction mechanism.[17] |
In-Depth Analysis & Experimental Protocols
Single-Crystal X-ray Crystallography: The Definitive Answer
X-ray crystallography stands as the most powerful method for determining the 3D structure of molecules.[6] Its power lies in its ability to directly map electron density and thus the precise position of every atom. For absolute configuration, the technique relies on the phenomenon of anomalous dispersion. When an X-ray's energy is near the absorption edge of an atom, it creates a small phase shift. This effect breaks the symmetry between diffraction patterns of enantiomers (Friedel's Law), allowing for the determination of the true spatial arrangement.[4] While traditionally requiring a "heavy" atom (e.g., Br, S), modern diffractometers and computational methods can often solve the absolute structure using only the anomalous signal from an oxygen atom, provided the crystal quality is high.[4]
Caption: Workflow for Absolute Configuration Determination by X-ray Crystallography.
-
Sample Preparation & Crystallization:
-
Ensure the 3-methyl-9H-carbazol-2-ol derivative is of high purity (>95%).[18]
-
Screen a variety of solvents to find one in which the compound has moderate solubility.
-
Attempt crystallization using slow evaporation, vapor diffusion (precipitant diffusing into the solvent), or slow cooling of a saturated solution. This is often the most time-consuming and challenging step.
-
-
Crystal Mounting & Data Collection:
-
Carefully select a well-formed, defect-free crystal and mount it on a goniometer head.
-
Place the mounted crystal on the X-ray diffractometer. A stream of cold nitrogen (~100 K) is typically used to protect the crystal from radiation damage and improve data quality.
-
Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.
-
-
Structure Solution and Refinement:
-
Process the collected diffraction intensities to obtain a set of structure factors.
-
Solve the crystal structure using software packages (e.g., SHELXT, Olex2). This will yield an initial model of the molecular structure.
-
Refine the model against the experimental data. This process optimizes atomic coordinates, bond lengths, and angles.
-
-
Absolute Configuration Assignment:
-
During the final refinement stages, calculate the Flack or Hooft parameter.[4] A value close to 0 with a small standard uncertainty indicates the correct absolute configuration has been modeled. A value near 1 suggests the inverted structure is correct.
-
Chiroptical Spectroscopy: Probing Chirality in Solution
Chiroptical methods are indispensable when single crystals are unobtainable.[19] Both ECD and VCD measure the differential absorption of polarized light but probe different molecular transitions: ECD focuses on electronic excitations (UV-Vis range), while VCD measures vibrational excitations (IR range).[8][12] The modern approach for absolute configuration determination is to compare the experimental spectrum with a spectrum predicted by quantum-mechanical calculations for an arbitrarily chosen enantiomer (e.g., the R-enantiomer).[11][15] A match in the sign and shape of the key spectral bands confirms the configuration, whereas a mirror-image relationship indicates the opposite configuration.[1]
VCD is often more robust than ECD because vibrational spectra contain numerous, well-resolved bands that are sensitive to the entire molecular structure, making the comparison more definitive.[10][20] ECD is highly sensitive but can be dominated by a single chromophore and is more susceptible to conformational and solvent effects.[13]
Caption: Combined experimental and computational workflow for VCD/ECD analysis.
-
Experimental Measurement:
-
Dissolve 8-10 mg of the purified carbazole derivative in ~150 µL of a deuterated solvent (e.g., CDCl₃) to avoid solvent IR absorption overlap.[9]
-
Transfer the solution to an IR cell with a defined path length (e.g., 100 µm).[9]
-
Measure the VCD and IR spectra using a dedicated FT-VCD spectrometer. Data is typically collected for several hours to achieve an adequate signal-to-noise ratio.[9]
-
-
Computational Protocol: [21][22]
-
Conformational Search: Perform a thorough search of the conformational space for one enantiomer (e.g., R) using a tool like CREST. This is critical for flexible molecules.
-
Optimization and Calculation: For each low-energy conformer identified, perform a geometry optimization and frequency calculation using Density Functional Theory (DFT), for instance, with the B3LYP functional and a 6-31+G* basis set, including a solvent model (e.g., CPCM).[22]
-
Spectrum Generation: From the calculations, generate the predicted IR and VCD spectra for each conformer.
-
Boltzmann Averaging: Calculate the relative populations of the conformers based on their Gibbs free energies and generate a final, Boltzmann-averaged theoretical spectrum.
-
-
Comparison and Assignment:
-
Visually and quantitatively (e.g., using a similarity overlap algorithm) compare the experimental VCD spectrum with the calculated spectrum for the R-enantiomer.[22]
-
If the major bands agree in sign and relative intensity, the absolute configuration is R. If they are opposite, the configuration is S.
-
-
Experimental Measurement:
-
Prepare a dilute solution (~0.1 mg/mL) of the sample in a UV-transparent solvent (e.g., methanol, acetonitrile).[23]
-
Use a 1 mm path length cuvette and record the ECD spectrum over the appropriate wavelength range (e.g., 190-400 nm).[23]
-
Record a baseline spectrum of the solvent alone and subtract it from the sample spectrum.
-
-
Computational Protocol: [14][24]
-
The computational workflow is analogous to VCD. Perform a conformational search for one enantiomer.
-
For each low-energy conformer, perform a geometry optimization using DFT.
-
Calculate the electronic transition energies and rotatory strengths using Time-Dependent DFT (TD-DFT).
-
Generate the Boltzmann-averaged theoretical ECD spectrum by applying a Gaussian broadening to each transition.
-
-
Comparison and Assignment:
-
Compare the experimental ECD spectrum with the calculated spectrum. The carbazole moiety provides a strong chromophore, which should yield a distinct ECD signature.
-
Assign the absolute configuration based on whether the experimental spectrum matches the calculated one or its mirror image.
-
Asymmetric Synthesis: A Correlative Confirmation
While not a direct analytical method for determining the structure of an unknown sample, asymmetric synthesis is a powerful tool for creating a chiral molecule with a predicted absolute configuration. This is achieved through a chirality transfer, where the stereochemistry of a known starting material or catalyst dictates the stereochemistry of the product.[16][25] Recent advances have demonstrated the synthesis of C-N axially chiral carbazoles via an intramolecular Buchwald-Hartwig amination, transferring chirality from a C-C axially chiral biaryl precursor.[17]
Caption: Using asymmetric synthesis to produce a standard of known configuration.
-
Precursor Synthesis: Synthesize a C-C axially chiral biaryl precursor, for example, an N-substituted 2-amino-2'-iodobiphenyl derivative.
-
Enantiomeric Resolution: Resolve the enantiomers of the biaryl precursor using chiral HPLC or classical resolution techniques to obtain an enantiomerically pure starting material of known configuration (determined independently by VCD or X-ray).
-
Chirality Transfer Reaction: Subject the pure enantiomer to an intramolecular Buchwald-Hartwig amination reaction using a palladium catalyst. The reaction conditions must be optimized to ensure the chirality transfer occurs with high fidelity (enantiospecificity).[17]
-
Product Verification: Purify the resulting C-N axially chiral 3-methyl-9H-carbazol-2-ol derivative.
-
Confirmation: Use an analytical method like VCD or optical rotation to confirm that the absolute configuration of the product matches the one predicted by the reaction mechanism. This validates the synthetic route and provides an authentic standard for comparison.
Decision-Making Framework
Choosing the right technique is a critical step. The following logical flow provides a guide for selecting the most appropriate method for your specific research needs.
Caption: A logical workflow for selecting the appropriate analytical method.
Conclusion
The determination of the absolute configuration of 3-methyl-9H-carbazol-2-ol derivatives is a non-negotiable step in their progression as drug candidates or functional materials. While Single-Crystal X-ray Crystallography offers the most direct and unambiguous solution, its prerequisite of a high-quality crystal is a significant barrier.[5][6] In its absence, chiroptical methods, particularly VCD, have emerged as powerful and reliable alternatives that provide definitive assignments for molecules in solution through a synergistic combination of experimental measurement and quantum chemical calculation.[1][11] ECD serves as a highly sensitive complementary technique, while Asymmetric Synthesis provides an invaluable route to confirm assignments by creating stereochemically defined standards.[13][17] A multi-faceted approach, potentially combining two or more of these techniques, will always provide the highest level of confidence in the final stereochemical assignment, underpinning the scientific integrity of any subsequent research and development.
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A Comparative Guide to the In Vitro and In Vivo Efficacy of 3-Methyl-9H-carbazol-2-ol Analogues in Cancer Research
The quest for novel, efficacious, and safe anticancer agents is a cornerstone of modern medicinal chemistry. Among the myriad of heterocyclic scaffolds explored, the carbazole nucleus holds a privileged position.[1][2] Naturally occurring carbazole alkaloids, particularly those isolated from the curry leaf tree (Murraya koenigii), have demonstrated a broad spectrum of biological activities, including potent antitumor properties.[3][4] At the heart of this chemical class is 3-methyl-9H-carbazol-2-ol, a key biosynthetic intermediate and a promising lead structure for the development of new cancer therapeutics.[5]
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of analogues derived from this core structure. We will delve into the experimental data that underpins our understanding of their therapeutic potential, exploring the causal relationships between molecular modifications and biological outcomes. This analysis is designed for researchers, scientists, and drug development professionals seeking to navigate the complexities of translating promising laboratory findings into tangible preclinical results.
The Bridge from Benchtop to Preclinical Models: Understanding Efficacy
The journey of a potential drug candidate from initial discovery to clinical consideration is marked by a rigorous evaluation of its efficacy and safety. This process typically begins with in vitro assays, which provide a controlled environment to assess the direct effects of a compound on cancer cells. Promising in vitro candidates then graduate to in vivo studies, where their performance is evaluated within a complex biological system, offering insights into factors such as bioavailability, metabolism, and overall therapeutic effect in a living organism.
This guide will dissect this translational path for 3-methyl-9H-carbazol-2-ol analogues, with a particular focus on their anticancer properties. We will examine how structural modifications to the carbazole core influence their performance in both of these critical testing paradigms.
In Vitro Efficacy: Gauging Potency at the Cellular Level
In vitro studies are the frontline in the assessment of a compound's anticancer potential. These assays are designed to quantify the cytotoxic and cytostatic effects of a substance on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric derived from these studies, representing the concentration of a compound required to inhibit a biological process, such as cell proliferation, by 50%. A lower IC50 value signifies greater potency.
Carbazole alkaloids from Murraya koenigii, which are structurally related to 3-methyl-9H-carbazol-2-ol, have demonstrated significant cytotoxic effects across a range of cancer cell lines. For instance, a mahanine-enriched fraction (MEF) from M. koenigii has been shown to reduce the metabolic activity of sixteen different cancer cell lines originating from nine different tissues.[6]
Comparative In Vitro Cytotoxicity of Murraya koenigii Carbazole Alkaloids
| Compound | Cancer Cell Line | IC50 (µg/mL) | Reference |
| Mahanine | Human oral squamous carcinoma (CLS-354) | ~5.0 | [3] |
| Human leukemia (HL-60) | Not Specified | [3] | |
| Isomahanine | Human oral squamous carcinoma (CLS-354) | ~5.0 | [3] |
| Mahanimbine | Breast cancer (MCF-7) | ≤5.0 | [3] |
| Cervical cancer (HeLa) | ≤5.0 | [3] | |
| Murine leukemia (P388) | ≤5.0 | [3] | |
| Murrastinine-C | Human promyelocytic leukemia (HL-60) | < 20 | [7] |
| Murrayatanine-A | Human cervical cancer (HeLa) | < 20 | [7] |
This table summarizes the in vitro cytotoxic activity of several carbazole alkaloids closely related to 3-methyl-9H-carbazol-2-ol, demonstrating their potency against various cancer cell lines.
Causality in Experimental Design: The MTT Assay
The choice of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a widely used colorimetric method, is predicated on its ability to provide a quantitative measure of cell viability. This assay is based on the principle that viable, metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for a precise determination of the cytotoxic effects of the test compounds.
Caption: Workflow of the MTT assay for determining in vitro cytotoxicity.
Detailed Experimental Protocol: MTT Assay
-
Cell Seeding: Cancer cells are harvested and seeded into 96-well microplates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Cell Adhesion: The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach to the bottom of the wells.
-
Compound Treatment: A stock solution of the 3-methyl-9H-carbazol-2-ol analogue is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium to achieve a range of final concentrations. The medium from the wells is aspirated, and 100 µL of the medium containing the test compound is added to each well. A control group receiving only the vehicle (e.g., DMSO-containing medium) is also included.
-
Incubation: The plates are incubated for a further 48 to 72 hours under the same conditions.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS) is added to each well.
-
Formazan Formation: The plates are incubated for an additional 4 hours. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Efficacy: Assessing Therapeutic Potential in a Living System
While in vitro assays are invaluable for initial screening, they cannot fully replicate the complex environment of a living organism. In vivo studies, typically conducted in animal models, are therefore essential to evaluate the systemic efficacy, pharmacokinetics, and potential toxicity of a drug candidate. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a common and powerful tool for this purpose.
A study on a mahanine-enriched fraction (MEF) from Murraya koenigii demonstrated its ability to significantly reduce tumor mass in both lung and ovarian cancer xenograft models, providing strong evidence of its in vivo anticancer activity.[6]
Correlating In Vitro and In Vivo Findings
A key objective of preclinical research is to establish a correlation between in vitro potency and in vivo efficacy. While a direct linear relationship is not always observed due to pharmacokinetic and pharmacodynamic complexities, compounds with strong in vitro activity are more likely to demonstrate efficacy in animal models. The aforementioned MEF, which showed broad-spectrum in vitro cytotoxicity, also exhibited significant tumor growth inhibition in vivo, highlighting a positive correlation.[6]
Caption: Workflow of a xenograft model for in vivo efficacy testing.
Detailed Experimental Protocol: Xenograft Tumor Model
-
Cell Culture and Implantation: Human cancer cells (e.g., A549 lung carcinoma or PA-1 ovarian cancer cells) are cultured in vitro. A suspension of 1 x 10⁶ to 5 x 10⁶ cells in a suitable medium (e.g., Matrigel) is then subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: The mice are monitored regularly for tumor growth. Once the tumors reach a palpable size (e.g., 50-100 mm³), the animals are randomly assigned to a control group and one or more treatment groups.
-
Compound Administration: The 3-methyl-9H-carbazol-2-ol analogue is formulated in a suitable vehicle for administration. The compound is administered to the treatment group at a predetermined dose and schedule (e.g., daily oral gavage or intraperitoneal injection). The control group receives the vehicle alone.
-
Monitoring: Tumor dimensions are measured with calipers every 2-3 days, and the tumor volume is calculated using the formula: (length x width²)/2. The body weight of the mice is also monitored as an indicator of toxicity.
-
Study Endpoint: The study continues for a predefined period (e.g., 21-28 days) or until the tumors in the control group reach a maximum allowable size.
-
Tissue Collection and Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. A portion of the tumor tissue may be fixed in formalin for histopathological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers) or snap-frozen for molecular analysis.
Conclusion and Future Perspectives
The analogues of 3-methyl-9H-carbazol-2-ol, particularly those found in Murraya koenigii, represent a promising class of anticancer agents. The available data demonstrates a clear correlation between their potent in vitro cytotoxicity against a variety of cancer cell lines and their ability to inhibit tumor growth in in vivo models.
The future of research in this area lies in the systematic exploration of the structure-activity relationship (SAR) to identify analogues with improved potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols provided in this guide serve as a foundation for the rigorous and reproducible evaluation of these novel compounds. By bridging the gap between in vitro and in vivo studies, we can accelerate the development of the next generation of carbazole-based cancer therapeutics.
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Eswara Murali Satyavarapu, et al. (2020). Influence of Geographical and Seasonal Variations on Carbazole Alkaloids Distribution in Murraya koenigii: Deciding Factor of Its In Vitro and In Vivo Efficacies against Cancer Cells. Evidence-Based Complementary and Alternative Medicine, 2020, 8841983. [Link]
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Carbazole alkaloids from Murraya koenigii trigger apoptosis and autophagic flux inhibition in human oral squamous cell carcinoma cells. (2016). springermedizin.de. [Link]
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Navigating the Synthesis Maze: A Comparative Guide to Cost-Effective Chemical Pathways
In the high-stakes world of chemical research and drug development, the elegance of a synthetic pathway is not merely in its chemical ingenuity, but also in its economic viability. The journey from a promising molecule to a viable product is paved with critical decisions, and none is more foundational than the choice of synthetic route. This guide provides a comprehensive comparative analysis of different synthetic pathways, offering a framework for researchers, scientists, and drug development professionals to make informed, data-driven decisions that balance scientific innovation with pragmatic, cost-effective execution.
The selection of an optimal synthetic pathway is a multifaceted challenge that extends beyond achieving the target molecule. It profoundly influences efficiency, cost, and environmental sustainability. A truly cost-effective synthesis is a holistic endeavor, encompassing not just the price of raw materials, but also the consumption of resources, generation of waste, and overall economic expenditure throughout the entire lifecycle of the process.[1]
This guide will delve into the key metrics for evaluating cost-effectiveness, compare and contrast different strategic approaches to synthesis, and provide detailed experimental protocols for assessing these critical parameters. Our aim is to equip you with the expertise to not only design elegant and efficient syntheses but also to justify your choices with robust, quantitative data.
Pillars of a Cost-Effective Synthesis: Key Performance Metrics
Before embarking on a comparative analysis of specific pathways, it is crucial to establish a common language for evaluation. A suite of metrics, many rooted in the principles of green chemistry, provides a quantitative framework for assessing the "greenness" and, by extension, the cost-effectiveness of a chemical process.[2] These metrics move beyond traditional yield calculations to provide a more holistic view of a reaction's efficiency and environmental impact.[3]
Here are some of the most critical metrics:
-
Atom Economy: A foundational concept in green chemistry, atom economy measures the efficiency of a reaction in converting the mass of reactants into the desired product.[4] It is a theoretical calculation that highlights the inherent efficiency of a particular transformation.
-
E-Factor (Environmental Factor): Developed by Roger Sheldon, the E-factor provides a simple yet powerful measure of the waste generated in a chemical process.[5] It is calculated as the total mass of waste divided by the mass of the product.[6]
-
Process Mass Intensity (PMI): Considered a key green metric, particularly in the pharmaceutical industry, PMI quantifies the total mass of all materials (reactants, solvents, reagents, process water) used to produce a specific mass of the final product.[3] A lower PMI indicates a more efficient and less wasteful process.
-
Reaction Mass Efficiency (RME): This metric provides a more comprehensive view than yield alone by taking into account the atom economy, yield, and stoichiometry of the reactants.[6]
-
Cost of Goods (CoG): Ultimately, the economic viability of a synthesis is determined by the cost of producing the final product. This includes the cost of raw materials, reagents, solvents, catalysts, energy, labor, and waste disposal.
The following table summarizes these key metrics and their significance in evaluating the cost-effectiveness of a synthetic pathway.
| Metric | Formula/Definition | Significance in Cost-Effectiveness Analysis |
| Atom Economy | (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100% | Highlights the intrinsic efficiency of a reaction. Higher atom economy translates to less waste and better resource utilization. |
| E-Factor | Total Mass of Waste (kg) / Mass of Product (kg) | A direct measure of waste generation. Lower E-factors are indicative of more environmentally friendly and cost-effective processes. |
| Process Mass Intensity (PMI) | Total Mass Input (kg) / Mass of Product (kg) | A holistic metric that captures the overall material efficiency of a process, including all inputs. Lower PMI is a key driver for cost reduction.[3] |
| Reaction Mass Efficiency (RME) | (Mass of Product / Total Mass of Reactants) x 100% | Combines yield and atom economy to provide a more realistic measure of a reaction's efficiency in practice. |
| Cost of Goods (CoG) | Sum of all direct and indirect costs associated with production. | The ultimate measure of economic viability. A comprehensive CoG analysis is essential for commercial-scale production. |
Strategic Approaches to Synthesis: A Comparative Analysis
The design of a synthetic pathway is a strategic endeavor, with different approaches offering distinct advantages and disadvantages in terms of cost-effectiveness. Here, we will compare three fundamental strategic dichotomies: Linear vs. Convergent Synthesis, Traditional Chemical Synthesis vs. Biocatalysis, and Batch vs. Continuous Flow Processing.
Linear vs. Convergent Synthesis
The architecture of a synthetic route plays a crucial role in its overall efficiency.
-
Linear Synthesis: In a linear sequence, the final product is assembled in a step-by-step fashion from a single starting material. While conceptually straightforward, linear syntheses can suffer from diminishing overall yields, as the final yield is the product of the yields of each individual step. This can lead to the consumption of large quantities of starting materials and the generation of significant waste, particularly in lengthy sequences.
-
Convergent Synthesis: A convergent approach involves the synthesis of several key intermediates, or "fragments," which are then combined in the later stages to form the final product. This strategy generally leads to higher overall yields and can be more cost-effective, especially for complex molecules.[7] By building up molecular complexity in parallel, the impact of a low-yielding step is mitigated.
Diagram: Linear vs. Convergent Synthesis
Caption: Comparison of linear and convergent synthetic strategies.
Traditional Chemical Synthesis vs. Biocatalysis
The choice of catalyst is another critical decision point with significant cost implications.
-
Traditional Chemical Synthesis: This approach often relies on stoichiometric reagents and metal-based catalysts. While highly versatile and well-established, these methods can sometimes require harsh reaction conditions (high temperatures and pressures), leading to higher energy consumption. Furthermore, the use of stoichiometric reagents inherently generates significant waste, and the removal of metal catalysts from the final product can be a costly purification challenge.
-
Biocatalysis: The use of enzymes as catalysts offers several advantages in terms of cost-effectiveness and sustainability. Enzymes typically operate under mild conditions (room temperature and atmospheric pressure), reducing energy costs. They are often highly selective, minimizing the formation of byproducts and simplifying purification. While the initial cost of an enzyme may be higher than a traditional catalyst, their reusability and high efficiency can lead to significant long-term cost savings.
Diagram: Key Considerations in Synthesis Approach
Caption: Comparing traditional and biocatalytic synthesis.
Batch vs. Continuous Flow Processing
The mode of operation for a chemical synthesis can also have a profound impact on its cost-effectiveness, particularly at scale.
-
Batch Processing: This is the traditional method of chemical synthesis, where reactants are charged into a vessel and the reaction proceeds to completion, followed by workup and purification. While flexible and suitable for small-scale synthesis, batch processes can be inefficient in terms of heat and mass transfer, leading to longer reaction times and potential side reactions. Scaling up batch processes can also be challenging and costly.
-
Continuous Flow Processing: In a continuous flow system, reactants are continuously pumped through a reactor where the reaction takes place. This approach offers several advantages, including improved heat and mass transfer, better reaction control, and enhanced safety.[1] Flow chemistry often leads to higher yields and purities, and the smaller footprint of the equipment can reduce capital costs. The ability to operate continuously also allows for higher throughput and more efficient production.
Experimental Protocols for Cost-Effectiveness Analysis
To conduct a thorough comparative analysis of different synthetic pathways, a series of well-defined experiments and calculations are required. The following protocols provide a framework for gathering the necessary data.
Protocol 1: Determination of Process Mass Intensity (PMI)
Objective: To quantify the total mass of materials used to produce a specific amount of the final product.
Procedure:
-
Define the Process Boundaries: Clearly define the starting point and endpoint of the synthesis. This should include all reaction steps, workups, and purifications.
-
Record All Inputs: Meticulously record the mass of all materials used in the process, including:
-
Starting materials
-
Reagents
-
Solvents (for reaction and purification)
-
Catalysts
-
Process water
-
-
Measure the Product Mass: Accurately determine the mass of the isolated, purified final product.
-
Calculate PMI:
-
PMI = (Total Mass of All Inputs) / (Mass of Final Product)
-
Protocol 2: Calculation of E-Factor
Objective: To quantify the amount of waste generated per unit of product.
Procedure:
-
Identify Waste Streams: Identify all waste streams generated during the process, including:
-
Spent solvents
-
Byproducts
-
Unreacted starting materials and reagents
-
Aqueous waste from workups
-
Solid waste (e.g., filter aids, spent catalysts)
-
-
Quantify Waste Mass: Determine the mass of each waste stream. This may involve direct measurement or calculation based on material balances.
-
Measure the Product Mass: Accurately determine the mass of the isolated, purified final product.
-
Calculate E-Factor:
-
E-Factor = (Total Mass of Waste) / (Mass of Final Product)
-
Protocol 3: Cost of Goods (CoG) Estimation
Objective: To estimate the total cost of producing the final product.
Procedure:
-
Material Costs:
-
Obtain quotes for the cost of all raw materials, reagents, solvents, and catalysts at the desired scale.
-
-
Energy Costs:
-
Estimate the energy consumption for heating, cooling, and stirring based on the reaction conditions and equipment used.
-
-
Waste Disposal Costs:
-
Obtain quotes for the disposal of all waste streams, taking into account their hazard classification.
-
-
Labor and Equipment Costs:
-
Estimate the labor hours required for the synthesis and the amortization of the equipment costs.
-
-
Calculate CoG:
-
CoG = (Material Costs) + (Energy Costs) + (Waste Disposal Costs) + (Labor and Equipment Costs)
-
Conclusion: A Strategic Imperative for Sustainable Innovation
The comparative analysis of the cost-effectiveness of different synthetic pathways is not merely an academic exercise; it is a strategic imperative for any organization involved in chemical research and development. By moving beyond a singular focus on reaction yield and embracing a more holistic set of metrics, researchers can design and implement synthetic routes that are not only scientifically elegant but also economically viable and environmentally responsible.[8]
The principles and protocols outlined in this guide provide a robust framework for making data-driven decisions that will ultimately accelerate the journey from discovery to market. As the chemical industry continues to evolve, a deep understanding of the interplay between synthetic strategy and cost-effectiveness will be a key differentiator for successful and sustainable innovation.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-methyl-9H-carbazol-2-ol
This document provides essential, step-by-step guidance for the proper disposal of 3-methyl-9H-carbazol-2-ol, ensuring the safety of laboratory personnel and adherence to environmental regulations. As researchers, scientists, and drug development professionals, our responsibility extends beyond the bench to the entire lifecycle of the chemicals we handle. This guide is designed to build a foundation of trust and safety in your laboratory operations by explaining not just the procedures, but the scientific and regulatory rationale behind them.
While specific toxicological data for 3-methyl-9H-carbazol-2-ol is limited, its classification within the carbazole family necessitates a cautious approach. Structurally related compounds, including the parent compound carbazole, are recognized as skin and eye irritants, suspected carcinogens, and ecotoxic substances with long-lasting effects on aquatic life.[1][2][3][4][5] Therefore, all waste streams containing this compound must be managed as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in general trash or down the sewer system.[1][3][6][7]
Hazard Characterization and Assessment
The foundation of safe disposal is a thorough understanding of the material's hazards. According to the Environmental Protection Agency (EPA), a waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[6][8] Based on data from analogous carbazole compounds, 3-methyl-9H-carbazol-2-ol waste is managed as hazardous primarily due to its potential toxicity and ecotoxicity.
A Safety Data Sheet (SDS) for the closely related compound 3-Methyl-9H-carbazole identifies it as causing skin irritation (Category 2) and serious eye irritation (Category 2A).[2] Other carbazole derivatives are listed as suspected carcinogens and mutagens.[1][9] Adopting a conservative approach by assuming similar hazards for 3-methyl-9H-carbazol-2-ol is a cornerstone of a robust laboratory safety culture.
Hazard Summary Table
| Hazard Statement | GHS Classification | Source(s) |
| Causes skin irritation | Skin Corrosion/Irritation, Category 2 | [2][5] |
| Causes serious eye irritation | Serious Eye Damage/Eye Irritation, Category 2A | [2][5] |
| Suspected of causing cancer | Carcinogenicity, Category 2 (based on related compounds) | [5][9] |
| Suspected of causing genetic defects | Germ Cell Mutagenicity, Category 2 (based on related compounds) | [9] |
| Very toxic to aquatic life with long lasting effects | Hazardous to the aquatic environment, long-term hazard | [3][4][5] |
Step-by-Step Disposal Protocol
Adherence to a systematic disposal protocol is mandatory to ensure regulatory compliance and safety. This procedure is designed to align with the requirements of the Resource Conservation and Recovery Act (RCRA) and Occupational Safety and Health Administration (OSHA) standards.[6][10][11]
Step 1: Waste Identification and Segregation
Proper segregation is the critical first step to prevent dangerous chemical reactions and ensure compliant disposal.[11][12]
-
Designate as Hazardous: All materials that have come into contact with 3-methyl-9H-carbazol-2-ol must be treated as hazardous waste. This includes:
-
Separate Waste Streams: Keep solid and liquid waste in separate containers.[12] Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
Step 2: Proper Containerization
The integrity of the waste container is paramount to prevent leaks and exposure.[14]
-
Container Selection: Use only chemically compatible containers with secure, leak-proof screw-top caps.[1] High-density polyethylene (HDPE) or borosilicate glass containers are generally appropriate.[1][15]
-
Container Condition: Ensure the container is in good condition, free from cracks or deterioration.[16]
-
Keep Closed: Waste containers must remain closed at all times except when actively adding waste.[1][17] This minimizes the release of vapors and prevents spills.
Step 3: Accurate and Compliant Labeling
Proper labeling is a strict regulatory requirement and essential for safe handling.
-
Immediate Labeling: Affix a hazardous waste label to the container as soon as the first drop of waste is added.[1]
-
Required Information: The label must clearly state:
Step 4: Safe Accumulation and Storage
Waste must be stored safely in a designated area pending pickup.
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA that is at or near the point of generation and under the control of laboratory personnel.[17][18]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[12]
-
Storage Limits: Be aware of accumulation time limits. Most regulations allow for storage in an SAA for up to 90 days, after which the waste must be moved to a central storage area or be transported off-site.[8][15]
Step 5: Final Disposal and Decontamination
The final step must be handled by certified professionals.
-
Professional Disposal: Arrange for the collection of the waste by your institution's EHS department or a licensed hazardous waste management company.[1][11] The standard and required method of disposal for this type of organic compound is high-temperature incineration .[1][7]
-
Empty Container Decontamination: An "empty" container that held 3-methyl-9H-carbazol-2-ol must still be managed carefully. Triple rinse the container with a suitable solvent (e.g., acetone or ethanol).[13] The rinsate must be collected and disposed of as hazardous liquid waste.[9] After triple rinsing and defacing the original label, the container may be disposed of as non-hazardous solid waste or recycled, pending institutional policy.[13]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process, from the point of generation to final treatment.
Caption: Workflow for the safe disposal of 3-methyl-9H-carbazol-2-ol waste.
Spill and Emergency Procedures
In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the area.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Don PPE: Before cleaning, don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Contain Spill: For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne. For liquid spills, surround the area with an inert absorbent material (e.g., vermiculite, sand).
-
Collect Waste: Carefully sweep or wipe up the contained material, working from the outside in. Place all contaminated cleanup materials into a designated hazardous waste container and label it appropriately.[13]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.[9] All cleaning materials must also be disposed of as hazardous waste.
Proactive Waste Minimization
A core principle of modern laboratory management is the minimization of hazardous waste generation.[16] This practice not only reduces environmental impact but also lowers disposal costs and enhances safety.
-
Inventory Management: Purchase only the quantity of chemical required for your experiments to avoid generating waste from expired or unused stock.[13][17]
-
Source Reduction: Where scientifically viable, modify experimental procedures to use smaller quantities of hazardous materials.[8][13]
-
Avoid Contamination: Be meticulous in preventing the cross-contamination of non-hazardous waste streams with 3-methyl-9H-carbazol-2-ol.
By integrating these disposal and minimization protocols into your standard operating procedures, you contribute to a safer and more sustainable research environment. Always consult your institution's specific EHS guidelines, as local and national regulations must be followed.
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A Researcher's Guide to Handling 3-methyl-9H-carbazol-2-ol: A Framework for Safety and Operational Integrity
As drug development professionals, our work with novel chemical entities demands a safety-first mindset that is both rigorous and adaptable. This guide provides a comprehensive operational framework for handling 3-methyl-9H-carbazol-2-ol, a specialized carbazole derivative. While specific toxicological data for this compound is limited, its structural similarity to known carbazoles—a class of compounds flagged for potential health risks—necessitates a cautious and well-documented approach. This document moves beyond a simple checklist to instill a deep, causal understanding of the necessary safety protocols, ensuring both personal protection and experimental integrity.
Hazard Assessment: An Evidence-Based Approach
Understanding the potential risks is the foundation of safe laboratory practice. Lacking a specific Safety Data Sheet (SDS) for 3-methyl-9H-carbazol-2-ol, we must infer its hazard profile from its core structure: the carbazole moiety, and its functional groups, a methyl and a hydroxyl group (aromatic alcohol).
The parent compound, 9H-Carbazole, is classified with several hazards. It is suspected of causing genetic defects and cancer (Carcinogenicity Category 2, Mutagenicity Category 2)[1]. It is also known to cause skin and serious eye irritation and may cause respiratory irritation[1]. Furthermore, carbazoles are recognized as being very toxic to aquatic life with long-lasting effects[1][2]. The related compound, 3-Methyl-9H-carbazole, is explicitly listed as a skin and eye irritant. The addition of a hydroxyl group (an alcohol) does not typically mitigate these risks and can introduce its own set of irritation properties.
Therefore, we must operate under the assumption that 3-methyl-9H-carbazol-2-ol possesses, at a minimum, the following hazardous properties:
| Potential Hazard | Classification/Concern | Primary Routes of Exposure | Source |
| Carcinogenicity | Suspected of causing cancer (Category 2) | Inhalation, Dermal Absorption, Ingestion | [1] |
| Mutagenicity | Suspected of causing genetic defects (Category 2) | Inhalation, Dermal Absorption, Ingestion | |
| Skin Irritation | Causes skin irritation (Category 2) | Dermal Contact | [1] |
| Eye Irritation | Causes serious eye irritation (Category 2A) | Ocular Contact | [1] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects | Environmental Release | [2] |
This evidence-based assessment mandates that 3-methyl-9H-carbazol-2-ol be handled as a hazardous substance, employing stringent controls to minimize all potential routes of exposure.
The Core of Protection: Personal Protective Equipment (PPE)
The selection of PPE is not arbitrary; it is a direct response to the identified hazards. The goal is to establish an impermeable barrier between the researcher and the chemical.
A. Hand Protection: The First Line of Defense
-
Requirement: Double-gloving with chemical-resistant nitrile gloves.
-
Causality: The carbazole structure is an aromatic hydrocarbon. Nitrile gloves offer robust protection against many solvents, bases, and oils[3]. Given the suspected carcinogenicity and mutagenicity, which can result from even minute dermal absorption, double-gloving provides an essential layer of redundancy. Should the outer glove be compromised, the inner glove continues to offer protection while you retreat from the hazardous area to replace the outer glove safely. Always inspect gloves for any signs of degradation or punctures before use[4].
B. Eye and Face Protection: Shielding Against the Unseen
-
Requirement: ANSI Z87-rated chemical splash goggles used in combination with a full-face shield[5][6].
-
Causality: 3-methyl-9H-carbazol-2-ol is a solid powder, which poses a significant risk of becoming airborne during weighing and transfer[7]. Standard safety glasses do not provide an adequate seal against fine particulates. Chemical splash goggles are essential to protect against dust and potential splashes during solution preparation[5]. A face shield adds a critical layer of protection for the entire face from splashes of chemical solutions[3].
C. Body Protection: Preventing Incidental Contact
-
Requirement: A clean, buttoned laboratory coat and full-length pants made of natural fibers, worn with closed-toe, chemical-resistant footwear[6][8].
-
Causality: A lab coat serves as a removable barrier that protects personal clothing and underlying skin from contamination. In the event of a spill, a contaminated lab coat can be removed quickly to minimize exposure. Long pants and closed-toe shoes ensure no skin on the lower body is exposed to potential spills[6].
D. Respiratory Protection: Engineering Controls as the Primary Solution
-
Requirement: All handling of solid 3-methyl-9H-carbazol-2-ol and its concentrated solutions must be performed within a certified chemical fume hood[8][9].
-
Causality: The primary inhalation risk comes from airborne dust particles generated during manipulation of the solid compound[7]. A chemical fume hood is an engineering control designed to capture these particles at the source, preventing them from entering the researcher's breathing zone. This is vastly superior to relying solely on personal respiratory masks in an open lab environment. If a fume hood is unavailable—a situation that should be avoided—a fit-tested N95 respirator or a respirator with organic vapor cartridges would be the absolute minimum requirement, but this does not represent best practice.
Operational Plan: A Step-by-Step Protocol for Safe Handling
This protocol ensures that safety is integrated into every step of the experimental workflow.
A. Pre-Handling Safety Checklist
-
Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.
-
Locate Safety Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and appropriate fire extinguisher.
-
Prepare Waste Containers: Designate and clearly label separate hazardous waste containers for solid waste (contaminated gloves, weigh paper, pipette tips) and liquid waste (solutions containing the compound)[8].
-
Assemble Materials: Place all necessary equipment (spatulas, weigh boats, glassware, solvents) inside the fume hood before introducing the chemical. This minimizes traffic in and out of the containment area.
B. Handling Protocol: From Solid to Solution
-
Don PPE: Before approaching the fume hood, don all required PPE in the correct order: lab coat, inner gloves, outer gloves, goggles, and face shield.
-
Work Within the Hood: Perform all manipulations at least 6 inches inside the sash of the fume hood.
-
Weighing the Compound: Use a tared weigh boat or paper. Handle the container of solid 3-methyl-9H-carbazol-2-ol with care to avoid generating dust. Use a dedicated spatula for this compound.
-
Transfer and Dissolution: Gently tap the weigh paper to transfer the solid into your reaction vessel. If dissolving, add the solvent slowly to avoid splashing.
-
Post-Handling Decontamination: After use, decontaminate the spatula and any non-disposable equipment with an appropriate solvent (e.g., ethanol or acetone), collecting the rinse as hazardous liquid waste. Wipe down the work surface within the fume hood with the same solvent. Dispose of all contaminated disposables (gloves, weigh paper, wipes) in the designated solid hazardous waste container.
-
Doff PPE: Remove PPE in the reverse order of donning, being careful not to touch the outside of contaminated items with bare skin. The outer gloves should be removed first and discarded as hazardous waste. Wash hands thoroughly with soap and water after the procedure is complete[2].
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Improper disposal is a critical safety and environmental failure. All materials that have come into contact with 3-methyl-9H-carbazol-2-ol must be treated as hazardous waste[2].
-
Solid Waste: This includes excess solid compound, contaminated gloves, weigh papers, pipette tips, and cleaning materials. This waste must be collected in a dedicated, sealed, and clearly labeled hazardous waste container[9]. The label should include the full chemical name and associated hazard warnings (e.g., "Toxic," "Suspected Carcinogen")[8].
-
Liquid Waste: All solutions containing 3-methyl-9H-carbazol-2-ol, as well as solvent rinses used for decontamination, must be collected in a compatible, sealed, and labeled hazardous liquid waste container. Do not mix this waste with other waste streams unless approved by your institution's Environmental Health and Safety (EHS) department[9].
-
Never dispose of this chemical down the drain, as it is considered very toxic to aquatic life[2][8].
-
Final Disposal: Store sealed waste containers in a designated hazardous waste accumulation area away from incompatible materials like strong oxidizers[2]. Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste contractor[8].
Workflow Visualization
The following diagram outlines the complete, self-validating workflow for safely handling 3-methyl-9H-carbazol-2-ol.
Caption: Workflow for Safe Handling of 3-methyl-9H-carbazol-2-ol.
References
- BenchChem. (n.d.). Proper Disposal of 9-(prop-2-yn-1-yl)-9H-carbazole.
- BenchChem. (n.d.). Proper Disposal of 9-ethyl-9H-carbazole-2-carbaldehyde: A Step-by-Step Guide for Laboratory Professionals.
- Carl ROTH. (n.d.). Safety Data Sheet: Carbazole.
- TCI Chemicals. (2025). SAFETY DATA SHEET: 3-Methyl-9H-carbazole.
- Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE).
- Santa Cruz Biotechnology. (n.d.). Carbazole Safety Data Sheet.
- PubChem. (n.d.). 3-methyl-9H-carbazol-2-ol. National Center for Biotechnology Information.
- Fisher Scientific. (2025). SAFETY DATA SHEET: Carbazole.
- MCR Safety. (2025). Understanding Solvents and PPE for Chemical Safety.
- University of Pittsburgh. (n.d.). Personal Protective Equipment (PPE) - Appendix E.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET: Carbazole.
- Gall Moore, C. (2023). Dress for Success: PPE for Distilleries. Spirits & Distilling.
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 9-METHYL-9H-CARBAZOLE-3-CARBALDEHYDE.
Sources
- 1. fishersci.com [fishersci.com]
- 2. carlroth.com [carlroth.com]
- 3. hsa.ie [hsa.ie]
- 4. chemicalbook.com [chemicalbook.com]
- 5. mcrsafety.com [mcrsafety.com]
- 6. spiritsanddistilling.com [spiritsanddistilling.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
